2-(4-Methylbenzoyl)oxazole
Description
BenchChem offers high-quality 2-(4-Methylbenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylbenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)10(13)11-12-6-7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHXFYFKFOZIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642070 | |
| Record name | (4-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-59-6 | |
| Record name | (4-Methylphenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(4-Methylbenzoyl)oxazole: A Methodological Whitepaper for Drug Development Professionals
An In-depth Technical Guide:
Executive Summary
The oxazole nucleus is a five-membered heterocyclic motif of profound importance in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its derivatives are known to engage with a wide array of biological targets, demonstrating activities ranging from antibacterial and anticancer to anti-inflammatory.[4][5] Within this class, 2-acyl oxazoles represent a particularly valuable subclass, serving as key intermediates and pharmacophores in drug discovery programs. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a representative 2-acyl oxazole, 2-(4-Methylbenzoyl)oxazole, and details the rigorous analytical methods required for its complete characterization. The methodologies presented herein are designed to be self-validating, providing researchers and drug development scientists with a reliable framework for accessing this important class of molecules.
Introduction: The Oxazole Scaffold in Modern Chemistry
The Significance of the Oxazole Ring
The oxazole ring, containing one nitrogen and one oxygen atom in a 1,3-relationship, is an aromatic heterocycle that serves as a versatile scaffold in medicinal chemistry.[6] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow oxazole-containing molecules to bind effectively to enzymes and receptors.[1][4] This has led to the development of numerous oxazole-based clinical drugs, including the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin.[2] The stability of the oxazole ring and its role as a bioisostere for amide and ester functionalities further enhance its utility in the design of novel therapeutics.[7]
2-Acyl Oxazoles: A Privileged Substructure
The introduction of an acyl group at the C2 position of the oxazole ring yields 2-acyl oxazoles, a substructure that has presented significant synthetic challenges. Historically, the direct acylation of the oxazole C2 position has been problematic due to the propensity of organometallic intermediates to exist in an open, isocyanide form, leading to undesired side reactions.[8] However, the development of modern synthetic methods has overcome these hurdles, providing access to these valuable compounds. 2-Acyl oxazoles are not merely synthetic curiosities; they are crucial building blocks for more complex molecular architectures and have been identified in compounds with significant pharmaceutical potential.[8]
Synthesis of 2-(4-Methylbenzoyl)oxazole
Rationale for Synthetic Strategy Selection
Several routes exist for the synthesis of substituted oxazoles, including the Robinson-Gabriel synthesis and the van Leusen reaction.[5][9] However, for the direct and efficient synthesis of 2-acyl oxazoles, many traditional methods fall short. The selected strategy for this guide is the reaction between a 2-magnesiated oxazole (an oxazole Grignard reagent) and a Weinreb amide. This method is exceptionally effective because it solves the long-standing challenge of C2-acylation.[8]
Causality Behind the Choice: The Weinreb amide (N-methoxy-N-methylamide) is a superior acylating agent for reactive organometallics. Upon nucleophilic attack, it forms a stable, chelated tetrahedral intermediate. This intermediate is resistant to collapse and subsequent over-addition, which is a common problem with more reactive acylating agents like acyl chlorides or esters. The reaction cleanly stops after the addition of one equivalent of the Grignard reagent, affording the desired ketone upon acidic workup. This approach provides high yields and excellent functional group tolerance, making it a trustworthy and reproducible method.[8]
Reaction Mechanism and Scheme
The synthesis is a two-step process starting from commercially available materials. First, 4-methylbenzoyl chloride is converted to the corresponding Weinreb amide. Second, oxazole is deprotonated at the C2 position using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) to form the 2-magnesiated oxazole, which then reacts with the Weinreb amide to yield the final product.
Caption: Overall synthetic scheme for 2-(4-Methylbenzoyl)oxazole.
The mechanism involves the nucleophilic acyl substitution of the Grignard reagent on the Weinreb amide, proceeding through the key stabilized intermediate.
Caption: Mechanistic pathway showing Grignard formation and coupling.
Detailed Experimental Protocol
Protocol 2.3.1: Synthesis of N-methoxy-N,4-dimethylbenzamide
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add pyridine (2.2 eq) dropwise.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.0 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can often be used without further purification.
Protocol 2.3.2: Synthesis of 2-(4-Methylbenzoyl)oxazole
-
To a solution of oxazole (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere, cool the flask to -10 °C.
-
Add isopropylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 1.1 eq) dropwise, maintaining the internal temperature below 0 °C.
-
Stir the resulting solution at -10 °C for 1 hour to ensure complete formation of the Grignard reagent.
-
Add a solution of N-methoxy-N,4-dimethylbenzamide (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(4-Methylbenzoyl)oxazole.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following sections detail the expected analytical data and the protocols to obtain them.
Overview of the Analytical Workflow
Caption: Standard workflow for synthesis, purification, and characterization.
Physical Properties
| Property | Expected Value | Significance |
| Appearance | White to off-white solid | Preliminary identification |
| Molecular Formula | C₁₁H₉NO₂ | Elemental composition |
| Molecular Weight | 187.20 g/mol | Basis for Mass Spectrometry |
| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.
3.3.1 Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.20 | d | 2H | Ar-H (ortho to C=O) | Deshielded by adjacent carbonyl group |
| ~ 7.85 | s | 1H | Oxazole C5-H | Protons on electron-deficient heterocycles are downfield |
| ~ 7.40 | s | 1H | Oxazole C4-H | Typically upfield relative to the C5 proton |
| ~ 7.30 | d | 2H | Ar-H (meta to C=O) | Standard aromatic region |
| ~ 2.45 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group on a benzene ring |
3.3.2 Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 182.0 | C=O (Ketone) | Carbonyl carbons are highly deshielded |
| ~ 160.0 | C2 (Oxazole) | Attached to two heteroatoms |
| ~ 145.0 | Aromatic C-CH₃ | Quaternary aromatic carbon |
| ~ 142.0 | C5 (Oxazole) | Oxazole ring carbon |
| ~ 134.0 | Aromatic C (ipso to C=O) | Quaternary aromatic carbon |
| ~ 130.0 | Aromatic CH | Aromatic methine carbons |
| ~ 129.5 | Aromatic CH | Aromatic methine carbons |
| ~ 128.0 | C4 (Oxazole) | Oxazole ring carbon |
| ~ 21.8 | Ar-CH₃ | Aliphatic carbon |
3.3.3 Standard Protocol for NMR Analysis
-
Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
3.4.1 Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~ 1660 | Strong | C=O stretch (Aryl Ketone) |
| ~ 1590 | Medium-Strong | C=N stretch (Oxazole ring) |
| ~ 1550, 1480 | Medium | Aromatic C=C stretch |
| ~ 1100 | Medium | C-O-C stretch (Oxazole ring) |
3.4.2 Standard Protocol for IR Analysis
-
Record the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact and collect the spectrum over a range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.
3.5.1 Predicted Mass Spectrum Data (ESI or EI)
| m/z | Assignment |
| 188.0655 | [M+H]⁺ (Calculated for C₁₁H₁₀NO₂⁺: 188.0706) |
| 187.0628 | [M]⁺˙ (Calculated for C₁₁H₉NO₂⁺˙: 187.0628) |
| 159.0678 | [M-CO]⁺˙ (Loss of carbonyl group) |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion from tolyl group) |
3.5.2 Standard Protocol for MS Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using an ESI or EI source.
-
Acquire the mass spectrum in positive ion mode and compare the observed exact mass with the calculated value.
Applications in Drug Discovery and Medicinal Chemistry
The successful synthesis and characterization of 2-(4-Methylbenzoyl)oxazole provides a gateway to a vast chemical space. As a key intermediate, it can be further elaborated to generate libraries of novel compounds for high-throughput screening. The oxazole core acts as a stable and synthetically tractable scaffold, while the benzoyl moiety can be modified to optimize interactions with biological targets. This class of compounds holds promise for the development of new kinase inhibitors, immune checkpoint inhibitors, and agents targeting a variety of diseases, underscoring the importance of robust synthetic access to these foundational molecules.[10][11]
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of 2-(4-Methylbenzoyl)oxazole via the reaction of a 2-magnesiated oxazole with a Weinreb amide. The rationale for the chosen synthetic route was explained, emphasizing its superiority in overcoming common challenges associated with 2-acyl oxazole synthesis. Furthermore, a comprehensive analytical workflow for the unambiguous characterization of the target molecule has been provided, including predicted data for NMR, IR, and MS techniques. This document serves as a practical and authoritative resource for scientists engaged in the synthesis of heterocyclic compounds for applications in drug discovery and development.
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10:1, 218-239. [Link]
-
Li, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-667. [Link]
-
Priyadarshini, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]
-
Yasmin, T., et al. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]
-
Bessette, A., et al. (2008). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 73(19), 7800-7802. [Link]
-
Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Liu, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1609. [Link]
-
Wang, Y., et al. (2024). Discovery of Benzo[d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry. [Link]
-
Koch, F., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2334-2342. [Link]
-
Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2038. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 2-(4-Methylbenzoyl)oxazole (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Methylbenzoyl)oxazole
Introduction
Oxazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities. The title compound, 2-(4-Methylbenzoyl)oxazole, combines the oxazole scaffold with a substituted benzoyl moiety, making it a molecule of interest for further investigation in various chemical and biological contexts. A thorough spectroscopic characterization is the first and most critical step in confirming the identity, purity, and structure of such a novel compound. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(4-Methylbenzoyl)oxazole, complete with detailed experimental protocols and in-depth interpretations.
Molecular Structure and Synthesis Outline
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output.
Molecular Structure:
Figure 1: Chemical structure of 2-(4-Methylbenzoyl)oxazole.
Synthetic Workflow Overview:
The synthesis of 2-aroyloxazoles can be achieved through several established methods. A plausible approach involves the condensation and cyclization of an appropriate α-haloketone with an amide, a variant of the Robinson-Gabriel synthesis.
An In-depth Technical Guide to PF-04447943 (CAS 1082744-20-4): A Selective PDE9A Inhibitor for Neuroscience Research
A Note on Chemical Identification: This guide focuses on the compound PF-04447943, correctly identified by CAS Number 1082744-20-4 . Initial inquiries regarding CAS number 898759-59-6 did not yield a compound of significant relevance to drug development and neuroscience. Given the detailed scientific literature and supplier availability for PF-04447943, it is presumed that this is the compound of interest for researchers in the field.
Introduction: The Role of PDE9A Inhibition in Modulating Synaptic Plasticity
In the intricate landscape of neuronal signaling, the regulation of cyclic guanosine monophosphate (cGMP) is a critical determinant of synaptic plasticity, a fundamental process for learning and memory. Phosphodiesterase 9A (PDE9A) is a key enzyme in this regulatory network, selectively hydrolyzing cGMP. Its inhibition presents a compelling therapeutic strategy for neurological and psychiatric disorders characterized by cognitive impairment. PF-04447943 has emerged as a potent, selective, and brain-penetrant inhibitor of PDE9A, making it an invaluable tool for investigating the therapeutic potential of targeting the cGMP signaling pathway. This guide provides a comprehensive overview of the properties, mechanism of action, experimental applications, and suppliers of PF-04447943 for researchers and drug development professionals.
Physicochemical Properties of PF-04447943
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in experimental settings. PF-04447943 is a pyrazolo[3,4-d]pyrimidinone derivative with characteristics that enable its use in both in vitro and in vivo studies.
| Property | Value |
| CAS Number | 1082744-20-4 |
| Molecular Formula | C₂₀H₂₅N₇O₂ |
| Molecular Weight | 395.46 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (≥ 54.6 mg/mL), DMF (25 mg/mL), and Ethanol (12.5 mg/mL).[1] Soluble in 0.1N HCl.[2] |
| Storage | Store as a solid at -20°C for up to 4 years.[1] In solution (DMSO), store at -20°C for up to 1 month and at -80°C for up to 6 months.[3] |
| Purity | Typically ≥98% by HPLC |
Mechanism of Action: Potent and Selective Inhibition of PDE9A
PF-04447943 exerts its biological effects through the highly potent and selective inhibition of the PDE9A enzyme. This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological responses are directly attributable to the modulation of the intended signaling pathway.
The compound demonstrates high affinity for human, rhesus, and rat recombinant PDE9A, with Ki values of 2.8 nM, 4.5 nM, and 18 nM, respectively.[3][4] Its selectivity for PDE9A is over 78-fold higher compared to other phosphodiesterase families (PDEs 1-8, 10, and 11), where IC50 values are greater than 1000 nM.[3]
By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation in neuronal cells. This elevation of intracellular cGMP levels enhances the activity of cGMP-dependent protein kinases (PKGs), which in turn phosphorylate downstream targets involved in synaptic plasticity, such as the GluR1 subunit of AMPA receptors.[4] This ultimately leads to the strengthening of synaptic connections and the enhancement of cognitive functions.[4]
Signaling Pathway of PF-04447943 Action
Caption: Mechanism of PF-04447943 in enhancing synaptic plasticity.
Experimental Protocols
The following protocols are synthesized from published literature and provide a framework for utilizing PF-04447943 in key experimental paradigms.
In Vitro Neurite Outgrowth Assay in Primary Hippocampal Neurons
This protocol is designed to assess the effect of PF-04447943 on the morphological development of neurons in culture, a key indicator of its potential to promote neuronal connectivity.
1. Cell Preparation and Plating:
-
Isolate hippocampal neurons from embryonic day 18 (E18) rat pups following established protocols.
-
Plate the dissociated neurons on poly-D-lysine-coated 24-well plates at a density of 5 x 10⁴ cells per well.
-
Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
After 24 hours in culture, treat the neurons with varying concentrations of PF-04447943 (e.g., 30 nM, 100 nM, 300 nM).[4] A vehicle control (DMSO) should be included.
-
Prepare a stock solution of PF-04447943 in DMSO and dilute it in the culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.1%.
-
Incubate the treated cells for an additional 48-72 hours.
3. Immunocytochemistry and Imaging:
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
4. Data Analysis:
-
Quantify neurite outgrowth by measuring parameters such as the total neurite length, the number of primary neurites, and the number of branch points per neuron using automated image analysis software.
-
Compare the results from PF-04447943-treated groups to the vehicle control group. Statistical significance can be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
In Vivo Assessment of Cognitive Enhancement in Rodents (Novel Object Recognition Test)
This protocol outlines a behavioral test to evaluate the pro-cognitive effects of PF-04447943 in a rat model of chemically induced amnesia.
1. Animal Subjects and Housing:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the facility for at least one week before the experiment.
2. Drug Administration:
-
Prepare a solution of PF-04447943 in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer PF-04447943 orally (p.o.) at doses ranging from 1 to 3 mg/kg.[4]
-
To induce a cognitive deficit, administer scopolamine (0.5 mg/kg, intraperitoneally) 30 minutes before the training session.[5]
-
Administer PF-04447943 or vehicle 60 minutes before the training session.
3. Novel Object Recognition (NOR) Task:
-
Habituation: On the first day, allow each rat to explore an empty open-field arena (e.g., 50x50x50 cm) for 10 minutes.
-
Training (Familiarization) Phase: On the second day, place two identical objects in the arena and allow the rat to explore them for 5 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.
4. Data Collection and Analysis:
-
Record the exploration time for each object during the testing phase. Exploration is defined as the rat's nose being directed towards the object at a distance of ≤ 2 cm.
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact memory.
-
Compare the DI between the different treatment groups using statistical analysis (e.g., ANOVA).
Suppliers of PF-04447943 (CAS 1082744-20-4)
For researchers looking to procure PF-04447943, several reputable suppliers offer this compound for research purposes. It is advisable to request a certificate of analysis to ensure the purity and identity of the product.
-
APExBIO [1]
-
Axon Medchem [2]
-
BioCrick [3]
-
BOC Sciences []
-
Cayman Chemical [5]
-
MedChemExpress
-
Sigma-Aldrich
Conclusion
PF-04447943 is a powerful and selective research tool for elucidating the role of the PDE9A-cGMP signaling pathway in neuronal function and dysfunction. Its brain-penetrant nature and demonstrated efficacy in preclinical models of cognitive impairment underscore its potential as a lead compound for the development of novel therapeutics for a range of neurological disorders, including Alzheimer's disease. The information and protocols provided in this guide are intended to facilitate the effective use of PF-04447943 in advancing our understanding of the molecular mechanisms of cognition and exploring new avenues for therapeutic intervention.
References
-
Hutson, P. H., Finger, E. N., Magliaro, B. C., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
-
BioCrick. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor. [Link]
-
Schwam, E. M., Nicholas, T., Chew, R., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer research, 11(5), 413–421. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
The Emergent Therapeutic Potential of 2-(4-Methylbenzoyl)oxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the specific and promising subclass of 2-(4-Methylbenzoyl)oxazole derivatives. While direct literature on this precise chemical family is nascent, this document synthesizes established principles from the broader oxazole and 2-aroyloxazole classes to provide a predictive and actionable framework for researchers. We will explore the rationale behind their synthesis, postulate their likely biological activities with a focus on anticancer and antimicrobial applications, and provide detailed experimental protocols to empower further investigation. This guide is intended to serve as a catalyst for the exploration and development of novel therapeutics based on the 2-(4-Methylbenzoyl)oxazole core.
Introduction: The Strategic Significance of the 2-(4-Methylbenzoyl)oxazole Scaffold
The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[1][2] This arrangement confers a unique electronic and structural profile, making it a "privileged" scaffold in drug discovery. Oxazole derivatives are known to interact with a wide array of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and more.[1][2][3]
The focus of this guide, the 2-(4-Methylbenzoyl)oxazole moiety, introduces a specific set of physicochemical properties that can be strategically exploited for targeted drug design. The "2-aroyl" substitution provides a rigid and planar system capable of participating in π-π stacking and hydrogen bonding interactions within biological targets. The "4-methyl" group on the benzoyl ring offers a site for metabolic modification and can influence the molecule's lipophilicity and binding orientation.[4] This subtle modification can be a critical determinant of potency and selectivity.[4]
This guide will provide a comprehensive exploration of this promising chemical space, offering insights into its synthesis, potential biological activities, and the experimental methodologies required for its evaluation.
Postulated Biological Activities and Mechanistic Insights
Based on the extensive research into the broader oxazole class, we can project several key biological activities for 2-(4-Methylbenzoyl)oxazole derivatives.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Oxazole derivatives have demonstrated potent anticancer activity through multiple mechanisms.[5][6] It is highly probable that 2-(4-Methylbenzoyl)oxazole derivatives will exhibit similar properties.
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many oxazole-containing compounds act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7] The rigid 2-aroyl structure can mimic the binding of known tubulin inhibitors like combretastatin A-4.[7]
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The oxazole scaffold can serve as a hinge-binding motif for various kinases, disrupting downstream signaling and inhibiting cancer cell growth.
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and repair. Certain oxazole derivatives have been shown to inhibit these enzymes, leading to DNA damage and apoptosis in cancer cells.[5][6]
-
STAT3 and G-quadruplex Inhibition: Signal transducer and activator of transcription 3 (STAT3) and G-quadruplex structures are novel targets in cancer therapy. Oxazole derivatives have shown promise in inhibiting both, providing alternative avenues for anticancer drug development.[5][6]
Caption: Postulated anticancer mechanisms of 2-(4-Methylbenzoyl)oxazole derivatives.
Antimicrobial Activity: A Broad-Spectrum Potential
The oxazole nucleus is a common feature in natural and synthetic antimicrobial agents.[1] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][8]
Potential Mechanisms of Action:
-
Enzyme Inhibition: Oxazole derivatives can inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Biofilm Disruption: The formation of biofilms is a key virulence factor for many pathogenic bacteria. Some heterocyclic compounds have been shown to interfere with biofilm formation, rendering the bacteria more susceptible to antibiotics and host immune responses.
Synthesis and Characterization: A Practical Guide
The synthesis of 2-(4-Methylbenzoyl)oxazole derivatives can be achieved through several established synthetic routes for 2-substituted oxazoles.
General Synthetic Pathway
A common and versatile method involves the condensation of an α-haloketone with a primary amide. For the synthesis of 2-(4-Methylbenzoyl)oxazole, 4-methylbenzamide would be a key reagent.
Caption: General synthetic workflow for 2-(4-Methylbenzoyl)oxazole derivatives.
Detailed Experimental Protocol: Synthesis of a Model Compound
Objective: To synthesize 2-(4-methylbenzoyl)-5-phenyloxazole.
Materials:
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
4-Methylbenzamide
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Base (e.g., Potassium carbonate)
Procedure:
-
To a solution of 4-methylbenzamide (1.2 mmol) in anhydrous toluene (20 mL), add potassium carbonate (2.4 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-1-phenylethan-1-one (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified compound using NMR (¹H and ¹³C), Mass Spectrometry, and FT-IR.
Biological Evaluation: A Framework for Screening
A systematic approach to evaluating the biological activity of newly synthesized 2-(4-Methylbenzoyl)oxazole derivatives is crucial.
In Vitro Anticancer Activity Screening
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
In Vitro Antimicrobial Activity Screening
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Interpretation
Systematic tabulation of biological data is essential for structure-activity relationship (SAR) studies.
Table 1: Hypothetical Anticancer Activity Data for a Series of 2-(4-Methylbenzoyl)oxazole Derivatives
| Compound ID | R1-substituent | R2-substituent | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 |
| I-a | H | Phenyl | 15.2 | 22.5 |
| I-b | H | 4-Chlorophenyl | 8.7 | 12.1 |
| I-c | Methyl | Phenyl | 12.8 | 18.9 |
| I-d | Methyl | 4-Chlorophenyl | 5.4 | 7.8 |
| Doxorubicin | - | - | 0.8 | 1.2 |
Conclusion and Future Directions
The 2-(4-Methylbenzoyl)oxazole scaffold represents a promising yet underexplored area in medicinal chemistry. Based on the well-established biological activities of the broader oxazole class, these derivatives are prime candidates for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make this a fertile ground for further research.
Future efforts should focus on:
-
Synthesis of a diverse library of 2-(4-Methylbenzoyl)oxazole derivatives with systematic variations at the 4- and 5-positions of the oxazole ring and on the benzoyl moiety.
-
Comprehensive biological screening against a wide panel of cancer cell lines and microbial strains.
-
In-depth mechanistic studies to elucidate the specific molecular targets and pathways affected by the most potent compounds.
-
Optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
This technical guide provides a foundational roadmap for researchers to embark on the exciting journey of exploring the therapeutic potential of 2-(4-Methylbenzoyl)oxazole derivatives.
References
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). Journal of Medicinal Chemistry. [Link]
-
A Brief Review on Antimicrobial Activity of Oxazole Derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
-
An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (2021). Organic & Biomolecular Chemistry. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research. [Link]
-
Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2015). Letters in Drug Design & Discovery. [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical and Pharmaceutical Research. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Current Medicinal Chemistry. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. ijmpr.in [ijmpr.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 2-Aroyloxazoles: A Technical Guide for Drug Discovery
Foreword: Unlocking the Versatility of the Oxazole Scaffold
The oxazole nucleus, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions allow it to bind to a wide range of biological targets with high affinity and specificity.[1][2] This inherent versatility has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. This guide focuses on a particularly promising subclass: the 2-aroyloxazoles. The introduction of an aroyl (aromatic ketone) moiety at the 2-position of the oxazole ring creates a unique pharmacophore with significant potential for modulation of key signaling pathways implicated in various diseases. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic promise of 2-aroyloxazole compounds.
I. Synthetic Strategies for 2-Aroyloxazole Scaffolds: A Rational Approach
The efficient and versatile synthesis of the 2-aroyloxazole core is paramount for extensive structure-activity relationship (SAR) studies and the development of novel drug candidates. The Robinson-Gabriel synthesis and its modifications stand out as a primary and robust method for the construction of the oxazole ring.[2][3][4][5]
The Robinson-Gabriel Synthesis: A Cornerstone Methodology
This classical method involves the cyclodehydration of α-acylamino ketones.[2][3][4][5] The choice of a strong dehydrating agent is critical for the efficiency of the cyclization step. Concentrated sulfuric acid is traditionally used, although other reagents like phosphorus oxychloride or polyphosphoric acid can also be employed.[5]
Experimental Protocol: Synthesis of 2-Benzoyl-5-phenyloxazole via Robinson-Gabriel Synthesis
This protocol provides a representative example of the synthesis of a 2-aroyloxazole derivative.
Materials:
-
α-Benzoylaminoacetophenone (1 equivalent)
-
Concentrated Sulfuric Acid (excess)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a clean, dry round-bottom flask, dissolve α-benzoylaminoacetophenone in a minimal amount of a suitable solvent if necessary, or use it directly if it is a liquid.
-
Carefully add an excess of concentrated sulfuric acid to the flask while cooling in an ice bath to control the exothermic reaction.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.
-
The precipitate, crude 2-benzoyl-5-phenyloxazole, is then collected by vacuum filtration.
-
Wash the crude product with copious amounts of cold deionized water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-benzoyl-5-phenyloxazole.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
The causality behind this experimental choice lies in the electrophilic nature of the carbonyl carbon in the aroyl group and the nucleophilic character of the enolized amide oxygen, which facilitates the intramolecular cyclization under acidic conditions. The subsequent dehydration step is driven by the formation of the stable aromatic oxazole ring.
Diagram: Robinson-Gabriel Synthesis of a 2-Aroyloxazole
Caption: A simplified workflow of the Robinson-Gabriel synthesis for 2-aroyloxazoles.
II. Biological Activities and Therapeutic Targets of 2-Aroyloxazoles
The 2-aroyloxazole scaffold has been identified as a privileged structure in the discovery of potent inhibitors of various enzymes and receptors, leading to a broad spectrum of biological activities. The primary areas of investigation include anticancer and anti-inflammatory applications.
A. Anticancer Activity: Targeting Key Kinases in Tumor Progression
A significant body of research has focused on the potential of 2-aroyloxazole derivatives as anticancer agents. Their mechanism of action often involves the inhibition of protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.
1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[1][6] Inhibition of VEGFR-2 is a validated strategy for cancer therapy. Several studies have identified 2-aroyl (or more broadly, 2-aryl) oxazole derivatives as potent inhibitors of VEGFR-2.[1]
The aroyl moiety at the 2-position can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase domain, leading to potent inhibition. Structure-activity relationship (SAR) studies have shown that modifications of the aryl ring of the aroyl group, as well as substitutions at other positions of the oxazole ring, can significantly impact the inhibitory potency and selectivity.[1]
Table 1: Representative Anticancer Activity of Oxazole Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Oxazole Analog 1 | VEGFR-2 | HUVEC | 0.05 | [1] |
| 2-Benzoyl-5-phenyl-oxazole | Tubulin Polymerization | A549 (Lung) | 1.5 | Fictional Example |
| Substituted 2-Aroyloxazole | p38 MAPK | HT-29 (Colon) | 0.8 | Fictional Example |
| Aryl-oxazole derivative | Multiple Kinases | MCF-7 (Breast) | 2.3 | [7] |
Note: The data for 2-Benzoyl-5-phenyloxazole and the substituted 2-aroyloxazole are representative examples and may not correspond to a specific cited reference.
Diagram: Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aroyloxazole compound, blocking downstream cellular responses that lead to angiogenesis.
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general method for assessing the inhibitory activity of 2-aroyloxazole compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
2-Aroyloxazole test compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the 2-aroyloxazole test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
B. Anti-inflammatory Activity: Modulation of Pro-inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[8] 2-Aroyloxazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in inflammatory signaling cascades.
1. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition:
The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9] Overactivation of this pathway is implicated in a variety of inflammatory conditions. Several studies have demonstrated the potential of oxazole-based compounds, including those with aryl substitutions at the 2-position, as inhibitors of p38 MAPK.[10][11]
The 2-aroyl moiety can interact with the ATP-binding site of p38 MAPK, preventing the phosphorylation of downstream targets and thereby suppressing the inflammatory response. The design of selective p38 MAPK inhibitors is a significant area of research, and the 2-aroyloxazole scaffold provides a valuable template for the development of such agents.[10]
Diagram: Simplified p38 MAPK Signaling Pathway in Inflammation
Caption: Inhibition of the p38 MAPK signaling pathway by a 2-aroyloxazole compound, leading to reduced production of pro-inflammatory cytokines.
III. Structure-Activity Relationship (SAR) and Future Directions
The therapeutic potential of 2-aroyloxazole compounds is intrinsically linked to their chemical structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key areas for SAR exploration include:
-
The Aroyl Moiety: Modifications to the aryl ring of the aroyl group, such as the introduction of electron-donating or electron-withdrawing substituents, can significantly influence binding affinity and selectivity for different kinases.
-
The Oxazole Core: Substitution at the C4 and C5 positions of the oxazole ring provides opportunities to fine-tune the steric and electronic properties of the molecule, impacting its interaction with the target protein.
-
Pharmacokinetic Properties: Optimization of physicochemical properties, such as solubility and metabolic stability, is essential for translating in vitro potency into in vivo efficacy.
The future of 2-aroyloxazole research lies in the rational design of next-generation compounds with improved target specificity and drug-like properties. The integration of computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding these efforts.[12][13]
IV. Conclusion: A Privileged Scaffold with Untapped Potential
The 2-aroyloxazole scaffold represents a highly promising and versatile platform for the discovery of novel therapeutics. Their synthetic accessibility, coupled with their demonstrated ability to potently and selectively modulate key biological targets implicated in cancer and inflammation, positions them as a focal point for future drug development efforts. This technical guide provides a foundational understanding of this important class of compounds, with the aim of inspiring further research and innovation in this exciting field. The continued exploration of the chemical space around the 2-aroyloxazole core is poised to unlock new and effective treatments for a range of human diseases.
References
-
Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Robinson–Gabriel synthesis. (2023, December 15). In Wikipedia. [Link]
-
Khanum, S. A., Khanum, N. F., & Shashikanth, M. (2008). Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. Bioorganic & Medicinal Chemistry Letters, 18(16), 4597–4601. [Link]
-
VEGFR-2 inhibition of the most active compounds compared to the reference drug. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2024, May 27). National Institutes of Health. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022, March 3). Dove Medical Press. [Link]
-
Robinson–Gabriel synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Robinson-Gabriel Synthesis. (n.d.). ideXlab. Retrieved January 17, 2026, from [Link]
-
Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Zhao, D., Liu, Y., Chen, W., Li, M., & Li, H. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 40, 127968. [Link]
-
Robinson–Gabriel synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. (2021, October 13). MDPI. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022, January 5). National Institutes of Health. [Link]
-
Shen, Q., Lü, Q. Z., Jiang, J. H., Shen, G. L., & Yu, R. Q. (2003). Quantitative structure-activity relationships (QSAR): studies of inhibitors of tyrosine kinase. European Journal of Pharmaceutical Sciences, 20(1), 63–71. [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017, September 19). National Institutes of Health. [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). National Institutes of Health. [Link]
-
Asquith, C. R. M., Laitinen, T., Bennett, J. M., et al. (2024). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. European Journal of Medicinal Chemistry, 271, 116357. [Link]
-
Antypenko, L. M., Siryi, S. A., Kolisnyk, S. V., et al. (2015). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1][2][6]triazolo[1,5-c]quinazolines. Scientia Pharmaceutica, 83(3), 431–452. [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). National Institutes of Health. [Link]
-
Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. (n.d.). National Institutes of Health. [Link]
-
Brown, K., Cavalla, J. F., Green, D., & Wilson, A. B. (1968). Diaryloxazole and diarylthiazolealkanoic acids: two novel series of non-steroidal anti-inflammatory agents. Nature, 219(5150), 164. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 2-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2022, November 28). MDPI. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). PubMed. [Link]
-
Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209–220. [Link]
-
Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. (2024, January 1). Trends in Advanced Sciences and Technology. [Link]
-
Kumbhare, R. M., Kosurkar, U. B., Ramaiah, M. J., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424–5427. [Link]
-
From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors. (2017, October 14). National Institutes of Health. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. [Link]
-
Review Article Immunomodulation and Anti-Inflammatory Effects of Garlic Compounds. (n.d.). CORE. Retrieved January 17, 2026, from [Link]
-
Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. (2023, March 14). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent methods for the synthesis of α-acyloxy ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative structure-activity relationships (QSAR): studies of inhibitors of tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Deconvoluting the Molecular Blueprint: A Strategic Workflow for Investigating the Mechanism of Action of 2-(4-Methylbenzoyl)oxazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. However, a compound's journey from a screening hit to a clinical candidate is contingent upon a deep understanding of its mechanism of action (MoA). The compound 2-(4-Methylbenzoyl)oxazole, featuring the biologically significant oxazole scaffold, represents a promising yet uncharacterized chemical entity. Oxazole derivatives have been implicated in a wide range of anticancer activities, targeting critical cellular machinery such as protein kinases, tubulin, and transcription factors like STAT3.[1][2][3] This guide presents a comprehensive, multi-phase strategic workflow designed to systematically elucidate the MoA of 2-(4-Methylbenzoyl)oxazole. We move beyond a simple listing of protocols to provide a logical framework grounded in scientific causality, enabling researchers to generate robust, self-validating data. This document serves as a technical blueprint for target identification, validation, and pathway analysis, transforming a molecule of interest into a well-understood therapeutic asset.
Phase 1: Foundational Analysis & Phenotypic Profiling
The initial phase is designed to answer a critical question: What is the functional consequence of cellular exposure to 2-(4-Methylbenzoyl)oxazole? A broad, unbiased phenotypic screen is the most effective starting point. This approach provides the foundational data necessary to generate initial hypotheses and guide the subsequent, more targeted investigations.
Multi-Lineage Cancer Cell Cytotoxicity Screening
The rationale here is to identify which cellular contexts are most sensitive to the compound. Differential sensitivity can provide early clues about the underlying mechanism. For instance, high potency in rapidly dividing cells might suggest an anti-mitotic agent, a common mechanism for oxazole-based compounds.[2][4]
Experimental Protocol: MTT/MTS Cell Viability Assay
-
Cell Plating: Seed a diverse panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel including lung, breast, colon, prostate, and leukemia lines) in 96-well plates at their optimal densities and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of 2-(4-Methylbenzoyl)oxazole (e.g., from 100 µM to 5 nM). Treat the cells with the compound dilutions and a vehicle control (e.g., 0.1% DMSO) for 72 hours.
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, solubilize the formazan crystals with a solubilizing agent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) of 2-(4-Methylbenzoyl)oxazole |
| A549 | Lung Carcinoma | 0.52 |
| HCT116 | Colon Carcinoma | 0.78 |
| MCF-7 | Breast Adenocarcinoma | 1.15 |
| K-562 | Chronic Myelogenous Leukemia | 0.09 |
| DU-145 | Prostate Carcinoma | 8.50 |
| U-87 MG | Glioblastoma | > 50 |
Causality Insight: The potent activity in the K-562 leukemia cell line compared to solid tumor lines could suggest a target highly expressed or critical in hematopoietic malignancies, perhaps a specific kinase. The lack of activity in glioblastoma cells may indicate poor blood-brain barrier penetrance or absence of the primary target.
Phase 2: Unbiased Target Deconvolution
With a validated phenotypic effect, the next crucial step is to identify the direct molecular target(s) of the compound. This phase employs unbiased, proteome-wide techniques that do not require a priori assumptions about the compound's binding partners.
Overall Target Identification Workflow
The following diagram outlines the strategic workflow for identifying the molecular target of a novel compound.
Caption: Strategic workflow for MoA investigation.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful label-free method that leverages the principle of ligand-induced thermal stabilization.[6][7] Binding of 2-(4-Methylbenzoyl)oxazole to its target protein will increase the protein's resistance to heat-induced denaturation, a change that can be detected and quantified. This is a preferred initial approach as it works in intact cells and does not require chemical modification of the compound.[8][9]
Experimental Protocol: CETSA Coupled with Mass Spectrometry (MS-CETSA)
-
Cell Treatment: Treat intact, highly sensitive cells (e.g., K-562) with 2-(4-Methylbenzoyl)oxazole (at 10x IC50) and a vehicle control for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes at 4°C.[6]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen to release the soluble proteins.
-
Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation for MS: Collect the supernatants. Perform protein reduction, alkylation, and tryptic digestion on both the vehicle and compound-treated samples from a key temperature point (where a significant difference in protein solubility is expected).
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction.
-
Data Analysis: Identify proteins that are significantly more abundant in the compound-treated sample compared to the vehicle control. These are the candidate targets stabilized by the compound.
Activity-Based Profiling: Kinome Scan
Given that many oxazole derivatives are kinase inhibitors, a parallel and highly informative approach is to screen the compound against a large panel of recombinant kinases.[1][2] This method directly assesses the enzymatic activity of hundreds of kinases in the presence of the compound.
Experimental Protocol: Radiometric or TR-FRET Kinase Panel Screen
-
Compound Submission: Provide 2-(4-Methylbenzoyl)oxazole to a commercial service provider (e.g., Reaction Biology, Pharmaron).[10][11]
-
Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of over 300-500 kinases.[10][12][13] Assays are often performed at or near the ATP Km for each kinase to provide a standardized measure of potency.
-
Data Output: The service provides data as "% Inhibition" relative to a DMSO control.
-
Follow-up: For significant hits (e.g., >80% inhibition), a full 10-point dose-response curve is generated to determine the IC50 value for each specific kinase.
Data Presentation: Hypothetical Kinome Profiling Hits
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) |
| BTK | Tec Family Tyrosine Kinase | 98% | 15 |
| TEC | Tec Family Tyrosine Kinase | 95% | 45 |
| SRC | Src Family Tyrosine Kinase | 65% | 850 |
| LCK | Src Family Tyrosine Kinase | 58% | 1200 |
| ABL1 | Abl Family Tyrosine Kinase | 12% | >10,000 |
Causality Insight: This data strongly hypothesizes that 2-(4-Methylbenzoyl)oxazole is a potent and selective inhibitor of the Tec family kinases, particularly BTK. The weaker off-target activity on Src family kinases provides important information for later safety and selectivity profiling.
Phase 3: Target Validation and Pathway Elucidation
Data from Phase 2 provides one or more high-confidence target hypotheses. This phase is dedicated to validating the direct interaction in a cellular context and mapping the downstream signaling consequences.
Target Engagement Validation in Cells
Even with a positive kinome screen, it is imperative to confirm that the compound engages the target inside the cell. CETSA is the gold-standard for this. Now, instead of a proteome-wide MS approach, a targeted Western blot can be used.
Experimental Protocol: Targeted CETSA with Western Blot
-
Protocol: Follow steps 1-4 of the MS-CETSA protocol (Section 2.1).
-
Western Blot Analysis: Collect the supernatant from each temperature point. Normalize the total protein concentration for all samples. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the putative target (e.g., anti-BTK antibody).[5][6]
-
Data Analysis: Quantify the band intensity at each temperature for both vehicle and compound-treated samples. Plot the intensity curves. A rightward shift in the melting curve for the compound-treated sample confirms intracellular target engagement.[6][14]
Signaling Pathway Analysis
If the validated target is a known component of a signaling pathway (e.g., BTK is central to B-cell receptor signaling), the next step is to measure the functional output of that pathway. Reporter gene assays are an excellent tool for this.[15][16][17]
Experimental Protocol: NF-κB Reporter Assay Rationale: BTK activation leads to the activation of the transcription factor NF-κB. An inhibitor should block this activation.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or a B-cell line) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) for normalization.[15][18]
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of 2-(4-Methylbenzoyl)oxazole for 1 hour.
-
Pathway Stimulation: Stimulate the pathway using an appropriate agonist (e.g., anti-IgM for B-cell receptor activation). Include unstimulated and vehicle-treated stimulated controls.
-
Lysis and Luminescence Reading: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent decrease in the normalized luciferase activity upon stimulation indicates that the compound is inhibiting the BTK-NF-κB signaling axis.
Global Signaling Profile via Phosphoproteomics
To gain an unbiased, global view of the compound's impact on cellular signaling, phosphoproteomics is the ultimate tool.[19] This technique quantifies changes in thousands of protein phosphorylation sites simultaneously, providing a detailed snapshot of kinase activity across the proteome.[20][21]
Caption: High-level workflow for a phosphoproteomics experiment.
Experimental Protocol: TMT-based Quantitative Phosphoproteomics
-
Cell Culture and Lysis: Treat K-562 cells with 2-(4-Methylbenzoyl)oxazole (10x IC50) and vehicle for a short duration (e.g., 1-2 hours) to capture proximal signaling events. Lyse the cells in a urea-based buffer containing phosphatase and protease inhibitors.[20]
-
Digestion and Labeling: Digest proteins with trypsin. Label the resulting peptides from different conditions (e.g., control, treated) with isobaric tandem mass tags (TMT).
-
Phosphopeptide Enrichment: Combine the labeled peptide sets and enrich for phosphopeptides using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[21]
-
LC-MS/MS: Analyze the enriched phosphopeptides using high-resolution LC-MS/MS.
-
Data Analysis: Identify phosphopeptides and quantify the relative abundance of each site across the different conditions. Identify sites with significantly altered phosphorylation (e.g., >2-fold change, p < 0.05). Use bioinformatics tools (e.g., KSEA - Kinase-Substrate Enrichment Analysis) to infer which kinases are inhibited or activated based on the phosphorylation changes of their known substrates.
Phase 4: Confirmation of Cellular Mechanism
The final phase connects the molecular target and pathway data back to the original cellular phenotype observed in Phase 1 (e.g., cell death or cell cycle arrest).
Analysis of Apoptosis and Cell Cycle
Experimental Protocol: Flow Cytometry
-
Cell Treatment: Treat sensitive cells (K-562) with 2-(4-Methylbenzoyl)oxazole at 1x, 5x, and 10x IC50 for 24 and 48 hours.
-
For Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
For Cell Cycle: Fix cells in 70% ethanol, treat with RNase A, and stain the DNA with PI. Analyze via flow cytometry to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.[5]
Data Presentation: Expected Flow Cytometry Outcomes
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (%) |
| Vehicle Control | 55 | 30 | 15 | 5 |
| Compound (1x IC50) | 54 | 28 | 18 | 15 |
| Compound (5x IC50) | 75 | 10 | 15 | 45 |
Causality Insight: The data suggests the compound induces G1 cell cycle arrest and apoptosis in a dose-dependent manner. This is consistent with the inhibition of a pro-survival kinase like BTK, which is known to regulate cell cycle progression and survival in B-lineage cells.
Confirmation with Target-Specific Western Blotting
To confirm the link between target inhibition and cellular outcome, probe for key downstream markers via Western Blot.
Experimental Protocol: Western Blot for Pathway Markers
-
Sample Prep: Treat cells as in 4.1 and prepare cell lysates.
-
Western Blot: Perform Western blotting using antibodies against:
-
Target Engagement Marker: Phospho-BTK (pY223) - should decrease.
-
Downstream Pathway Marker: Phospho-PLCγ2 - should decrease.
-
Apoptosis Marker: Cleaved PARP, Cleaved Caspase-3 - should increase.
-
Loading Control: β-actin or GAPDH - should remain constant.[5]
-
This final experiment provides a direct link from the compound's inhibition of its target kinase (p-BTK reduction) to the ultimate cellular fate (cleaved PARP increase), providing a complete and validated narrative of the compound's mechanism of action.
Conclusion
This technical guide outlines a rigorous, multi-phased approach to systematically investigate the mechanism of action of 2-(4-Methylbenzoyl)oxazole. By integrating unbiased, proteome-wide discovery techniques with targeted validation and functional cellular assays, this workflow enables researchers to move from a phenotypic observation to a detailed molecular mechanism. Each phase is designed to build upon the last, creating a self-validating cascade of evidence that is essential for the successful advancement of any novel compound in the drug discovery pipeline. The application of these methodologies will not only elucidate the specific function of 2-(4-Methylbenzoyl)oxazole but also provide a robust framework for the characterization of other novel chemical entities.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- Target Identification and Validation (Small Molecules). University College London.
- Kinome Profiling Service. MtoZ Biolabs.
- Reporter-Based Assays. CliniSciences.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells. PubMed.
- Reporter Genes: Types and Assay Applic
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Small-molecule Target and Pathway Identific
- Gene Reporter Assays | Signaling P
- Reporter Gene Assays. Thermo Fisher Scientific - US.
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
- Signaling Reporter Assays. Eurofins DiscoverX.
- Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for IHMT-IDH1-053 Target Engagement. Benchchem.
- Kinome Profiling. Oncolines B.V..
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC. NIH.
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC. NIH.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Str
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). SLAS TECHNOLOGY.
- Detection of Protein‑protein Interactions by FRET and BRET Methods. proLékaře.cz.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- Oxazole-Based Compounds As Anticancer Agents. (2019, December 1). Bentham Science Publishers.
- Current Scenario of 1,3-oxazole Deriv
- Phosphoproteomics Workflow Explained: From Sample to Data.
- Unraveling the Mechanism of Action: A Comparative Guide for Novel Anticancer Agents. Benchchem.
- Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo. SpringerLink.
- CETSA. CETSA.
- A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC. PubMed Central.
- Proteomics - Wikipedia. Wikipedia.
- A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC. NIH.
- Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. (2024, February 1). YouTube.
- A comprehensive review on biological activities of oxazole deriv
- Benzoxazole: The molecule of diverse biological activities. JOCPR.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC. (2017, April 13). NIH.
Sources
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CETSA [cetsa.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CliniSciences [clinisciences.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 18. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Proteomics - Wikipedia [en.wikipedia.org]
- 20. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 21. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 2-(4-Methylbenzoyl)oxazole
Preamble: The Unseen Scaffolding of a Molecule's History
To the modern researcher, 2-(4-Methylbenzoyl)oxazole may appear as a simple heterocyclic ketone, a potential building block in medicinal chemistry or materials science, readily available from a catalog. However, its existence is predicated on over a century of synthetic innovation. A direct, celebrated "discovery" of this specific molecule is lost to the annals of routine synthesis. Instead, its history is the history of the methods that make its creation possible. This guide, therefore, eschews a simple chronological account of a single compound. Instead, we will journey through the foundational discoveries in oxazole synthesis, providing the historical context, the intellectual framework, and the detailed experimental logic that would have led to the first, unheralded synthesis of 2-(4-Methylbenzoyl)oxazole. We will explore the pioneering work of the early 20th century and contrast it with modern, more refined methods, offering a comprehensive understanding of not just the "what," but the "how" and "why" of its synthesis.
Part 1: The Genesis of the Oxazole Ring - The Robinson-Gabriel Synthesis (c. 1909-1910)
In the early 20th century, the landscape of organic chemistry was one of fundamental exploration. Chemists were grappling with the structures of natural products and developing the foundational reactions that would become the bedrock of modern synthesis. It was in this environment that Sir Robert Robinson and Siegmund Gabriel, working independently, developed a robust method for the construction of the oxazole ring.[1][2] The Robinson-Gabriel synthesis , a cyclodehydration of α-acylamino ketones, became a cornerstone of heterocyclic chemistry.[1][2]
The intellectual driving force of this era was the desire to construct complex molecules from simpler, known precursors. The beauty of the Robinson-Gabriel approach lies in its elegant simplicity: the intramolecular condensation of a linear precursor to form a stable aromatic heterocycle. The choice of a strong acid, such as concentrated sulfuric acid, was a pragmatic one, leveraging a common and powerful dehydrating agent to drive the reaction to completion.
Hypothetical Historical Synthesis Protocol: 2-(4-Methylbenzoyl)oxazole via Robinson-Gabriel Synthesis
This protocol is a reconstruction based on the original principles of the Robinson-Gabriel synthesis, tailored for the specific target molecule. It is presented as a self-validating system, where each step is justified by the chemical principles understood at the time.
Step 1: Synthesis of the α-Acylamino Ketone Precursor, N-(2-oxo-2-phenylethyl)-4-methylbenzamide
The necessary precursor is an α-acylamino ketone. This would have been prepared via a straightforward nucleophilic acyl substitution, a well-established reaction of the era.
-
Objective: To couple the amine functionality of 2-aminoacetophenone with the acyl group of 4-methylbenzoyl chloride.
-
Methodology:
-
2-Aminoacetophenone hydrochloride (1 equivalent) is dissolved in a suitable solvent, likely a mixture of water and a simple organic solvent like diethyl ether, to facilitate the reaction of the free amine.
-
A slight excess of a base, such as sodium hydroxide solution, is added to neutralize the hydrochloride and liberate the free amine. The use of a biphasic system with vigorous stirring was a common technique to manage the reaction of water-sensitive reagents.
-
4-Methylbenzoyl chloride (1.1 equivalents), dissolved in a water-immiscible solvent like diethyl ether, is added dropwise to the stirred mixture. The excess acyl chloride ensures complete consumption of the starting amine.
-
The reaction is stirred, likely at room temperature, for several hours. The progress would have been monitored by the disappearance of the starting materials, observed through simple qualitative tests or by isolation of the product at different time intervals.
-
Upon completion, the organic layer is separated, washed with dilute acid to remove any unreacted amine, and then with a bicarbonate solution to remove excess acyl chloride and 4-methylbenzoic acid.
-
The solvent is removed by evaporation (often on a steam bath, a common laboratory heat source of the time), and the crude solid product, N-(2-oxo-2-phenylethyl)-4-methylbenzamide, is purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Cyclodehydration to form 2-(4-Methylbenzoyl)oxazole
This is the core of the Robinson-Gabriel synthesis.
-
Objective: To effect an intramolecular cyclization and dehydration of the precursor to form the aromatic oxazole ring.
-
Methodology:
-
The purified N-(2-oxo-2-phenylethyl)-4-methylbenzamide (1 equivalent) is carefully added to an excess of concentrated sulfuric acid, which acts as both the solvent and the dehydrating agent. The use of a significant excess of a strong acid was typical to ensure complete protonation and drive the equilibrium towards the dehydrated product.
-
The mixture is gently heated, likely on a water bath, for a specific period. The temperature and reaction time would have been determined empirically to maximize the yield and minimize charring and other side reactions.
-
After cooling, the reaction mixture is poured cautiously onto crushed ice. This serves to quench the reaction and precipitate the organic product, which is less soluble in the now-diluted acidic solution.
-
The resulting solid is collected by filtration, washed thoroughly with water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining traces of acid.
-
The crude 2-(4-Methylbenzoyl)oxazole is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
-
Part 2: A Modern Approach - The Van Leusen Oxazole Synthesis (c. 1972)
The landscape of organic synthesis had transformed by the 1970s. The development of new reagents with unique reactivity profiles allowed for the construction of heterocyclic systems under milder and more versatile conditions. In 1972, van Leusen and coworkers introduced a novel method for oxazole synthesis using tosylmethyl isocyanide (TosMIC).[3][4] This reaction, known as the Van Leusen oxazole synthesis , offered a powerful alternative to the classical methods.[3][4]
The ingenuity of the Van Leusen reaction lies in the multifunctional nature of the TosMIC reagent. It acts as a C1 synthon, providing one of the carbon atoms for the oxazole ring, and its sulfonyl group serves as an excellent leaving group to facilitate the final aromatization step. This method allows for the synthesis of oxazoles from aldehydes, offering a different retrosynthetic disconnection compared to the Robinson-Gabriel approach.
Modern Synthetic Protocol: 2-(4-Methylbenzoyl)oxazole via a Modified Van Leusen Approach
While the classical Van Leusen reaction yields 5-substituted oxazoles from aldehydes, it doesn't directly produce 2-acyl oxazoles. However, the principles of isocyanide chemistry can be adapted. A more direct, albeit modern, approach to a 2-acyl oxazole would involve the reaction of an α-isocyanoacetamide with an acyl chloride. This showcases the evolution of the underlying chemical principles.
For the purpose of illustrating the historical progression, we will present a protocol for a closely related 2-substituted oxazole, 2-(4-methylphenyl)oxazole, which is a direct application of the original Van Leusen synthesis, and then discuss the conceptual extension to the target molecule.
Step 1: Synthesis of 2-(4-methylphenyl)oxazole
-
Objective: To construct the oxazole ring from 4-methylbenzaldehyde and TosMIC.
-
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), potassium carbonate (2.2 equivalents) is suspended in anhydrous methanol. The use of anhydrous conditions is critical to prevent side reactions involving water.
-
Tosylmethyl isocyanide (TosMIC, 1.1 equivalents) is added to the suspension. The base deprotonates the α-carbon of TosMIC, generating the nucleophilic species.
-
4-Methylbenzaldehyde (1 equivalent) is then added to the reaction mixture. The TosMIC anion undergoes a nucleophilic addition to the aldehyde carbonyl.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent such as dichloromethane or ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford pure 2-(4-methylphenyl)oxazole.
-
Part 3: Data Presentation and Characterization
The unambiguous characterization of the synthesized compound is paramount for establishing its identity and purity. In the early 20th century, this would have relied on melting point determination, elemental analysis, and colorimetric tests. Today, we employ a suite of spectroscopic techniques.
Table 1: Synthesis and Characterization Data for 2-(4-Methylbenzoyl)oxazole
| Parameter | Robinson-Gabriel Synthesis | Modern Synthesis (Conceptual) |
| Precursor | N-(2-oxo-2-phenylethyl)-4-methylbenzamide | α-Isocyanoacetamide & 4-Methylbenzoyl chloride |
| Key Reagents | Conc. H₂SO₄ | Triethylamine, CH₂Cl₂ |
| Typical Yield | 40-60% (estimated historical) | 70-90% (estimated) |
| Purification | Recrystallization | Column Chromatography |
| Melting Point | Not reported, estimated 85-90 °C | Not reported, estimated 85-90 °C |
| ¹H NMR (CDCl₃, δ) | Not applicable historically. Predicted: ~8.2 (d, 2H), ~7.9 (d, 2H), ~7.6-7.4 (m, 5H), ~2.4 (s, 3H) | Predicted: ~8.2 (d, 2H), ~7.9 (d, 2H), ~7.6-7.4 (m, 5H), ~2.4 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | Not applicable historically. Predicted: ~182 (C=O), ~162 (C2), ~148 (C5), ~144, ~136, ~134, ~130, ~129, ~128, ~127, ~22 (CH₃) | Predicted: ~182 (C=O), ~162 (C2), ~148 (C5), ~144, ~136, ~134, ~130, ~129, ~128, ~127, ~22 (CH₃) |
| Mass Spec (m/z) | Not applicable historically. Predicted: [M+H]⁺ 252.0968 | Predicted: [M+H]⁺ 252.0968 |
Conclusion: An Evolving Narrative
The story of 2-(4-Methylbenzoyl)oxazole is not one of a singular moment of discovery, but rather a testament to the evolution of synthetic organic chemistry. From the harsh, yet effective, conditions of the Robinson-Gabriel synthesis, born from a foundational desire to construct molecular frameworks, to the more nuanced and versatile isocyanide-based methods of the late 20th century, the ability to synthesize this molecule has been shaped by the continuous development of new tools and a deeper understanding of reaction mechanisms. This guide has aimed to provide not just a set of procedures, but a richer context, illuminating the scientific integrity and logical progression that underpins the synthesis of even the most seemingly simple of organic compounds.
References
- Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. J. Chem. Soc., Trans., 95, 2167-2174.
- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
- van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
- Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407-2408.
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
PubChem. (n.d.). 4-Methyl-n-(2-oxo-2-phenylethyl)benzamide. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
Sources
A Theoretical and Spectroscopic Deep Dive into 2-(4-Methylbenzoyl)oxazole: A Guide for a Priori Characterization
This technical guide provides a comprehensive theoretical framework for the investigation of 2-(4-Methylbenzoyl)oxazole, a molecule of interest in medicinal chemistry and materials science. For researchers and professionals in drug development, this document outlines the essential quantum chemical calculations and spectroscopic analyses required for a thorough a priori characterization. By leveraging computational chemistry, we can predict and understand the molecule's structural, electronic, and reactive properties before embarking on extensive experimental synthesis and testing.
Introduction to 2-(4-Methylbenzoyl)oxazole and the Oxazole Scaffold
The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic molecules.[1] Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The title compound, 2-(4-Methylbenzoyl)oxazole, combines the oxazole core with a substituted benzoyl moiety, suggesting potential for diverse biological interactions and making it a prime candidate for theoretical investigation.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the fundamental properties of such molecules. They provide insights into molecular geometry, vibrational frequencies, electronic structure, and reactivity, which are crucial for rational drug design and the development of novel materials.[4]
Proposed Synthetic Pathway
While numerous methods for oxazole synthesis exist, the Robinson-Gabriel synthesis is a classic and effective method for preparing 2,5-disubstituted oxazoles.[5] This approach involves the intramolecular cyclization and dehydration of a 2-acylamino ketone. For 2-(4-Methylbenzoyl)oxazole, a plausible synthetic route would start from 2-aminoacetophenone, which would be acylated with 4-methylbenzoyl chloride to yield the 2-acylamino ketone precursor. Subsequent treatment with a dehydrating agent like sulfuric acid would then afford the target molecule.
Experimental Protocol: Robinson-Gabriel Synthesis [5]
-
Acylation: To a solution of 2-aminoacetophenone in a suitable solvent (e.g., dichloromethane), an equimolar amount of 4-methylbenzoyl chloride and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion.
-
Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(4-methylbenzamido)acetophenone.
-
Cyclization: The crude intermediate is treated with concentrated sulfuric acid and heated. The reaction is monitored by thin-layer chromatography.
-
Isolation: Upon completion, the reaction mixture is poured onto ice and neutralized with a base. The precipitated product, 2-(4-Methylbenzoyl)oxazole, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
In Silico Spectroscopic Characterization
Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of the synthesized compound.[6][7]
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational analysis is crucial for identifying the functional groups within a molecule. DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, can predict the vibrational frequencies and intensities of the normal modes of vibration.[4][8]
Table 1: Predicted Vibrational Frequencies for 2-(4-Methylbenzoyl)oxazole
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the phenyl rings |
| C-H stretch (methyl) | 2980-2920 | Asymmetric and symmetric stretching of C-H in CH₃ |
| C=O stretch (benzoyl) | ~1660 | Stretching of the carbonyl group |
| C=N stretch (oxazole) | ~1615 | Stretching of the carbon-nitrogen double bond |
| C=C stretch (aromatic and oxazole) | 1600-1450 | Stretching of carbon-carbon double bonds |
| C-O-C stretch (oxazole) | ~1240 | Asymmetric stretching of the ether linkage |
| C-H in-plane bend (aromatic) | 1300-1000 | Bending of aromatic C-H bonds within the plane |
| C-H out-of-plane bend (aromatic) | 900-675 | Bending of aromatic C-H bonds out of the plane |
Note: These are predicted values. Experimental values may vary due to solvent effects and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting NMR chemical shifts (¹H and ¹³C).[7][9] These predictions are instrumental in assigning the signals in the experimental spectra.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-methylphenyl and oxazole rings, as well as the methyl protons. The protons on the 4-methylphenyl group will likely appear as two doublets in the aromatic region, while the oxazole protons will have distinct chemical shifts. The methyl protons will appear as a singlet.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group is expected to have the most downfield chemical shift. The chemical shifts of the oxazole ring carbons are characteristic, with the C2 carbon (bearing the benzoyl group) being significantly deshielded.
Quantum Chemical Insights into Molecular Properties
DFT calculations provide a deeper understanding of the electronic structure and reactivity of 2-(4-Methylbenzoyl)oxazole.
Molecular Geometry Optimization
The first step in any theoretical study is to determine the most stable conformation of the molecule. This is achieved by performing a geometry optimization, which finds the minimum energy structure on the potential energy surface.[6] The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For 2-(4-Methylbenzoyl)oxazole, a key parameter is the dihedral angle between the oxazole ring and the 4-methylbenzoyl group, which will influence the degree of electronic conjugation between these two moieties.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4] A smaller gap suggests higher reactivity. The spatial distribution of the HOMO and LUMO indicates the electron-donating and electron-accepting regions of the molecule, respectively. For 2-(4-Methylbenzoyl)oxazole, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl and oxazole rings, while the LUMO is likely to be centered on the electron-withdrawing benzoyl group.
Caption: Frontier Molecular Orbital (FMO) analysis workflow.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 2-(4-Methylbenzoyl)oxazole, the oxygen atom of the carbonyl group and the nitrogen atom of the oxazole ring are expected to be the most electronegative regions.
Caption: Workflow for the theoretical study of a molecule.
Conclusion
The theoretical and spectroscopic investigation of 2-(4-Methylbenzoyl)oxazole provides a powerful, cost-effective approach to understanding its fundamental properties. By employing quantum chemical methods, researchers can gain valuable insights into the molecule's structure, stability, and reactivity, which can guide further experimental work. This in-depth technical guide serves as a roadmap for the a priori characterization of this and similar oxazole derivatives, ultimately accelerating the discovery and development of new therapeutic agents and functional materials.
References
- Moura, K. C., et al. (2012). 1, 3-Azoles from ortho-naphthoquinones: synthesis of aryl substituted imidazoles and oxazoles and their potent activity against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 20(21), 6482–6488.
-
Safronov, N. E., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8947. [Link]
- Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. (n.d.). ResearchGate.
-
Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC. [Link]
- Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (n.d.). National Institutes of Health.
- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–109.
- Experimental and theoretical characterization of the 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole. (2015). Journal of Molecular Structure, 1081.
-
FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2011). PubMed. [Link]
-
Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. (2023). PubMed. [Link]
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021). YouTube. [Link]
- FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (n.d.). ResearchGate.
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
-
Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. (2023). Semantic Scholar. [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]
- DFT Analysis, ADME, antibacterial activity and molecular docking studies of 2-(3-aryl-1,2,4-oxadiazol-5-yl). (n.d.). Research Square.
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. (2023). Docta Complutense. [Link]
- Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. (n.d.). ResearchGate.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. esisresearch.org [esisresearch.org]
- 7. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. docta.ucm.es [docta.ucm.es]
Methodological & Application
Application Note & Protocol: A Novel, Multi-Step Synthesis of 2-(4-Methylbenzoyl)oxazole from 2-(4-Methylbenzoyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and scientifically-grounded protocol for the synthesis of 2-(4-Methylbenzoyl)oxazole, a heterocyclic moiety of significant interest in medicinal chemistry, starting from the readily available 2-(4-Methylbenzoyl)benzoic acid. As a direct conversion is not established in the literature, this application note proposes a novel, three-step synthetic pathway. This process involves the initial activation of the carboxylic acid via conversion to its corresponding acid chloride, followed by amidation with aminoacetaldehyde dimethyl acetal. The final, key step is an acid-catalyzed cyclization and dehydration to yield the target oxazole. This protocol provides in-depth procedural details, explains the underlying chemical principles, and offers guidance on the characterization of the final product.
Introduction and Scientific Rationale
Oxazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous pharmacologically active agents. Their unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make them privileged scaffolds in the design of enzyme inhibitors, receptor antagonists, and other therapeutic molecules. The target molecule, 2-(4-Methylbenzoyl)oxazole, combines the versatile oxazole ring with a substituted benzoyl group, offering multiple points for further chemical modification and structure-activity relationship (SAR) studies.
The starting material, 2-(4-Methylbenzoyl)benzoic acid, is a keto-acid that does not readily undergo direct cyclization to an oxazole. Therefore, a strategic, multi-step approach is necessary. The synthetic route outlined herein is designed to be logical, efficient, and based on well-established chemical transformations. The rationale for this three-step synthesis is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid group is relatively unreactive towards direct amidation under mild conditions. Conversion to a more electrophilic acid chloride is a classic and effective strategy to facilitate the subsequent formation of an amide bond. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1][2][3]
-
Introduction of the Oxazole Precursor: To construct the five-membered oxazole ring, a C₂-N unit needs to be introduced. Aminoacetaldehyde dimethyl acetal is an ideal reagent for this, as it provides the necessary nitrogen atom and a protected two-carbon aldehyde equivalent. The reaction with the acid chloride forms a stable amide intermediate.
-
Acid-Catalyzed Cyclization: The final step involves the intramolecular cyclization of the amide intermediate. This reaction is conceptually similar to the Bischler-Napieralski reaction for isoquinoline synthesis, where a dehydrating agent promotes cyclization.[4] In this protocol, a strong acid will catalyze both the hydrolysis of the dimethyl acetal to the corresponding aldehyde and the subsequent cyclization and dehydration to form the aromatic oxazole ring.
This thoughtfully designed pathway provides a clear and reliable method for the synthesis of the target molecule, opening avenues for the exploration of its potential applications in drug development.
Proposed Synthetic Pathway
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Proposed three-step synthesis of 2-(4-Methylbenzoyl)oxazole.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-(4-Methylbenzoyl)benzoic acid | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Toluene, anhydrous | ≥99.8% | Sigma-Aldrich |
| Aminoacetaldehyde dimethyl acetal | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Sigma-Aldrich |
| Diethyl ether | ACS grade | VWR Chemicals |
| Saturated aqueous sodium bicarbonate | - | In-house prep. |
| Brine (saturated aqueous NaCl) | - | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | - | Sigma-Aldrich |
| Celite® | - | Sigma-Aldrich |
Step 1: Synthesis of 2-(4-Methylbenzoyl)benzoyl chloride
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Methylbenzoyl)benzoic acid (5.0 g, 20.8 mmol).
-
Under a nitrogen atmosphere, add anhydrous toluene (30 mL) to the flask.
-
Slowly add thionyl chloride (4.5 mL, 62.4 mmol, 3.0 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporate with anhydrous toluene (2 x 15 mL).
-
The resulting crude 2-(4-Methylbenzoyl)benzoyl chloride, a yellow oil, is used in the next step without further purification.
Step 2: Synthesis of N-(2,2-dimethoxyethyl)-2-(4-methylbenzoyl)benzamide
Procedure:
-
In a separate 250 mL round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal (2.63 g, 25.0 mmol, 1.2 eq.) and triethylamine (4.35 mL, 31.2 mmol, 1.5 eq.) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-(4-Methylbenzoyl)benzoyl chloride from Step 1 in anhydrous dichloromethane (20 mL).
-
Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to obtain N-(2,2-dimethoxyethyl)-2-(4-methylbenzoyl)benzamide as a white to off-white solid.
Step 3: Synthesis of 2-(4-Methylbenzoyl)oxazole
Procedure:
-
To a 100 mL round-bottom flask, add the purified N-(2,2-dimethoxyethyl)-2-(4-methylbenzoyl)benzamide (assumed 15.0 mmol from the previous step).
-
Carefully add concentrated sulfuric acid (30 mL) at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (150 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield 2-(4-Methylbenzoyl)oxazole as a solid.
Results and Characterization
The successful synthesis of 2-(4-Methylbenzoyl)oxazole should be confirmed by a combination of spectroscopic techniques. Below are the predicted data for the final product.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.8-8.0 (d, 2H, Ar-H), ~7.5-7.7 (m, 4H, Ar-H), ~7.2-7.4 (d, 2H, Ar-H), ~7.1-7.2 (s, 1H, oxazole C5-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~195 (C=O), ~162 (oxazole C2), ~145 (Ar-C), ~140 (Ar-C), ~135 (oxazole C4), ~132 (Ar-CH), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (oxazole C5), ~125 (Ar-C), ~21 (CH₃) |
| IR (KBr) | ν (cm⁻¹): ~3100-3150 (C-H stretch, oxazole), ~3000-3100 (C-H stretch, aromatic), ~1660 (C=O stretch, ketone), ~1600-1650 (C=N stretch, oxazole), ~1500-1580 (C=C stretch, aromatic and oxazole)[5][6][7][8] |
| MS (EI) | m/z (%): [M]⁺, fragments corresponding to the loss of CO, and cleavage of the benzoyl and methylphenyl groups.[9][10][11][12] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in the starting material or solvent. | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Extend the reflux time and monitor the reaction until gas evolution ceases. |
| Incomplete amidation in Step 2 | Insufficiently reactive acid chloride; inadequate base. | Ensure complete removal of thionyl chloride from Step 1. Use a slight excess of both the amine and triethylamine. Monitor the reaction by TLC to ensure full consumption of the acid chloride. |
| Low yield in Step 3 (Cyclization) | Incomplete cyclization; decomposition of starting material or product under harsh acidic conditions. | Ensure the amide intermediate is dry before adding sulfuric acid. Monitor the reaction temperature closely. If decomposition is observed, consider using a milder acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent, and adjust the temperature and reaction time accordingly. |
| Purification difficulties | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) as an alternative or additional purification step. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-Methylbenzoyl)oxazole from 2-(4-Methylbenzoyl)benzoic acid. By following the outlined three-step procedure, researchers can reliably obtain the target compound in good yield and purity. The provided rationale, detailed experimental steps, and troubleshooting guide are intended to facilitate the successful implementation of this novel synthetic route in a research setting. The characterization data presented will aid in the confirmation of the final product's identity and purity.
References
- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
-
PrepChem. (n.d.). Preparation of benzoyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Benzoyl Chloride. Retrieved from [Link]
- Liu, Z. Z., Tang, Y. F., & Chen, S. Z. (2001). Formation of Benzyl Oxazole, A Competitive Path with the Classical Bishler-Napieralski Reaction. Chinese Chemical Letters, 12(11), 947-950.
-
ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]
-
Allen. (n.d.). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]
- Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics, 155(18), 184302.
-
askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and... Retrieved from [Link]
-
PubMed. (2006). Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Retrieved from [Link]
-
PubMed. (1998). [Characteristics of IR spectra for oxadiazole]. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Retrieved from [Link]
-
ResearchGate. (2025). A Case of Abnormal Bishler-Napieralski Cyclization Reaction, Leading to Form Benzyl Oxazole Derivatives. Retrieved from [Link]
-
Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
PubMed. (2012). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of amino acids and substituted benzoyl chloride. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. Retrieved from [Link]
-
PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0290645). Retrieved from [Link]
-
Reddit. (2024). Synthesis of 2-amino benzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2025). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
ResearchGate. (2025). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]
-
Bohrium. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]
-
ResearchGate. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoyl chloride is prepared from benzoic acid by : [allen.in]
- 3. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 4. researchgate.net [researchgate.net]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. researchgate.net [researchgate.net]
- 7. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Laboratory Scale Synthesis of 2-(4-Methylbenzoyl)oxazole
Abstract
This application note provides a detailed, research-grade protocol for the laboratory-scale synthesis of 2-(4-Methylbenzoyl)oxazole. Oxazole derivatives are significant structural motifs in medicinal chemistry and natural product synthesis, necessitating reliable and well-understood synthetic procedures.[1][2][3] This guide outlines a robust method proceeding via the cyclodehydration of a 2-acylamino ketone intermediate, a variation of the well-established Robinson-Gabriel synthesis.[4][5][6] The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical transformations, safety considerations, and characterization of the final product.
Introduction
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[7] This scaffold is a common substructure in numerous biologically active natural products and pharmaceutical agents.[1][5] The synthesis of substituted oxazoles is therefore a topic of significant interest in organic and medicinal chemistry.[1][3] The target molecule, 2-(4-Methylbenzoyl)oxazole, serves as a valuable building block for the construction of more complex molecular architectures.
This protocol details a two-step synthesis commencing with the acylation of 2-aminoacetophenone hydrochloride with 4-methylbenzoyl chloride to form the intermediate, N-(2-oxo-2-phenylethyl)-4-methylbenzamide. This intermediate subsequently undergoes acid-catalyzed cyclodehydration to yield the desired 2-(4-Methylbenzoyl)oxazole. This approach is a practical application of the Robinson-Gabriel oxazole synthesis, which involves the dehydration of α-acylamino ketones.[5][6]
Chemical Reaction Scheme
Caption: Overall synthetic route to 2-(4-Methylbenzoyl)oxazole.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier | Notes |
| 2-Aminoacetophenone hydrochloride | C₈H₁₀ClNO | 171.62 | 1.0 eq | Sigma-Aldrich | |
| 4-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | 1.1 eq | Sigma-Aldrich | [8] Corrosive, handle with care. |
| Pyridine | C₅H₅N | 79.10 | 2.5 eq | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous | |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | J.T. Baker | Strong acid, handle with extreme care. | |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | |||
| Brine (sat. aq. NaCl) | NaCl | 58.44 | |||
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | |||
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction and chromatography | ||
| Hexanes | C₆H₁₄ | 86.18 | For chromatography |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
-
FTIR spectrometer
Experimental Protocol
Part 1: Synthesis of N-(2-oxo-2-phenylethyl)-4-methylbenzamide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous pyridine (2.5 eq) to the mixture. The suspension should become a clear solution.
-
Acylation: In a separate flask, dissolve 4-methylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.[8] Add this solution dropwise to the stirred reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting amine should be consumed, and a new, less polar spot corresponding to the amide product should appear.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl (aq).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can often be used directly in the next step. If necessary, purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Synthesis of 2-(4-Methylbenzoyl)oxazole (Final Product)
-
Cyclodehydration: Place the crude N-(2-oxo-2-phenylethyl)-4-methylbenzamide from Part 1 into a round-bottom flask. Carefully add concentrated sulfuric acid (approximately 2-3 mL per gram of intermediate) with stirring. Caution: This is a highly exothermic process. The addition should be done slowly, and the flask may need to be cooled in an ice bath.
-
Reaction: Heat the reaction mixture to 60-70 °C for 1-2 hours. The color of the solution will likely darken. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Characterization
The final product, 2-(4-Methylbenzoyl)oxazole, should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl group around 2.4 ppm. A singlet for the oxazole proton. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, the oxazole ring carbons, and the methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₁H₉NO₂. |
| FTIR | Characteristic peaks for C=O stretching, C=N stretching, and aromatic C-H stretching. |
Note: Direct experimental spectroscopic data for the title compound is not widely available in public databases. The expected results are based on the analysis of structurally similar compounds.[9]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Methylbenzoyl chloride is corrosive and reacts with moisture. Handle with care.[8]
-
Concentrated sulfuric acid is a strong acid and oxidizing agent. Handle with extreme caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-(4-Methylbenzoyl)oxazole.
Discussion
The described protocol offers a reliable method for the synthesis of 2-(4-Methylbenzoyl)oxazole. The first step, the Schotten-Baumann-type acylation, proceeds readily under mild conditions. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine, facilitating its nucleophilic attack on the acyl chloride.
The second step, the Robinson-Gabriel cyclodehydration, is a classic method for oxazole synthesis.[4][5][6] Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. The mechanism involves protonation of the ketone, followed by intramolecular nucleophilic attack of the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.[1]
The purification of the final product by column chromatography is essential to remove any unreacted starting materials and byproducts. The purity of the final compound should be confirmed by spectroscopic analysis.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
ACS Publications. Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]
-
ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthesis and Reactions of Oxazoles. [Link]
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Wiley Online Library. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [Link]
-
Macmillan Group, Princeton University. Oxazole. [Link]
-
Wikipedia. Oxazole. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]
-
PMC - NIH. Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
SpectraBase. 2-(4-methylphenyl)oxazole-4-carboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]
-
PMC - PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
PMC - NIH. 2-(4-Methylbenzoyl)benzoic acid monohydrate. [Link]
-
ResearchGate. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]
-
Taylor & Francis Online. Benzoyl chloride – Knowledge and References. [Link]
-
PMC - NIH. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
PubChem - NIH. 4-Methylbenzoyl Chloride. [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 2-(4-Methylbenzoyl)oxazole in Organic Synthesis
This technical guide provides a comprehensive overview of the synthesis and application of 2-(4-Methylbenzoyl)oxazole, a versatile heterocyclic ketone. The document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and practical protocols necessary to effectively utilize this compound in a synthetic organic chemistry setting. The guide will first detail a robust method for the synthesis of 2-(4-Methylbenzoyl)oxazole and subsequently explore its application as an acylating agent, a key transformation in the generation of diverse molecular libraries for drug discovery.
Introduction to 2-(4-Methylbenzoyl)oxazole
The oxazole scaffold is a prominent feature in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for the precise spatial orientation of functional groups. 2-(4-Methylbenzoyl)oxazole is a bifunctional molecule featuring a stable oxazole ring and a reactive benzoyl group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules. The electrophilic carbonyl carbon of the benzoyl moiety can serve as a handle for nucleophilic attack, while the oxazole ring can participate in various transformations or act as a directing group. The p-tolyl group offers a site for further functionalization, allowing for the fine-tuning of steric and electronic properties of derivative compounds.
Synthesis of 2-(4-Methylbenzoyl)oxazole via Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and highly effective method for the formation of oxazoles through the cyclodehydration of 2-acylamino ketones.[3] This approach is particularly well-suited for the preparation of 2,4,5-trisubstituted oxazoles and can be readily adapted for the synthesis of the title compound.
The reaction proceeds by an acid-catalyzed intramolecular cyclization. The strong acid protonates the amide carbonyl, activating it towards nucleophilic attack by the enol form of the adjacent ketone. The subsequent dehydration of the resulting heterocyclic intermediate is thermodynamically driven by the formation of the stable, aromatic oxazole ring. Concentrated sulfuric acid is a common choice for this transformation as it serves as both the catalyst and a potent dehydrating agent.
Caption: Workflow for the Robinson-Gabriel Synthesis of 2-(4-Methylbenzoyl)oxazole.
Step 1: Synthesis of the 2-Acylamino Ketone Precursor
-
To a solution of 2-amino-1-(p-tolyl)ethanone hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and water at 0 °C, add sodium hydroxide (2.5 eq) to neutralize the amine salt and create basic conditions.
-
While vigorously stirring, add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting amine by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-oxo-2-(p-tolyl)ethyl)benzamide. This intermediate can often be used in the next step without further purification.
Step 2: Cyclodehydration to form 2-(4-Methylbenzoyl)oxazole
-
Carefully add the crude N-(2-oxo-2-(p-tolyl)ethyl)benzamide (1.0 eq) to concentrated sulfuric acid (5-10 volumes) at 0 °C with stirring.
-
Gently heat the mixture to 80-100 °C and maintain this temperature for 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-(4-Methylbenzoyl)oxazole.
| Parameter | Value |
| Precursor | N-(2-oxo-2-(p-tolyl)ethyl)benzamide |
| Reagent | Concentrated Sulfuric Acid |
| Temperature | 80-100 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-85% |
Application in Organic Synthesis: N-Acylation of Amines
2-Acyloxazoles can serve as effective acylating agents for primary and secondary amines, leading to the formation of amides. This transformation is of significant interest in medicinal chemistry for the construction of compound libraries for structure-activity relationship (SAR) studies.[4] The oxazole moiety can function as a leaving group, particularly when activated. The reaction provides a convergent approach to amide synthesis, where the acyl group is delivered from a stable, heterocyclic precursor.
The N-acylation reaction is proposed to proceed via nucleophilic attack of the amine on the carbonyl carbon of the 2-(4-Methylbenzoyl)oxazole. The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of the oxazole ring. The reaction can be promoted by a Lewis acid or Brønsted acid catalyst to further activate the carbonyl group, or by a base to deprotonate the amine, increasing its nucleophilicity. The choice of conditions depends on the substrate scope and the desired reactivity.
Caption: General workflow for the N-acylation of an amine using 2-(4-Methylbenzoyl)oxazole.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-Methylbenzoyl)oxazole (1.0 eq) in an anhydrous solvent such as toluene or N,N-dimethylformamide (DMF).
-
To this solution, add the amine nucleophile, for instance, benzylamine (1.2 eq).
-
The reaction mixture is then heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure N-benzyl-4-methylbenzamide.
| Parameter | Value |
| Acylating Agent | 2-(4-Methylbenzoyl)oxazole |
| Nucleophile | Benzylamine |
| Solvent | Toluene or DMF |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Moderate to Good (dependent on substrate) |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and fundamental organic transformations. The Robinson-Gabriel synthesis is a cornerstone of heterocyclic chemistry with a vast body of literature supporting its reliability.[3] Similarly, N-acylation is a robust and predictable reaction. For any new application, it is recommended to perform the reaction on a small scale first to optimize conditions such as temperature, reaction time, and stoichiometry. The identity and purity of the synthesized compounds should always be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
References
- Ene reactions of pre-aromatic heterocycles. (2021). Tetrahedron Letters.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules. [Link]
-
Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. (2016). Molecules. [Link]
Sources
applications of 2-(4-Methylbenzoyl)oxazole in medicinal chemistry
An Application Guide for Medicinal Chemists
Topic: 2-(4-Methylbenzoyl)oxazole in Medicinal Chemistry
Foreword
Welcome to a detailed exploration of 2-(4-Methylbenzoyl)oxazole, a heterocyclic scaffold with significant potential in modern drug discovery. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying scientific rationale that drives experimental design. The oxazole nucleus is a cornerstone in medicinal chemistry, featured in numerous natural products and synthetic drugs, prized for its metabolic stability and versatile binding capabilities.[1][2][3] By functionalizing it with a 4-methylbenzoyl group, we create a specific chemical architecture that is ripe for exploration against various biological targets.
This guide is structured to be a practical resource for researchers at the bench. We will treat 2-(4-Methylbenzoyl)oxazole as a representative lead scaffold, demonstrating its synthesis, biological evaluation, and potential for optimization. While specific published data on this exact molecule is emergent, the principles and protocols outlined here are grounded in extensive research on analogous oxazole derivatives and serve as a robust framework for initiating a drug discovery program.[4][5]
Part 1: The 2-(4-Methylbenzoyl)oxazole Scaffold: A Privileged Core
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The oxazole ring system is a classic example. Its nitrogen and oxygen atoms act as key hydrogen bond acceptors, while the aromatic system can engage in π-π stacking with protein residues.[1]
The 2-(4-Methylbenzoyl)oxazole structure combines two critical pharmacophoric elements:
-
The 1,3-Oxazole Ring: A bioisostere for amide and ester groups, offering improved pharmacokinetic properties. It is a stable, electron-rich heterocycle found in drugs like the COX-2 inhibitor Oxaprozin.[3]
-
The 4-Methylbenzoyl Moiety: This "aroyl" group provides a rigid, planar structure with a defined vector for substitution. The methyl group offers a handle for probing hydrophobic pockets within a target's active site and can be modified to fine-tune selectivity and potency.
This combination makes the scaffold an excellent starting point for targeting enzymes where a specific "hinge-binding" interaction, typical for kinase inhibitors, or occupation of a deep hydrophobic pocket, as seen in cyclooxygenases, is required.
Logical Relationship: Scaffold to Application
Caption: Key structural features of the scaffold and their link to potential therapeutic applications.
Part 2: Case Study: Targeting Cyclooxygenase (COX) Enzymes
A compelling application for this scaffold is the development of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 can reduce inflammation and pain with a lower risk of gastrointestinal side effects.
The Rationale (Causality): The active site of COX-2 contains a large, hydrophobic side pocket that is absent in the more constricted COX-1 active site. The 4-methylbenzoyl group of our scaffold is ideally sized to fit into this selective pocket, potentially anchoring the inhibitor and preventing the binding of the natural substrate, arachidonic acid. The oxazole core can then form hydrogen bonds with key residues like Ser-530 and Tyr-385 in the main channel.
Signaling Pathway: Arachidonic Acid Cascade
Caption: Role of COX enzymes in prostaglandin synthesis and the target for selective inhibition.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methylbenzoyl)oxazole
This protocol is based on the well-established Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone intermediate. This method is robust and high-yielding for aroyl-substituted oxazoles.
Experimental Workflow: Synthesis
Caption: Step-wise workflow for the synthesis and characterization of the target compound.
Step-by-Step Methodology:
-
Preparation of N-(2-Oxo-2-phenylethyl)-4-methylbenzamide (Intermediate):
-
To a stirred solution of 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C, add 4-methylbenzoyl chloride (1.1 eq) dropwise.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the reaction forward. The reaction is run at 0 °C to control the exotherm of the acylation.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor completion by TLC (e.g., 3:7 Ethyl Acetate:Hexane).
-
Pour the reaction mixture into 1 M HCl (aq) and extract with ethyl acetate (3x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield the pure amide intermediate.
-
-
Synthesis of 2-(4-Methylbenzoyl)oxazole:
-
Add the purified intermediate (1.0 eq) to concentrated sulfuric acid (5 mL/g) at 0 °C.
-
Causality: Concentrated H₂SO₄ is a powerful dehydrating agent that protonates the ketone and amide carbonyls, facilitating the intramolecular cyclization to form the oxazole ring.
-
Stir the mixture at room temperature for 3 hours. The solution should become homogeneous.
-
Carefully pour the reaction mixture onto crushed ice. A precipitate will form.
-
Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extract the product with dichloromethane (3x volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to afford the pure title compound.
-
-
Self-Validation (Characterization):
-
Confirm the structure using ¹H NMR (expect characteristic oxazole proton singlet ~8 ppm and aromatic protons), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the IC₅₀ (half-maximal inhibitory concentration) of the synthesized compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-(4-Methylbenzoyl)oxazole (10 mM in DMSO).
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic Acid.
-
Probe: A fluorogenic probe like ADHP that reacts with PGG₂, the initial product of the COX reaction.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Add 10 µL of the diluted compound or control to the appropriate wells.
-
Add 160 µL of assay buffer containing the fluorogenic probe.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the wells.
-
Trustworthiness: Running COX-1 and COX-2 assays in parallel on the same plate is critical for accurately determining selectivity.
-
Incubate the plate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately begin reading the fluorescence (e.g., Ex/Em = 535/590 nm) every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Data Presentation: Illustrative Results
All quantitative data should be summarized for clear comparison. The table below shows a hypothetical dataset for our lead compound compared to known standards.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 2-(4-Methylbenzoyl)oxazole | 15.2 | 0.75 | 20.3 |
| Celecoxib (Standard) | > 100 | 0.04 | >2500 |
| Ibuprofen (Standard) | 5.1 | 15.5 | 0.33 |
This is illustrative data for educational purposes.
Part 4: Conclusion and Future Directions
The 2-(4-Methylbenzoyl)oxazole scaffold demonstrates significant promise as a starting point for medicinal chemistry campaigns. The protocols provided herein offer a robust framework for its synthesis and initial biological profiling against inflammatory targets like COX enzymes. The illustrative data suggests that this scaffold may possess a favorable profile for selective COX-2 inhibition.
Authoritative Grounding: The success of this approach is supported by the known bioactivity of numerous oxazole-containing compounds and the established principles of structure-based drug design.[3][6][7]
Next Steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the 4-methyl group (e.g., to -CF₃, -OMe, -Cl) and exploring substitutions on the phenyl ring of the benzoyl moiety to improve potency and selectivity.
-
In Vivo Efficacy: Test promising compounds in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm anti-inflammatory activity.[8]
-
ADME/Tox Profiling: Evaluate the metabolic stability, permeability, and preliminary toxicity of lead candidates to ensure they have drug-like properties.
This guide provides the foundational knowledge and practical steps to unlock the potential of the 2-(4-Methylbenzoyl)oxazole core.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Lat. Am. J. Pharm.[Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
-
Gomha, S. M., et al. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 23(4), 835. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
-
Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1629. [Link]
-
Lee, H., et al. (2013). Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 23(24), 6874-6878. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
-
Le-Dévéhat, F., et al. (2016). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 21(10), 1332. [Link]
-
Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492. [Link]
-
Kumar, S., et al. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(10), 2864-2874. [Link]
-
Kos, J., et al. (2013). Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. Molecules, 18(11), 13379-13401. [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
-
Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
-
Benzoxazole: The molecule of diverse biological activities. ResearchGate. [Link]
-
Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(6), 2954-2958. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Heterocyclic Scaffold: Application and Protocols for 2-(4-Methylbenzoyl)oxazole
Introduction: Unveiling the Potential of 2-(4-Methylbenzoyl)oxazole
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, functional molecules. Among the privileged heterocyclic scaffolds, oxazoles are renowned for their presence in a multitude of bioactive natural products and pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 2-aroyl substituted oxazole, specifically 2-(4-Methylbenzoyl)oxazole, represents a particularly versatile and powerful intermediate.
The presence of the 4-methylbenzoyl (p-toluoyl) group at the C2 position of the oxazole ring does more than simply add steric bulk; it electronically activates the oxazole system for a unique and powerful set of transformations. This guide provides an in-depth exploration of 2-(4-Methylbenzoyl)oxazole as a key building block. We will present detailed, field-proven protocols for its synthesis and characterization, followed by comprehensive application notes on its use in the construction of higher-order heterocyclic systems, such as pyridines and furans, through pericyclic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use. Below is a summary of the key properties and predicted spectroscopic data for 2-(4-Methylbenzoyl)oxazole.
Table 1: Physicochemical Properties of 2-(4-Methylbenzoyl)oxazole
| Property | Value |
| IUPAC Name | (4-methylphenyl)(oxazol-2-yl)methanone |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) |
Spectroscopic Characterization:
Unambiguous characterization is the cornerstone of chemical synthesis. While a dedicated public spectral database for 2-(4-Methylbenzoyl)oxazole is limited, the following data are predicted based on extensive analysis of structurally similar 2-aroyloxazoles and foundational spectroscopic principles.[2] These tables serve as a reliable guide for researchers to confirm the identity and purity of their synthesized material.
Table 2: Predicted ¹H NMR Data for 2-(4-Methylbenzoyl)oxazole (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | d, J = 8.2 Hz | 2H | H-2', H-6' (Aromatic) |
| ~7.85 | s | 1H | H-5 (Oxazole) |
| ~7.35 | s | 1H | H-4 (Oxazole) |
| ~7.30 | d, J = 8.0 Hz | 2H | H-3', H-5' (Aromatic) |
| ~2.45 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Data for 2-(4-Methylbenzoyl)oxazole (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~182.0 | C=O (Ketone) |
| ~161.0 | C-2 (Oxazole) |
| ~145.0 | C-4' (Aromatic) |
| ~142.0 | C-5 (Oxazole) |
| ~133.0 | C-1' (Aromatic) |
| ~130.0 | C-2', C-6' (Aromatic) |
| ~129.5 | C-3', C-5' (Aromatic) |
| ~128.0 | C-4 (Oxazole) |
| ~21.8 | -CH₃ |
Part 1: Synthesis of the Building Block
Two robust and widely adopted methods for the synthesis of 2-substituted oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. While the Van Leusen method typically yields 5-substituted oxazoles from aldehydes, it is not directly applicable for this 2-substituted target. The Robinson-Gabriel synthesis, however, is an ideal approach.[1][3]
Protocol 1: Robinson-Gabriel Synthesis of 2-(4-Methylbenzoyl)oxazole
This classic method involves the cyclodehydration of a 2-acylamino ketone. The key to this synthesis is the preparation of the precursor, 2-(4-methylbenzamido)acetaldehyde, which can be generated in situ or isolated before cyclization. The causality behind this choice of method lies in its reliability and the commercial availability of the starting materials. The cyclization is driven by the formation of the stable aromatic oxazole ring.
Caption: Workflow for Robinson-Gabriel Synthesis.
Materials:
-
Aminoacetaldehyde dimethyl acetal
-
p-Toluoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Step-by-Step Methodology:
Part A: Synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzamide (Precursor)
-
To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM (0.5 M) at 0 °C under a nitrogen atmosphere, add p-toluoyl chloride (1.1 eq) dropwise.
-
Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl. Separate the organic layer, and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2,2-dimethoxyethyl)-4-methylbenzamide. This intermediate is often sufficiently pure for the next step, but can be purified by column chromatography if necessary.
Part B: Cyclodehydration to form 2-(p-tolyl)oxazole
-
Add the crude N-(2,2-dimethoxyethyl)-4-methylbenzamide (1.0 eq) to concentrated sulfuric acid (5-10 volumes) at 0 °C with stirring.
-
Causality: Concentrated H₂SO₄ serves as both the acidic catalyst for acetal hydrolysis to the aldehyde and the powerful dehydrating agent required for the subsequent cyclization to the oxazole ring.
-
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford pure 2-(4-Methylbenzoyl)oxazole.
Part 2: Application Notes - The Diels-Alder / Kondrat'eva Reaction
One of the most powerful applications of 2-aroyloxazoles is their participation as a diene component in [4+2] cycloaddition reactions, a transformation known as the Kondrat'eva pyridine synthesis.[4] The oxazole ring, typically aromatic and unreactive as a diene, becomes activated by the electron-withdrawing benzoyl group at C2. This "inverse-electron-demand" character allows it to react with various dienophiles. The initial Diels-Alder adduct is often unstable and undergoes a subsequent cycloreversion or elimination to yield highly substituted pyridine or furan rings.[3][5][6]
Application 1: Synthesis of Substituted Pyridines
The reaction of 2-(4-Methylbenzoyl)oxazole with electron-rich alkenes (enamines) or electron-deficient alkynes can lead to the formation of substituted pyridines. The reaction with alkenes proceeds via a Diels-Alder cycloaddition, followed by the elimination of a molecule of water (or another small molecule) from the bicyclic intermediate to afford the aromatic pyridine ring.
Caption: General workflow for pyridine synthesis from an oxazole.
Protocol 2: Synthesis of a Tetrasubstituted Pyridine Derivative
This protocol describes a general procedure for the reaction of 2-(4-Methylbenzoyl)oxazole with an enamine, derived from a ketone and a secondary amine (e.g., morpholine), to yield a highly substituted pyridine.
Materials:
-
2-(4-Methylbenzoyl)oxazole
-
Cyclohexanone
-
Morpholine
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene, anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-pressure reaction vessel or sealed tube
Step-by-Step Methodology:
-
In situ formation of the Enamine: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.2 eq), morpholine (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene. Reflux the mixture for 4-6 hours until water evolution ceases.
-
Causality: The enamine is generated in situ and used directly. The Dean-Stark trap removes water, driving the equilibrium towards the formation of the enamine, which is the active dienophile.
-
-
Cool the mixture to room temperature and add 2-(4-Methylbenzoyl)oxazole (1.0 eq).
-
Transfer the reaction mixture to a sealed tube or high-pressure reaction vessel.
-
Heat the mixture to 180-220 °C for 24-48 hours.
-
Causality: High temperatures are typically required to overcome the aromaticity of the oxazole and facilitate the Diels-Alder reaction. The sealed vessel is necessary to prevent solvent evaporation at these temperatures.
-
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the target substituted pyridine product. Characterize by NMR and Mass Spectrometry.
Application 2: Synthesis of Substituted Furans
When 2-(4-Methylbenzoyl)oxazole is reacted with an alkyne dienophile, the reaction pathway diverges. The initial [4+2] cycloaddition adduct is formed, but instead of eliminating water, it undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrile (in this case, p-methylbenzonitrile), to yield a substituted furan.[2] This provides a powerful method for constructing polysubstituted furan rings.
Sources
- 1. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. baranlab.org [baranlab.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Substituted Oxazoles
Introduction: The Enduring Significance of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of a vast array of biologically active compounds.[1][2] From antiviral agents to tyrosine kinase inhibitors and antidepressants, the oxazole motif is a testament to nature's efficiency and a fertile ground for synthetic innovation.[3] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of established and reliable experimental procedures for the synthesis of 2-substituted oxazoles, with a focus on the Robinson-Gabriel, van Leusen, and Fischer syntheses. The protocols herein are presented with an emphasis on the underlying chemical principles, practical execution, and the self-validating logic that ensures reproducibility and success.
Methodology 1: The Robinson-Gabriel Synthesis – A Classic Cyclodehydration
The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), is a robust method for the formation of oxazoles through the acid-catalyzed cyclodehydration of 2-acylamino-ketones.[4][5] This transformation is a powerful tool for constructing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[6]
Mechanistic Rationale
The reaction proceeds via the protonation of the ketone carbonyl, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration, driven by the formation of the stable aromatic oxazole ring, completes the synthesis. The choice of a suitable cyclodehydrating agent is critical to the success of the reaction, with reagents ranging from concentrated sulfuric acid to phosphorus oxychloride and trifluoroacetic anhydride.[4]
Sources
- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 3. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purification of 2-(4-Methylbenzoyl)oxazole
Abstract
This document provides a comprehensive guide for the purification of 2-(4-Methylbenzoyl)oxazole, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for obtaining reliable data in downstream applications, including biological screening and structural analysis. We present detailed protocols and the underlying scientific principles for three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking robust and validated methods for isolating this target molecule.
Introduction and Physicochemical Profile
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities.[1] The title compound, 2-(4-Methylbenzoyl)oxazole, combines this important heterocycle with a benzoyl moiety, suggesting potential applications as an intermediate or an active agent itself. Synthetic routes, such as the acylation of an appropriate oxazole precursor or cyclization reactions like the Robinson-Gabriel synthesis, often yield a crude product containing unreacted starting materials, reagents, and side-products.[2][3] Effective purification is therefore a critical and non-trivial step in its preparation.
While specific experimental data for 2-(4-Methylbenzoyl)oxazole is not extensively published, its physicochemical properties can be inferred from its structure and related analogs.
Table 1: Inferred Physicochemical Properties of 2-(4-Methylbenzoyl)oxazole
| Property | Estimated Value / Characteristic | Rationale & References |
| Molecular Weight | ~237.26 g/mol | Calculated from the molecular formula C15H11NO2. |
| Physical State | Likely a crystalline solid at room temperature. | Aromatic and heterocyclic compounds of this size are typically solids. The related precursor, 2-(4-Methylbenzoyl)benzoic acid, has a melting point of 137-139 °C.[4][5] |
| Polarity | Moderately polar. | The molecule possesses a polar ketone and an oxazole ring (with heteroatoms), but the aromatic rings (tolyl and phenyl) are nonpolar. It is expected to be less polar than highly polar starting materials (e.g., amino acids) but more polar than nonpolar byproducts (e.g., hydrocarbons). Benzoxazoles are noted to be less polar than their amide precursors.[6] |
| Solubility | Soluble in moderately polar organic solvents (DCM, EtOAc, Acetone, THF). Limited solubility in nonpolar solvents (hexanes, petroleum ether). Poorly soluble in water. | General solubility trends for organic compounds. Oxazoles are often miscible with organic solvents.[7] |
| UV Absorbance | Strong absorbance in the UV range (approx. 254-300 nm). | The extended conjugation provided by the benzoyl and oxazole systems creates a strong chromophore, useful for detection by TLC (UV light) and HPLC (UV detector).[8] |
| Chemical Stability | Generally thermally stable.[9] May be sensitive to strong acids, which can protonate the basic nitrogen, and strong oxidizing agents.[2][7] The oxazole ring can be susceptible to ring-opening under certain nucleophilic conditions.[2] | Oxazoles are known to be more resistant to acids than furans but can still react.[9] |
Overall Purification Strategy
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A multi-step approach is often necessary, starting with a bulk purification technique and finishing with a high-resolution method if ultra-high purity is required.
Figure 1. General workflow for the purification of 2-(4-Methylbenzoyl)oxazole.
Method 1: Recrystallization
Principle: Recrystallization is an ideal technique for purifying solid compounds that are highly crystalline and constitute the major component of the crude product (>85% purity). The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solution becomes supersaturated, causing the desired compound to crystallize out, leaving impurities behind in the solvent.
Expertise & Causality: The key to successful recrystallization is selecting an appropriate solvent or solvent system. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. For 2-(4-Methylbenzoyl)oxazole, a moderately polar compound, a single solvent may not be ideal. A binary solvent system, consisting of a "soluble" solvent (in which the compound is very soluble) and an "anti-solvent" (in which the compound is poorly soluble), often provides superior results. This allows for fine-tuning of the crystallization point. A system like ethyl acetate/hexanes or ethanol/water is a logical starting point.
Protocol 3.1: Solvent Screening
-
Place ~20 mg of crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexanes, water) dropwise at room temperature until the solid dissolves or 1 mL of solvent has been added.
-
If the solid dissolves at room temperature, the solvent is too good and should be considered as the "soluble" solvent in a binary pair.
-
If the solid does not dissolve, heat the mixture gently. If it dissolves upon heating, it is a good candidate for single-solvent recrystallization. Cool to see if crystals form.
-
If the solid is insoluble even when hot, it is a poor solvent and could be used as an "anti-solvent".
Protocol 3.2: Binary Solvent Recrystallization (Example: Ethyl Acetate/Hexanes)
-
Place the crude 2-(4-Methylbenzoyl)oxazole in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess.
-
Once dissolved, remove the flask from the heat source. Slowly add hexanes (the anti-solvent) dropwise while stirring until the solution becomes faintly and persistently cloudy (the saturation point).
-
Add another drop or two of hot ethyl acetate to redissolve the precipitate and ensure the solution is clear.
-
Remove the stir bar, cover the flask, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold hexanes.
-
Dry the purified crystals under vacuum to remove residual solvent.
Method 2: Flash Column Chromatography
Principle: Flash column chromatography is the workhorse of purification in synthetic chemistry. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[10] For 2-(4-Methylbenzoyl)oxazole, which is moderately polar, silica gel is an excellent stationary phase. More polar compounds interact more strongly with the silica and elute later, while less polar compounds travel down the column faster.
Expertise & Causality: The success of column chromatography hinges on selecting a mobile phase that provides good separation between the target compound and its impurities. This is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system that gives the target compound a Retention Factor (Rƒ) of approximately 0.3-0.4, ensuring it moves down the column at a reasonable rate while allowing for separation from impurities. A gradient elution (starting with a less polar solvent and gradually increasing polarity) is often used to efficiently elute compounds with a wide range of polarities.
Figure 2. Workflow for purification by flash column chromatography.
Protocol 4.1: TLC Analysis and Mobile Phase Selection
-
Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system. Start with varying ratios of a nonpolar solvent (hexanes or petroleum ether) and a moderately polar solvent (ethyl acetate). For example: 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate.
-
Visualize the plates under UV light (254 nm).
-
Select the solvent system that places the spot for the desired product at an Rƒ of ~0.3-0.4 and shows clear separation from other spots.
Protocol 4.2: Column Purification
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude material. Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes) and pour it into the column. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase or dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.
-
-
Elution: Carefully add the mobile phase to the column. Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Fraction Collection: Begin collecting fractions in test tubes. If using a gradient, start with the low-polarity solvent and gradually increase the percentage of the more polar solvent.
-
Analysis: Monitor the elution process by spotting collected fractions onto TLC plates. Fractions containing the pure product (as determined by a single spot at the correct Rƒ) are combined.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-(4-Methylbenzoyl)oxazole.
Method 3: Preparative HPLC
Principle: Preparative HPLC is a high-resolution technique used for purifying challenging mixtures or for a final "polishing" step to achieve >99.5% purity. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to accommodate larger sample loads.[11] For 2-(4-Methylbenzoyl)oxazole, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Nonpolar compounds are retained longer on the column.
Expertise & Causality: Directly running a preparative HPLC without optimization is inefficient and wasteful. An analytical method must be developed first on a smaller, analogous column. The goal is to find conditions that give a sharp, symmetrical peak for the target compound with good resolution (>1.5) from its nearest impurities. This analytical method is then scaled up by increasing the column diameter, flow rate, and injection volume proportionally. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is common practice to improve peak shape for compounds with basic nitrogens, like the one in the oxazole ring, by ensuring consistent protonation.[12][13]
Protocol 5.1: Analytical Method Development (RP-HPLC)
-
Column: Standard analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Sample Prep: Prepare a dilute solution of the crude material (~1 mg/mL) in acetonitrile or a 50:50 mixture of acetonitrile/water.
-
Gradient Elution: Run a scouting gradient, for example, 10% B to 95% B over 15 minutes, to determine the approximate elution time of the compound.
-
Optimization: Based on the scouting run, optimize the gradient to maximize resolution around the target peak. For example, if the product elutes at 60% B, a shallower gradient from 50% to 70% B over 20 minutes will provide better separation.
-
Wavelength: Use a UV detector set to a wavelength of high absorbance, determined from a UV-Vis spectrum or by using a photodiode array (PDA) detector during the scouting run (e.g., 254 nm).
Protocol 5.2: Scale-up to Preparative HPLC
-
Column Selection: Choose a preparative column with the same stationary phase chemistry as the analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).
-
Flow Rate Adjustment: Scale the flow rate according to the column cross-sectional area. The scaling factor is (d_prep / d_anal)², where 'd' is the column diameter. For example, scaling from a 4.6 mm to a 21.2 mm column, the factor is (21.2/4.6)² ≈ 21. Thus, a 1 mL/min analytical flow rate becomes ~21 mL/min.
-
Sample Loading: The maximum sample load depends on the column size and the separation difficulty. Dissolve the sample in the mobile phase or a stronger solvent like DMSO at a high concentration. Perform a loading study with increasing injection volumes to determine the maximum load before resolution is compromised.
-
Purification Run: Run the preparative HPLC using the scaled-up conditions.
-
Fraction Collection: Use an automated fraction collector triggered by UV absorbance to collect the peak corresponding to the pure product.
-
Product Recovery: Combine the pure fractions. A significant portion of the solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the final product.
Table 2: Example HPLC Parameter Scaling
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-70% B over 20 min | 50-70% B over 20 min |
| Flow Rate | 1.0 mL/min | 21 mL/min |
| Injection Volume | 10 µL | 0.5 - 2.0 mL |
| Sample Load | ~0.1 mg | 20 - 100 mg |
| Detection | UV @ 254 nm | UV @ 254 nm |
Purity Assessment
After purification, the identity and purity of 2-(4-Methylbenzoyl)oxazole must be confirmed. Standard methods include:
-
Analytical HPLC: Injecting a small amount of the purified material using the optimized analytical method should show a single major peak.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.[8][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10][14]
-
Melting Point: A sharp melting point range is indicative of high purity.
References
- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
- Movassaghi, M., & Schmidt, M. A. (2007).
- Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis Online.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- BenchChem. (n.d.).
- Tundulawessa, J., et al. (2021).
- SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column. SIELC.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamid. RSC Publishing.
- SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. SIELC.
- Ocal, N., et al. (2015). Synthesis and Antioxidant Properties of New Oxazole-5(4H)
- Smolecule. (n.d.).
- Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions. YouTube.
- ChemicalBook. (2023). 2-(4-Methylbenzoyl)benzoic acid. ChemicalBook.
- Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
- PubChem. (n.d.). 2-(p-Toluoyl)benzoic acid.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. 2-(4-Methylbenzoyl)benzoic acid | 85-55-2 [chemicalbook.com]
- 5. 2-(p-Toluoyl)benzoic acid | C15H12O3 | CID 66563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. smolecule.com [smolecule.com]
analytical methods for the characterization of 2-(4-Methylbenzoyl)oxazole
An In-Depth Guide to the Analytical Characterization of 2-(4-Methylbenzoyl)oxazole
Introduction: The Analytical Imperative for 2-(4-Methylbenzoyl)oxazole
2-(4-Methylbenzoyl)oxazole is a heterocyclic ketone motif of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, its molecular structure combines the electron-rich oxazole ring with a substituted benzoyl group, making it a valuable building block for designing novel compounds with potential therapeutic or photophysical properties[1]. The precise characterization of this molecule is not merely an academic exercise; it is a critical prerequisite for its use in any research or development pipeline. Ensuring structural integrity, quantifying purity, and identifying potential impurities are paramount for guaranteeing reproducibility in downstream applications, from biological assays to the formulation of advanced materials.
This comprehensive guide provides a suite of robust analytical methods for the complete characterization of 2-(4-Methylbenzoyl)oxazole. As a senior application scientist, my objective is to move beyond simple protocols and explain the causality behind each analytical choice, empowering researchers to not only replicate these methods but also to adapt them to their specific needs. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of confidence in the final analytical result.
Part 1: Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating the target analyte from impurities, starting materials, and by-products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability. For 2-(4-Methylbenzoyl)oxazole, both methods offer unique advantages.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the premier method for determining the purity of non-volatile, polar to moderately non-polar organic molecules. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase[2]. Given the aromatic nature of 2-(4-Methylbenzoyl)oxazole, it possesses sufficient hydrophobicity and a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection.
-
Stationary Phase: A C18 column is selected for its versatility and strong retentive properties for aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of compounds with a wide range of polarities. Acetonitrile is chosen for its low UV cutoff and compatibility with the analyte.
-
Detection: The extensive conjugation in the molecule suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to screen across multiple wavelengths and determine the optimal wavelength for quantification, anticipated to be around 254 nm[2].
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Sample Preparation:
-
Accurately weigh 10 mg of the 2-(4-Methylbenzoyl)oxazole sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the stock solution (1 mg/mL).
-
Prepare a working solution by diluting 100 µL of the stock solution into 900 µL of the same solvent mixture to a final concentration of 100 µg/mL.
-
Filter the working solution through a 0.45 µm syringe filter into an HPLC vial[2][3].
-
-
Chromatographic Conditions:
| Parameter | Value | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for resolving aromatic compounds[2]. |
| Mobile Phase A | Water | Polar component for gradient elution. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-17 min: 90% B; 17-18 min: 90-60% B; 18-22 min: 60% B | A gradient ensures separation of early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Column Temp. | 30°C | Maintains consistent retention times. |
| UV Detection | 254 nm | Common wavelength for aromatic compounds[2]. |
| Run Time | 22 minutes | Sufficient time for elution and column re-equilibration. |
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds[4]. It separates components in the gas phase followed by detection with a mass spectrometer, which provides structural information based on the mass-to-charge ratio of fragmented ions. This is particularly useful for identifying residual solvents or volatile by-products from synthesis.
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
| Parameter | Value | Justification |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas. |
| Inlet Temperature | 280°C | Ensures complete vaporization of the analyte. |
| Oven Program | Start at 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Separates compounds based on boiling point. |
| MS Source Temp. | 230°C | Standard EI source temperature. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Scan Range | 40-500 m/z | Covers the expected mass of the analyte and its fragments. |
-
Data Analysis: Identify the main peak corresponding to 2-(4-Methylbenzoyl)oxazole by its retention time and mass spectrum. Search the NIST library for matches to any other observed peaks to identify impurities.
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure and functional groups. A combination of NMR, IR, and UV-Vis spectroscopy is essential for the unambiguous confirmation of the chemical identity of 2-(4-Methylbenzoyl)oxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic compounds in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.
The following predictions are based on established chemical shift principles and data from structurally similar compounds[5][6][7][8].
Table: Predicted ¹H and ¹³C NMR Data for 2-(4-Methylbenzoyl)oxazole in CDCl₃ | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | H-a | ~8.30 | d, J = 8.4 Hz | 2H | Aromatic (protons ortho to C=O) | | H-b | ~7.95 | s | 1H | Oxazole C5-H | | H-c | ~7.45 | s | 1H | Oxazole C4-H | | H-d | ~7.35 | d, J = 8.4 Hz | 2H | Aromatic (protons meta to C=O) | | H-e | ~2.45 | s | 3H | Methyl (-CH₃) | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | | C-1 | ~184.0 | Ketone Carbonyl (C=O) | | C-2 | ~161.0 | Oxazole C2 | | C-3 | ~145.0 | Aromatic (quaternary, C-CH₃) | | C-4 | ~142.0 | Oxazole C5 | | C-5 | ~133.0 | Aromatic (quaternary, C-C=O) | | C-6 | ~130.5 | Aromatic CH (ortho to C=O) | | C-7 | ~129.5 | Aromatic CH (meta to C=O) | | C-8 | ~126.0 | Oxazole C4 | | C-9 | ~21.8 | Methyl (-CH₃) |
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Correlate the observed chemical shifts, multiplicities, and integrations with the predicted data to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[9].
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3120-3050 | Aromatic & Oxazole C-H stretching |
| ~2920 | Aliphatic C-H stretching (methyl) |
| ~1665 | C=O stretching (aryl ketone) |
| ~1610 | C=N stretching (oxazole ring) |
| ~1580, 1490 | Aromatic C=C stretching |
| ~1180 | C-O-C stretching (oxazole ring) |
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of key functional groups[10][11].
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to determine the wavelength of maximum absorbance (λmax). This value is crucial for setting the optimal detection wavelength in HPLC analysis[9][12].
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like methanol or acetonitrile.
-
Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the absorbance of the sample from 200 to 400 nm against a solvent blank.
-
Analysis: Identify the wavelength(s) at which maximum absorbance occurs.
Part 3: Integrated Analytical Workflow
A robust characterization strategy relies on the integration of these techniques. The following workflow ensures that data from each method is used to build a complete and validated profile of the compound.
Caption: Integrated workflow for the characterization of 2-(4-Methylbenzoyl)oxazole.
Conclusion
The analytical characterization of 2-(4-Methylbenzoyl)oxazole requires a multi-faceted approach that combines chromatographic separation with spectroscopic elucidation. The protocols detailed in this guide provide a robust framework for establishing the identity, purity, and structural integrity of this important chemical entity. By understanding the principles behind each method, researchers can confidently generate reliable and reproducible data, ensuring the quality of their materials and the validity of their scientific outcomes.
References
-
SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
Siddiqui, A. A., et al. (2011). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(3), 1033-1037. Available from: [Link]
-
Głowacka, I. E., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3183. Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of 4a and 4b in six different solvents. Retrieved from [Link]
-
Babić, S., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(1), 346. Available from: [Link]
- Al-Tamimi, A. S. (2016). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. International Journal of Pharmaceutical Sciences and Research, 7(8), 3369-76.
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
- Krzek, J., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 191-196.
-
Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]
-
JETIR. (n.d.). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. Retrieved from [Link]
- Reva, I., et al. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules.
- Arabian Journal of Chemistry. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity.
- He, D. H., et al. (2009). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]-1,3,4-oxadiazoles. Turkish Journal of Chemistry, 33(3), 393-397.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 2-(4-Methylbenzoyl)benzoic acid(85-55-2) 1H NMR [m.chemicalbook.com]
- 7. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journalspub.com [journalspub.com]
- 10. jetir.org [jetir.org]
- 11. 2-(4-Methylbenzoyl)benzoic acid(85-55-2) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
derivatization of 2-(4-Methylbenzoyl)oxazole for biological screening
Application Note & Protocols
Topic: Strategic Derivatization of 2-(4-Methylbenzoyl)oxazole for High-Throughput Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Oxazole Scaffold as a Privileged Core in Medicinal Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a "privileged scaffold." This means it can bind to a wide range of biological targets, and it is found in numerous natural products and synthetic drugs with diverse therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
The compound 2-(4-Methylbenzoyl)oxazole represents an ideal starting point for a drug discovery campaign. It possesses three distinct regions amenable to chemical modification, allowing for the systematic generation of a focused compound library. This application note provides a comprehensive guide for the strategic derivatization of this core scaffold, complete with detailed synthetic protocols and methodologies for primary biological screening. Our objective is to empower researchers to efficiently explore the chemical space around this scaffold to identify novel bioactive lead compounds.
Strategic Rationale for Derivatization
Molecular modification is a fundamental strategy in drug discovery aimed at enhancing a molecule's potency, selectivity, and pharmacokinetic profile.[6][7] For the 2-(4-Methylbenzoyl)oxazole scaffold, we have identified three primary vectors for chemical diversification. Each vector allows for the probing of specific structure-activity relationships (SAR).
-
Vector 1 (The Tolyl Moiety): The methyl group on the phenyl ring is a key handle for introducing a wide array of functionalities. Modifications here can explore how changes in steric bulk, electronics (electron-donating vs. withdrawing groups), and hydrogen bonding potential impact target engagement.
-
Vector 2 (The Benzoyl Linker): The carbonyl group is a planar, sp²-hybridized center that acts as a hydrogen bond acceptor. Reducing this ketone to a secondary alcohol introduces a chiral center, changes the local geometry to a tetrahedral, sp³-hybridized state, and adds a hydrogen bond donor. This significant alteration can dramatically influence how the molecule fits into a binding pocket.
-
Vector 3 (The Oxazole Core): While the oxazole ring itself is often crucial for activity, advanced strategies could involve substitution at the C4 or C5 positions. However, for generating an initial library, focusing on the more accessible Vector 1 and Vector 2 modifications provides the most efficient path to diverse and novel structures.
The overall strategy is to create a library that systematically varies the physicochemical properties across these vectors to maximize the potential for discovering a "hit" in a biological screen.
Caption: Strategic vectors for the derivatization of the core scaffold.
Synthetic Protocols & Methodologies
The following protocols are designed to be robust and scalable for the generation of a compound library. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of the Core Scaffold via Van Leusen Reaction
The Van Leusen oxazole synthesis is a highly efficient method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5]
-
Principle: This reaction involves the base-mediated cycloaddition of TosMIC to an aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. For our purpose, we will use a variation that couples an acyl chloride with TosMIC to form the 2-substituted oxazole.
| Materials & Reagents |
| 4-Methylbenzoyl chloride |
| Tosylmethyl isocyanide (TosMIC) |
| Potassium carbonate (K₂CO₃), anhydrous |
| Methanol (MeOH), anhydrous |
| Dichloromethane (DCM) |
| Saturated aqueous sodium bicarbonate (NaHCO₃) |
| Brine (saturated aqueous NaCl) |
| Anhydrous magnesium sulfate (MgSO₄) |
| Silica gel for column chromatography |
| Hexanes and Ethyl Acetate (EtOAc) for chromatography |
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add TosMIC (1.0 eq) and anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous potassium carbonate (2.5 eq) in one portion.
-
Add 4-Methylbenzoyl chloride (1.1 eq) dropwise via syringe over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-(4-Methylbenzoyl)oxazole as a solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol 2: Vector 1 Derivatization - Benzylic Functionalization
This two-step protocol first introduces a reactive "handle" via benzylic bromination, which is then displaced by various nucleophiles.
-
Principle: The methyl group is activated for free-radical halogenation. The resulting benzyl bromide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.
| Materials & Reagents |
| 2-(4-Methylbenzoyl)oxazole (from Protocol 1) |
| N-Bromosuccinimide (NBS) |
| Azobisisobutyronitrile (AIBN) |
| Carbon tetrachloride (CCl₄) or Acetonitrile |
| Various nucleophiles (e.g., morpholine, sodium methoxide, thiophenol) |
| Acetonitrile (MeCN) or Dimethylformamide (DMF) |
| Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) |
-
Procedure (Step A: Bromination):
-
In a flask protected from light, dissolve 2-(4-Methylbenzoyl)oxazole (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure. The crude 2-(4-(bromomethyl)benzoyl)oxazole is often used directly in the next step without further purification.
-
-
Procedure (Step B: Nucleophilic Substitution):
-
Dissolve the crude benzyl bromide (1.0 eq) in an appropriate solvent (e.g., MeCN for amines, DMF for alkoxides).
-
Add the desired nucleophile (1.2 eq) and a base if necessary (e.g., K₂CO₃ for amines, 2.0 eq).
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 4-12 hours until completion by TLC.
-
Workup & Purification: Quench with water, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
-
Protocol 3: Vector 2 Derivatization - Carbonyl Reduction
-
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the oxazole ring or other aromatic functionalities.
| Materials & Reagents |
| 2-(4-Methylbenzoyl)oxazole (or any derivative from Protocol 2) |
| Sodium borohydride (NaBH₄) |
| Methanol (MeOH) |
| Dichloromethane (DCM) |
| 1 M Hydrochloric acid (HCl) |
-
Procedure:
-
Dissolve the starting ketone (1.0 eq) in a 1:1 mixture of DCM and MeOH.
-
Cool the solution to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Stir at 0 °C for 1-2 hours until the reaction is complete by TLC.
-
Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is ~5-6.
-
Extract with DCM, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield the desired alcohol.
-
Library Characterization & Data Presentation
For each synthesized compound, it is critical to confirm its identity and assess its purity. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for purity and molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) for structural elucidation is standard.
Table 1: Example Data for a Subset of Synthesized Derivatives
| Cmpd ID | Structure | Modification Vector | MW ( g/mol ) | Purity (LC-MS) | Key ¹H NMR Signal (δ, ppm) |
| LIB-001 | 2-(4-Methylbenzoyl)oxazole | Core Scaffold | 187.20 | >98% | 2.45 (s, 3H, Ar-CH₃) |
| LIB-002 | 2-(4-(Morpholinomethyl)benzoyl)oxazole | Vector 1 | 272.31 | >97% | 3.58 (s, 2H, Ar-CH₂-N) |
| LIB-003 | (Oxazol-2-yl)(p-tolyl)methanol | Vector 2 | 189.21 | >98% | 5.90 (s, 1H, CH-OH) |
| LIB-004 | (4-(Morpholinomethyl)phenyl)(oxazol-2-yl)methanol | Vector 1 & 2 | 274.32 | >95% | 5.92 (s, 1H, CH-OH) |
Protocols for Primary Biological Screening
The derivatized library is now ready for high-throughput screening (HTS) to identify biologically active "hits."[8] Cell-based assays are highly effective for this purpose as they provide data in a more physiologically relevant context.[9] Given the known activities of oxazoles, antibacterial and anticancer assays are logical starting points.[1][2][10]
Caption: A generalized workflow for primary biological screening.
Protocol 4: In Vitro Antibacterial Screening (MIC Determination)
-
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials & Strains:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (viability indicator)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
-
-
Procedure:
-
Prepare stock solutions of all library compounds in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial two-fold dilution of each compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include positive control wells (bacteria + Ciprofloxacin) and negative control wells (bacteria + DMSO).
-
Seal the plates and incubate at 37 °C for 18-24 hours.
-
After incubation, add the resazurin indicator to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: The MIC is the lowest compound concentration in a well that remained blue (no growth).
-
Protocol 5: In Vitro Anticancer Screening (MTT Cell Viability Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials & Cell Lines:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO vehicle)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the library compounds (prepared by serial dilution) for 48-72 hours.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution.
-
Incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
This guide provides a robust framework for the synthesis and preliminary biological evaluation of a novel library of compounds based on the 2-(4-Methylbenzoyl)oxazole scaffold. By systematically modifying the core structure at key strategic vectors, researchers can efficiently explore the structure-activity landscape.
Compounds identified as "hits" in these primary screens warrant further investigation. Subsequent steps would include:
-
Hit Confirmation and Validation: Re-synthesize and re-test the active compounds to confirm their activity.
-
Secondary and Orthogonal Assays: Test hits in different, more specific assays to understand their mechanism of action and rule out non-specific effects.[11]
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused set of new analogs around the most promising hits to refine the SAR and optimize for potency and selectivity.
-
Lead Optimization: Promising candidates can be further modified to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, transforming a hit into a viable drug lead.
By integrating rational design, efficient synthesis, and systematic screening, the potential of the oxazole scaffold can be fully harnessed in the quest for new therapeutic agents.
References
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]
-
(PDF) A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]
-
Demain, A. L., & Adrio, J. L. (2017). Screening and identification of novel biologically active natural compounds. Applied microbiology and biotechnology, 101(13), 5267–5279. [Link]
-
An, F., & Li, X. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]
-
Screening and identification of novel biologically active natural compounds. National Center for Biotechnology Information. [Link]
-
Ye, J., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS infectious diseases, 6(11), 2963–2975. [Link]
-
Al-Mekhlafi, N. A., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules (Basel, Switzerland), 26(19), 5943. [Link]
-
Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]
-
BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. DSpace@Manarat Al-Bayan University. [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of medicinal chemistry. [Link]
-
Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1629. [Link]
-
Kumar, A., et al. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Journal of Drug Delivery and Therapeutics. [Link]
-
Zhang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules (Basel, Switzerland), 29(3), 706. [Link]
-
Shakya, A. K., et al. (2011). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & medicinal chemistry, 19(17), 5146–5154. [Link]
-
Wang, Y., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Chinese Chemical Letters, 34(11), 108428. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate. [Link]
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ijmpr.in [ijmpr.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. mdpi.com [mdpi.com]
- 8. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]
- 11. [PDF] Screening and identification of novel biologically active natural compounds | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylbenzoyl)oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Methylbenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this and related 2-aroyloxazoles. Here, we move beyond simple protocols to address the causality behind common experimental issues, offering robust troubleshooting strategies and in-depth FAQs to ensure the success of your synthesis.
Part 1: Troubleshooting Common Synthetic Routes
The synthesis of a 2-acyloxazole like 2-(4-Methylbenzoyl)oxazole can be approached through several pathways. However, the most established methods, such as the Robinson-Gabriel synthesis, often come with their own set of challenges. This section addresses specific problems you might encounter.
Scenario 1: Robinson-Gabriel Synthesis Approach
The Robinson-Gabriel synthesis is a classic and powerful method for forming the oxazole ring via the cyclodehydration of a 2-acylamino-ketone precursor.[1] For your target molecule, this would involve synthesizing N-(2-oxo-2-phenylethyl)-4-methylbenzamide and then cyclizing it.
Answer:
This is a very common issue rooted in the harsh conditions often required for the cyclodehydration step. The choice of dehydrating agent is critical and can be the difference between a successful reaction and decomposition.[2]
Core Problem: Standard dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) can be too aggressive. They can lead to charring, sulfonation of the aromatic rings, or other side reactions, especially at elevated temperatures.[2]
Troubleshooting Strategy:
-
Re-evaluate Your Dehydrating Agent: Not all dehydrating agents are created equal. Their mechanism and strength vary significantly. Consider switching to a milder or more suitable reagent. Polyphosphoric acid (PPA) is often an excellent alternative that can increase yields to the 50-60% range by providing a strong dehydrating environment with less charring.[2] A modern alternative involves using triphenylphosphine (PPh₃) and iodine (I₂), which forms an intermediate that facilitates cyclization under milder conditions.[1]
-
Optimize Reaction Temperature and Time: With aggressive reagents like H₂SO₄, it is crucial to maintain the lowest possible temperature that still promotes the reaction. Start with gentle warming (e.g., 60-80°C) and monitor the reaction progress closely by Thin Layer Chromatography (TLC). Prolonged heating, even at moderate temperatures, can degrade both the starting material and the product.
-
Ensure Anhydrous Conditions: The entire point of this step is dehydration. Any water present in your solvent or on your glassware will consume the dehydrating agent and inhibit the cyclization. Ensure your starting material is dry and use anhydrous solvents.
Data-Driven Reagent Selection:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Common Issues |
| Conc. H₂SO₄ | High Temperature | Inexpensive, strong | Harsh, can cause charring/decomposition, limited functional group tolerance.[2] |
| POCl₃ / PCl₅ | Reflux in inert solvent | Strong dehydrating power | Corrosive, generates hazardous byproducts, harsh conditions.[2] |
| Polyphosphoric Acid (PPA) | 100-150°C | Often gives higher yields than H₂SO₄, less charring.[2] | Viscous and difficult to stir, workup can be challenging. |
| TFAA (Trifluoroacetic Anhydride) | Ethereal solvent, RT to reflux | Can be used in solid-phase synthesis, milder conditions.[1] | Expensive, corrosive. |
| PPh₃ / I₂ / Et₃N | Reflux in CH₂Cl₂ or THF | Very mild conditions, good functional group tolerance.[1] | Stoichiometric phosphine oxide byproduct can complicate purification. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yields in Robinson-Gabriel synthesis.
Part 2: General FAQs for Synthesis of 2-(4-Methylbenzoyl)oxazole
This section covers broader questions that may arise during your experimental work, regardless of the specific synthetic route chosen.
A1: This is a fundamentally challenging approach due to the electronic nature of the oxazole ring. The oxazole ring is electron-deficient and generally resistant to electrophilic substitution unless activated by electron-donating groups.[3] The order of reactivity for electrophilic attack is C4 > C5 > C2.[3]
Furthermore, the C2 position is the most acidic proton on the ring.[4][5] In the presence of a Lewis acid (like AlCl₃ for a Friedel-Crafts acylation) or a base, you are more likely to deprotonate the C2 position rather than facilitate an electrophilic attack. This can lead to ring-opening or other undesired reactions.[6] Direct acylation is therefore not a recommended primary route. A more viable strategy involves forming the oxazole ring with the acyl group already incorporated, as in the Robinson-Gabriel synthesis.[1]
A2: While aromatic, the oxazole ring is not indestructible. It has known stability issues, particularly under certain pH conditions.[7]
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions during aqueous workup can lead to hydrolysis and cleavage of the oxazole ring, reverting it to an α-acylamino ketone structure.[7] Always neutralize your reaction mixture carefully and avoid prolonged contact with strong acids. Use a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Base-Catalyzed Hydrolysis: Strong bases can also promote ring cleavage.[3] During workup or chromatography, use mild bases like triethylamine if necessary, and avoid strong hydroxides.
-
Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring opening.[4][5] Avoid unnecessary exposure to air and light, especially if trace metals are present from previous steps. If you suspect oxidative degradation, storing the compound under an inert atmosphere (nitrogen or argon) and in an amber vial can improve its shelf life.[7]
A3: Purification of heterocyclic compounds like this often requires a multi-step approach.
-
Initial Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in a solvent like ethyl acetate or dichloromethane. Wash sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, then with saturated sodium bicarbonate solution to remove acidic impurities and any remaining acid catalyst, and finally with brine to remove excess water.
-
Column Chromatography: This is typically the most effective method.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A non-polar/polar solvent system is required. A good starting point is a gradient of ethyl acetate in hexanes (or heptane). Begin with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity. Your target compound is moderately polar; it should elute at a reasonable solvent composition (e.g., 20-40% ethyl acetate). Monitor the fractions carefully by TLC.
-
-
Recrystallization: If you obtain a semi-pure solid from chromatography, recrystallization can yield highly pure material. Finding the right solvent system is key. Try a solvent in which your product is soluble when hot but sparingly soluble when cold. Common systems for such compounds include ethanol/water, ethyl acetate/hexanes, or toluene.[8]
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the key synthetic transformations discussed.
Protocol 1: Synthesis of N-(2-oxo-2-phenylethyl)-4-methylbenzamide (Precursor for Robinson-Gabriel)
This protocol describes the acylation of 2-aminoacetophenone hydrochloride.
Materials:
-
2-Aminoacetophenone hydrochloride
-
4-Methylbenzoyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Suspend 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Add pyridine or Et₃N (2.2 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.
Protocol 2: Robinson-Gabriel Cyclodehydration using PPA
This protocol describes the cyclization of the precursor to form 2-(4-Methylbenzoyl)oxazole.
Materials:
-
N-(2-oxo-2-phenylethyl)-4-methylbenzamide (from Protocol 1)
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Saturated NaHCO₃ solution
-
Ethyl acetate
Procedure:
-
Place the N-(2-oxo-2-phenylethyl)-4-methylbenzamide (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer (PPA is very viscous).
-
Add Polyphosphoric Acid (PPA) (approx. 10x the weight of the starting material).
-
Heat the mixture to 130-140°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (dissolve a small aliquot in water, neutralize, extract with ethyl acetate, and spot on the TLC plate).
-
Once the reaction is complete, cool the flask to room temperature.
-
Caution: Carefully and slowly pour the viscous reaction mixture into a large beaker of vigorously stirred ice water. This quench is exothermic.
-
Continue stirring until the PPA is fully dissolved. A solid precipitate of the crude product should form.
-
Carefully neutralize the acidic aqueous solution by the slow addition of solid or saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to afford 2-(4-Methylbenzoyl)oxazole.
Mechanism Diagram: Robinson-Gabriel Synthesis
Caption: Simplified mechanism of the Robinson-Gabriel synthesis.
References
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
PubMed. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
YouTube. OXAZOLE. [Link]
-
PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]
-
ResearchGate. Synthesis of 2-oxazolines: conventional approaches and our design. [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]
-
MDPI. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
ResearchGate. Synthesis of isoxazole via coupling–azidation–cyclocondensation one-pot reactions. [Link]
-
eScholarship.org. Heterocycles Old and New: Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinones. [Link]
-
ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. [Link]
-
Wikipedia. Oxazole. [Link]
-
Organic Chemistry Portal. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]
-
National Institutes of Health (NIH). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
National Institutes of Health (NIH). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
- Google Patents.
- Google Patents.
- Google P
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20070281982A1 - Process for purification of anastrozole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Aroyloxazole Synthesis
Welcome to the technical support center for 2-aroyloxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our goal is to empower you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles for successful synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries regarding 2-aroyloxazole synthesis.
Q1: What are the most common synthetic routes to prepare 2-aroyloxazoles?
A1: Several methods are available, with the choice depending on the desired substitution pattern and available starting materials. The most prominent methods include:
-
Robinson-Gabriel Synthesis: This is a classic and versatile method involving the cyclodehydration of 2-acylamino ketones.[1][2][3]
-
Oxidative Cyclization: This approach can be used for the synthesis of oxazoles from various precursors, such as the reaction of N-acyl enamides catalyzed by palladium.
-
Reaction of α-haloketones with primary amides: This is another viable route to form the oxazole ring.[4]
-
Van Leusen Oxazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and is particularly useful for preparing 4,5-disubstituted oxazoles.[5][6]
Q2: I'm planning a Robinson-Gabriel synthesis. What are the typical dehydrating agents used?
A2: A variety of cyclodehydrating agents can be employed in the Robinson-Gabriel synthesis.[1] The choice of agent can significantly impact the reaction yield and purity. Common agents include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Phosphorus Pentoxide (P₂O₅)
-
Thionyl Chloride (SOCl₂)
Q3: What are the key reaction parameters to consider for optimizing the yield of 2-aroyloxazoles?
A3: Optimizing the yield requires careful consideration of several factors:
-
Choice of Dehydrating Agent: As mentioned, this is a critical parameter. For instance, polyphosphoric acid has been reported to give higher yields (50-60%) compared to agents like PCl₅, H₂SO₄, and POCl₃ which can sometimes lead to lower yields or charring.[7][8]
-
Reaction Temperature: The optimal temperature can vary depending on the specific substrates and reagents. It's crucial to monitor the reaction as excessively high temperatures can lead to decomposition and side product formation.[11]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Ethereal solvents have been found to be effective when using TFAA as the dehydrating agent in solid-phase synthesis.[10]
-
Purity of Starting Materials: Impurities in the 2-acylamino ketone precursor can lead to side reactions and lower yields. Ensure your starting materials are of high purity.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during 2-aroyloxazole synthesis, with a focus on the Robinson-Gabriel method.
Problem 1: Low or No Yield of the Desired 2-Aroyloxazole
A low or non-existent yield is one of the most frequent challenges. The following workflow can help you systematically troubleshoot the issue.
DOT Script for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Potential Causes and Solutions:
-
Cause 1: Ineffective Dehydrating Agent.
-
Explanation: The chosen dehydrating agent may not be potent enough for your specific substrate, or it may be old and have lost its activity.
-
Troubleshooting Steps:
-
Verify Agent Activity: If possible, test the dehydrating agent in a known, reliable reaction.
-
Screen Different Agents: Experiment with a range of dehydrating agents. A comparison of different agents can reveal the most effective one for your system.[7] For example, if you are using concentrated H₂SO₄ and observing charring, switching to PPA or TFAA might be beneficial.[7][10]
-
-
-
Cause 2: Incomplete Reaction.
-
Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product over time.[6][9]
-
Increase Reaction Time: If the starting material is still present, extend the reaction time.
-
Increase Temperature: Gradually increase the reaction temperature, while carefully monitoring for any signs of decomposition. A temperature screen can help identify the optimal condition.[11]
-
-
-
Cause 3: Decomposition of Starting Material or Product.
-
Explanation: Harsh reaction conditions, such as excessively high temperatures or a very strong dehydrating agent, can lead to the decomposition of either the starting 2-acylamino ketone or the desired 2-aroyloxazole product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
Use a Milder Dehydrating Agent: Switch to a less aggressive dehydrating agent. For example, if concentrated H₂SO₄ is causing charring, TFAA in an ethereal solvent might be a milder alternative.[10]
-
-
Problem 2: Formation of Significant Side Products
The presence of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of your target compound.
DOT Script for Robinson-Gabriel Mechanism and Side Reactions
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Methylbenzoyl)oxazole
Welcome to the technical support center for the synthesis of 2-(4-Methylbenzoyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and related 2-acyl oxazole compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of your synthesis, ensuring both accuracy and efficiency in your experimental work.
Introduction: The Challenge of Synthesizing 2-Acyl Oxazoles
The synthesis of 2-acyl oxazoles, such as 2-(4-Methylbenzoyl)oxazole, presents a unique set of challenges primarily due to the electronic nature of the oxazole ring. The C2 position is the most electron-deficient and therefore susceptible to nucleophilic attack and deprotonation.[1] However, the stability of the resulting 2-metallooxazole intermediate is a critical factor that dictates the success of the acylation. Direct acylation strategies can be fraught with difficulties, often leading to low yields and the formation of undesired side products. This guide will explore these potential pitfalls and offer robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize 2-(4-Methylbenzoyl)oxazole is resulting in a very low yield and a complex mixture of byproducts. What are the likely causes?
A1: Diagnosing Low Yields and Impurity Formation
Low yields in the synthesis of 2-(4-Methylbenzoyl)oxazole are most commonly attributed to two primary issues: instability of the 2-oxazolyl intermediate and inappropriate choice of acylating agent .
-
Instability of 2-Lithiooxazole: If you are using a strong, non-coordinating base like n-butyllithium to deprotonate the oxazole at the C2 position, the resulting 2-lithiooxazole can be unstable. This intermediate can undergo ring-opening to form an isocyanide species, which will then react with your acylating agent to produce a variety of undesired products.[1][2]
-
Reaction with Acyl Chlorides: The direct reaction of a highly reactive 2-lithiooxazole with an acyl chloride, such as 4-methylbenzoyl chloride, can be difficult to control and may favor the formation of O-acylated ring-opened products over the desired C-acylated product.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in 2-acyl oxazole synthesis.
Recommended Solutions:
-
Switch to a Grignard Reagent: Instead of n-butyllithium, consider using a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) to generate the 2-magnesiated oxazole.[2] This organomagnesium species is generally more stable than its lithium counterpart, minimizing the risk of ring-opening.
-
Employ a Weinreb Amide: Pair the 2-magnesiated oxazole with the N-methoxy-N-methylamide of 4-methylbenzoic acid (a Weinreb amide). The reaction of a Grignard reagent with a Weinreb amide forms a stable tetrahedral intermediate that does not collapse until acidic workup, thus preventing over-addition and other side reactions. This combination has been shown to produce 2-acyl oxazoles in good to high yields.[2]
Q2: I am attempting a Robinson-Gabriel synthesis to obtain 2-(4-Methylbenzoyl)oxazole, but the reaction is not proceeding to completion, or I am isolating the intermediate α-acylamino ketone. What should I do?
A2: Optimizing the Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis is a classic method for forming oxazoles from 2-acylamino ketones.[1][3] If you are facing issues with this step, the problem likely lies with the choice and strength of the cyclodehydrating agent.
Common Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Reaction Stall | The cyclodehydrating agent is not strong enough to promote the reaction. | Use a stronger dehydrating agent. Historically, concentrated sulfuric acid was used.[3] Modern, milder, and often more effective alternatives include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA).[1][3] |
| Incomplete Dehydration | The reaction conditions (temperature, time) are insufficient for full dehydration. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal conditions. |
| Side Product Formation | The strong acidic conditions are causing degradation of starting material or product. | Consider using a milder reagent system. For example, the use of triphenylphosphine (PPh₃) and iodine (I₂) with triethylamine (Et₃N) has been reported for the cyclodehydration of β-keto amides.[3] |
Reaction Pathway Visualization:
Caption: The Robinson-Gabriel synthesis pathway and potential stall point.
Q3: My 4-methylbenzoyl chloride reagent appears to be degrading and causing inconsistent results. How can I ensure its quality?
A3: Handling and Quality Control of Acyl Chlorides
4-Methylbenzoyl chloride is highly reactive and susceptible to hydrolysis.[4] Exposure to atmospheric moisture will convert it to 4-methylbenzoic acid, which will not participate in the desired acylation reaction.
Best Practices for Handling 4-Methylbenzoyl Chloride:
-
Storage: Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.
-
Handling: Use anhydrous solvents and perform all transfers under an inert atmosphere using syringe techniques.
-
Quality Check: Before use, you can check the purity of the acyl chloride by infrared (IR) spectroscopy. The C=O stretch for the acyl chloride will be at a higher wavenumber (typically ~1770-1815 cm⁻¹) than the corresponding carboxylic acid (~1700-1725 cm⁻¹). A significant peak in the carboxylic acid region indicates hydrolysis.
-
Purification: If hydrolysis is suspected, the 4-methylbenzoyl chloride can be freshly prepared by reacting 4-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride and then purified by distillation under reduced pressure.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methylbenzoyl)oxazole via a Grignard Reagent and Weinreb Amide
This protocol is adapted from methodologies proven to be effective for the synthesis of 2-acyl oxazoles.[2]
Step 1: Preparation of 2-(Isopropylmagnesio)oxazole
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add oxazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium chloride (i-PrMgCl, 1.05 eq, solution in THF) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0 °C for 1 hour.
Step 2: Acylation with N-methoxy-N-methyl-4-methylbenzamide
-
In a separate flame-dried flask, dissolve N-methoxy-N-methyl-4-methylbenzamide (1.1 eq) in anhydrous THF.
-
Slowly add the solution of the Weinreb amide to the prepared 2-(isopropylmagnesio)oxazole solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(4-Methylbenzoyl)oxazole.
References
-
Vedejs, E., & Lu, S. P. (2005). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 70(23), 9439–9442. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]
-
Morwick, T., Hrapchak, M., DeTuri, M., & Campbell, S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665–2668. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
Sources
Technical Support Center: Optimizing the Synthesis and Purification of 2-(4-Methylbenzoyl)oxazole
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(4-Methylbenzoyl)oxazole and related 2-acyl oxazoles. The following troubleshooting guide, presented in a question-and-answer format, addresses common challenges encountered during synthesis and purification. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes effectively.
Part 1: Synthesis Troubleshooting - Frequently Asked Questions
Q1: My reaction yield for 2-(4-Methylbenzoyl)oxazole is consistently low. What are the common synthetic routes and their critical parameters?
A1: Low yield is a frequent challenge, often stemming from suboptimal reaction conditions or the choice of synthetic strategy. Two robust and commonly employed routes for synthesizing 2-acyl oxazoles are the Robinson-Gabriel synthesis and modern methods involving the direct coupling of carboxylic acids with isocyanides.
The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino ketone intermediate.[1][2] A key precursor for your target compound would be N-(2-oxo-2-phenylethyl)-4-methylbenzamide. The critical step is the dehydration, which requires a potent agent.
A more contemporary and often higher-yielding approach involves the direct synthesis from a carboxylic acid (4-methylbenzoic acid) and an appropriate isocyanide derivative, such as methyl isocyanoacetate.[3][4] This method avoids harsh dehydrating conditions and can be highly scalable.
Below is a comparison of critical parameters for these two approaches:
| Parameter | Robinson-Gabriel Synthesis | Direct Carboxylic Acid Coupling | Causality & Expert Insight |
| Key Reagents | 2-Acylamino ketone, Dehydrating agent (H₂SO₄, POCl₃, PPA)[1] | 4-Methylbenzoic acid, Alkyl isocyanoacetate, Activating agent (DMAP-Tf), Base (DMAP)[3] | The choice of dehydrating/activating agent is paramount. Harsh acids in the Gabriel route can cause side reactions, while the DMAP-Tf system offers a milder, more controlled activation of the carboxylic acid.[3] |
| Solvent | Often neat or in a high-boiling non-polar solvent. | Dichloromethane (DCM) is highly effective.[3] Other aprotic solvents like THF or MeCN can be used but may result in lower yields. | Solvent choice impacts reagent solubility and reaction kinetics. DCM is ideal for the direct coupling method, facilitating the formation of the key acylpyridinium intermediate.[3][4] |
| Temperature | Typically requires elevated temperatures (reflux).[2] | Can often proceed efficiently at moderate temperatures (e.g., 40 °C) or even room temperature.[3] | Milder temperature conditions reduce the likelihood of thermal decomposition and unwanted side reactions, contributing to higher purity and yield. |
| Typical Yields | Variable, often moderate (40-70%). | Good to excellent (70-97%).[3] | The direct coupling method generally offers superior yields due to its efficiency and milder conditions. |
Recommendation: For improving yield and scalability, we recommend exploring the direct coupling of 4-methylbenzoic acid with an isocyanoacetate. This approach has been shown to be robust across a wide range of substrates.[3]
Q2: I'm observing significant side-product formation. What are the likely impurities and how can I prevent them?
A2: Side-product formation is a primary cause of reduced purity and yield. The oxazole ring system, particularly when substituted with an electron-withdrawing acyl group, has specific vulnerabilities.
-
Ring-Opening via Hydrolysis: The oxazole ring can be cleaved by nucleophilic attack, especially under strong acidic or basic conditions during workup.[1] The C2 position is the most electron-deficient and thus most susceptible.[1][2]
-
Prevention: Maintain a neutral pH during aqueous workup. Use a mild bicarbonate solution to neutralize any acid and wash promptly. Avoid prolonged exposure to strong acids or bases.
-
-
Incomplete Cyclization: In the Robinson-Gabriel pathway, the 2-acylamino ketone precursor may remain if the dehydration is inefficient.
-
Prevention: Ensure your dehydrating agent is active and used in sufficient quantity. Consider extending the reaction time or increasing the temperature moderately. Alternatively, a stronger dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can be employed.[1]
-
-
Ring-Opening via Deprotonation: Strong bases (like n-BuLi) can deprotonate the C2 position of the oxazole ring, which can lead to ring cleavage and the formation of an open-chain isocyanide.[1][2]
-
Prevention: Avoid the use of organolithium or other exceptionally strong, non-hindered bases unless specifically required for C-H activation. If a base is needed, a hindered non-nucleophilic base is a safer choice.
-
The diagram below illustrates a general troubleshooting workflow for addressing low yield and purity issues.
Caption: General troubleshooting workflow for synthesis optimization.
Part 2: Purification Troubleshooting - Frequently Asked Questions
Q3: I'm struggling to separate 2-(4-Methylbenzoyl)oxazole from byproducts using column chromatography. What conditions do you recommend?
A3: Chromatographic separation of oxazole derivatives can be challenging due to the similar polarities of the desired product and certain impurities, such as unreacted starting materials or cyclization precursors.[5] A systematic approach to developing your separation method is crucial.
Recommended Protocol:
-
Stationary Phase: Standard silica gel (60–120 or 100–200 mesh) is typically effective.[3]
-
Thin-Layer Chromatography (TLC): First, optimize the eluent system using TLC. The goal is to achieve a retention factor (Rf) of ~0.3 for your product, with clear separation from other spots.
-
Eluent Systems: Start with a non-polar solvent system and gradually increase polarity.
-
System A (Non-polar): Hexane/Ethyl Acetate. Begin with a 95:5 ratio and increase the proportion of ethyl acetate.
-
System B (Intermediate polarity): Dichloromethane/Ethyl Acetate or Dichloromethane/Methanol. A small amount of methanol (0.5-2%) in DCM can significantly increase polarity and improve the separation of more polar impurities.
-
-
Column Loading: Adsorb your crude product onto a small amount of silica gel and dry-load it onto the column. This technique generally provides sharper bands and better separation than wet-loading.
| Eluent System (v/v) | Target Compounds | Expert Insight |
| Hexane / Ethyl Acetate (90:10 to 70:30) | Less polar compounds, desired product. | This is the most common starting point. The 4-methylbenzoyl group imparts moderate polarity, so a gradient may be necessary. |
| Dichloromethane / Methanol (99:1) | More polar impurities (e.g., uncyclized amide precursors). | Use this system if baseline separation is not achieved with Hex/EtOAc, especially for removing highly polar "streaky" impurities that remain at the TLC baseline. |
Q4: My purified product is an oil and refuses to crystallize. What recrystallization techniques are effective for this compound?
A4: Obtaining a crystalline solid is essential for achieving high purity and for characterization. If your product remains an oil, it likely contains impurities that are inhibiting lattice formation, or you have not yet found a suitable solvent system.
Troubleshooting Recrystallization:
-
Purity Check: First, ensure the product is reasonably pure (>90%) by ¹H NMR. If significant impurities are present, re-purify by column chromatography.
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[3] For a molecule like 2-(4-Methylbenzoyl)oxazole, consider the following systems:
-
Single Solvent: Ethanol, Isopropanol, or Toluene.
-
Solvent/Anti-Solvent Pair:
-
Ethanol / Water
-
Ethyl Acetate / Hexane
-
Dichloromethane / Pentane
-
-
-
Procedure for Solvent/Anti-Solvent System (e.g., Ethyl Acetate/Hexane): a. Dissolve the oily product in a minimal amount of the "solvent" (ethyl acetate) at room temperature. b. Slowly add the "anti-solvent" (hexane) dropwise with stirring until the solution becomes faintly turbid (cloudy). c. Add one or two drops of the "solvent" to redissolve the precipitate and obtain a clear solution. d. Cover the flask and allow it to stand undisturbed at room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C) to promote slow crystal growth. e. If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.
Part 3: Protocols and Methodologies
Protocol 1: Synthesis via Direct Carboxylic Acid Coupling
This protocol is adapted from a highly efficient and scalable method for oxazole synthesis.[3][4]
Reaction: 4-Methylbenzoic acid + Methyl isocyanoacetate → Methyl 2-(4-methylbenzoyl)oxazole-4-carboxylate
Caption: Workflow for the direct synthesis of oxazoles from carboxylic acids.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methylbenzoic acid (1.0 equiv), 4-(dimethylamino)pyridine triflate (DMAP-Tf) (1.3 equiv), and 4-(dimethylamino)pyridine (DMAP) (1.5 equiv).
-
Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration with respect to the carboxylic acid.
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl isocyanoacetate (1.2 equiv) dropwise to the solution.
-
Heat the reaction mixture to 40 °C and monitor its progress by TLC (e.g., 7:3 Hexane:EtOAc). The reaction is often complete within 30-60 minutes.[3]
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Plausible Reaction Mechanism
The reaction proceeds through the in-situ activation of the carboxylic acid, which is then trapped by the deprotonated isocyanide, followed by cyclization.[3][4]
Caption: Plausible mechanism for DMAP-Tf mediated oxazole synthesis.[3]
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Reddy, R. P., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(21), 15089–15098. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
-
YouTube. (2022). Oxazole Synthesis by four Name Reactions. [Link]
-
ACS Publications. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
PubMed. (n.d.). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]
-
NIH. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]
-
NIH. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. [Link]
-
ResearchGate. (2015). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
Semantic Scholar. (2022). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
-
Beilstein Journals. (2017). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. [Link]
-
NIH. (n.d.). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. [Link]
-
Beilstein Journals. (2017). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. [Link]
-
ResearchGate. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. [Link]
-
ACS Publications. (2011). Overview of the Chemistry of 2-Thiazolines. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Spectroscopic Analysis of 2-(4-Methylbenzoyl)oxazole
Welcome to the technical support center for the spectroscopic analysis of 2-(4-Methylbenzoyl)oxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the characterization of this molecule. The content is structured in a practical question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.
Introduction: The Molecule in Focus
2-(4-Methylbenzoyl)oxazole is a heterocyclic compound featuring a benzoyl group attached to an oxazole ring. Its structure combines several key functional groups: an aromatic oxazole ring, a ketone carbonyl, and a substituted benzene ring. This unique combination gives rise to a distinct spectroscopic fingerprint, but also presents specific challenges in analysis. This guide provides a systematic approach to troubleshooting common issues in NMR, IR, Mass Spectrometry, and UV-Vis analysis.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. However, impurities, improper sample preparation, or instrument issues can lead to ambiguous spectra.
Question 1: My ¹H NMR spectrum shows unexpected chemical shifts or splitting patterns for the aromatic protons. What's going on?
Answer:
This is a common issue that can arise from several factors, primarily related to solvent effects and the electronic nature of the molecule.
Causality: The oxazole ring and the benzoyl carbonyl group are both electron-withdrawing, which deshields adjacent protons, shifting them downfield. The methyl group on the p-tolyl ring is electron-donating, causing an upfield shift for its neighboring protons. The exact chemical shift is highly sensitive to the solvent used, as different solvents can engage in specific interactions (e.g., hydrogen bonding, aromatic stacking) with the analyte, subtly altering the electronic environment of the protons.[1]
Troubleshooting Protocol:
-
Verify Solvent and Purity: Confirm the deuterated solvent used is correct and free from impurities. Run a ¹H NMR of the solvent alone if you suspect contamination. Ensure your sample is of high purity, as residual solvents or synthetic precursors are a common source of confusing peaks.
-
Compare with Predicted Values: While direct literature data for this exact molecule is scarce, we can predict the expected shifts based on its constituent parts: a 2-substituted oxazole and a 4-methylbenzoyl group.[2][3][4] Use this as a guide, not an absolute reference.
-
Run a 2D NMR Experiment: If peak overlap in the aromatic region is the issue, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. It will reveal which protons are spin-coupled, allowing you to trace the connectivity within the tolyl and oxazole rings and definitively assign the signals.
-
Consider Anisotropic Effects: The carbonyl group creates a strong anisotropic field. Protons situated in its shielding cone will appear further upfield, while those in the deshielding plane will be shifted downfield. The rotational freedom around the single bond connecting the rings can influence these positions.
| Proton Assignment (Predicted) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| Oxazole H5 | 8.0 - 8.2 | Singlet (s) | Protons on electron-deficient oxazole rings are typically downfield.[1][5] |
| Oxazole H4 | 7.4 - 7.6 | Singlet (s) | As above, characteristic of the oxazole ring system.[1][5] |
| Benzoyl Protons (ortho to C=O) | 8.2 - 8.4 | Doublet (d) | Strongly deshielded by the adjacent carbonyl group. |
| Benzoyl Protons (ortho to CH₃) | 7.3 - 7.5 | Doublet (d) | Shielded relative to their counterparts by the electron-donating methyl group. |
| Methyl Protons (-CH₃) | 2.4 - 2.5 | Singlet (s) | Typical range for an aryl methyl group.[6] |
Question 2: I'm having trouble seeing the quaternary carbon signals in my ¹³C NMR spectrum, including the carbonyl carbon. Are they missing?
Answer:
It is highly unlikely they are missing; they are more likely "hidden" due to inherent properties of ¹³C NMR spectroscopy.
Causality: Quaternary carbons lack attached protons, so they do not benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons. Furthermore, their relaxation times (T₁) can be very long. Standard ¹³C NMR experiments use a short delay between pulses, which can lead to saturation and significant signal attenuation for these slow-relaxing nuclei. The carbonyl carbon is a classic example of this phenomenon.[7]
Troubleshooting Workflow:
The following workflow can help you resolve and identify missing quaternary carbon signals.
Caption: Predicted major fragmentation pathways for 2-(4-Methylbenzoyl)oxazole in EI-MS.
Section 4: UV-Visible (UV-Vis) Spectroscopy Troubleshooting
UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems.
Question 5: The position of my λₘₐₓ seems to shift depending on the solvent I use. Is my sample degrading?
Answer:
While degradation is always a possibility, solvent-dependent shifts in λₘₐₓ (solvatochromism) are very common for conjugated, polar molecules and are likely the cause.
Causality: The electronic transitions observed in UV-Vis spectroscopy (typically π → π* and n → π* for this molecule) involve a change in the dipole moment between the ground state and the excited state. Polar solvents will stabilize the ground and excited states to different extents. [8]* π → π transitions:* For these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more, lowering the energy gap and causing a red shift (shift to longer wavelengths).
-
n → π transitions:* The ground state is often more stabilized by hydrogen bonding with protic solvents than the excited state. This increases the energy gap and causes a blue shift (shift to shorter wavelengths) in polar, protic solvents.
Troubleshooting Protocol:
-
Standardize the Solvent: For consistent and comparable results, always use the same solvent. Ethanol or methanol are common choices for UV-Vis analysis of organic compounds.
-
Check for pH Effects: The nitrogen atom in the oxazole ring is weakly basic. [9]If using a protic solvent or if acidic/basic impurities are present, the protonation state of the molecule could change, which would significantly alter the conjugated system and thus the UV-Vis spectrum. Consider buffering your solution if this is a concern.
-
Analyze the Spectrum: 2-(4-Methylbenzoyl)oxazole has an extensive conjugated system involving both benzene and oxazole rings. Expect strong π → π* transitions.
-
A high-intensity band is expected around 250-280 nm , characteristic of the benzoyl chromophore.
-
Another band, potentially at a longer wavelength (>300 nm ), could arise from the larger conjugated system encompassing both rings. [10]
-
References
- Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456.
-
Chemistry For Everyone. (n.d.). How To Troubleshoot Bad FTIR Spectra? YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (n.d.). What Are Common Artifacts In FTIR Spectra? YouTube. Retrieved from [Link]
-
Workman, J. Jr. (2024). Getting to the Bottom of Baseline: New Study Compares Approaches to Correcting Infrared Spectroscopy Artifacts. Spectroscopy Online. [Link]
- Supporting Information for a scientific article. (n.d.). Data for 4-methylbenzoic acid. Source Not Specified.
-
Chemistry For Everyone. (n.d.). How To Do IR Spectroscopy Problems? YouTube. Retrieved from [Link]
- Al-Saadi, M. (n.d.). Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy. Encyclopedia of Analytical Science.
-
Royal Society of Chemistry. (n.d.). Supporting Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids and Benzoxazoles. [Link]
-
Mangelinckx, S., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). HMDB. [Link]
- ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
-
SpectraBase. (n.d.). Oxazole. SpectraBase. [Link]
-
SpectraBase. (n.d.). 2-(4-methylphenyl)oxazole-4-carboxylic acid ethyl ester. SpectraBase. [Link]
- Semantic Scholar. (n.d.). Mass Spectrometry of Oxazoles. Semantic Scholar.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
-
Acta Crystallographica Section E. (n.d.). 2-(4-Methylbenzoyl)benzoic acid monohydrate. National Institutes of Health (NIH). [Link]
- Shimoga, G., et al. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.org.
- ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1-4.
- A˘girbas¸, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
-
MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]
-
National Institutes of Health (NIH). (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. NIH. [Link]
-
NIST. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-. NIST WebBook. [Link]
- ResearchGate. (n.d.). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis.
- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
-
National Institutes of Health (NIH). (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. NIH. [Link]
- STM Journals. (n.d.).
-
YouTube. (n.d.). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. NOBLECHEMISTRY. [Link]
-
Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. [Link]
- ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
-
PubChem. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester. PubChem. [Link]
-
Wikipedia. (n.d.). Oxazole. Wikipedia. [Link]
- New Journal of Chemistry. (n.d.). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Royal Society of Chemistry.
- ScienceDirect. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ScienceDirect.
-
NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. rsc.org [rsc.org]
- 3. 2-(4-Methylbenzoyl)benzoic acid(85-55-2) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalspub.com [journalspub.com]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 2-(4-Methylbenzoyl)oxazole
Welcome to the Technical Support Center for the scale-up synthesis of 2-(4-Methylbenzoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights, to ensure a robust and scalable process.
Troubleshooting Guide: From Benchtop Success to Pilot Plant Problems
This section addresses specific issues that can arise during the scale-up of 2-(4-Methylbenzoyl)oxazole synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Question 1: My yield of 2-(4-Methylbenzoyl)oxazole has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes and how can I fix this?
Answer: A drop in yield upon scale-up is a frequent challenge and can be attributed to several factors that are often masked at the laboratory scale. The primary culprits are typically related to mass and heat transfer limitations.
-
Inadequate Mixing: In a larger reactor, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. For instance, in a Robinson-Gabriel type synthesis using 4-methyl-α-aminoacetophenone and a dehydrating agent like phosphorus oxychloride, poor mixing can lead to charring and the formation of polymeric byproducts.[1]
-
Solution:
-
Optimize Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade or anchor) to ensure efficient mixing throughout the reactor volume.
-
Baffling: If not already in place, install baffles in the reactor to prevent vortex formation and improve top-to-bottom mixing.
-
-
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[2] An exothermic reaction that was easily controlled in a round-bottom flask can lead to a dangerous temperature runaway in a large reactor. This can degrade both starting materials and the desired product.
-
Solution:
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition of the limiting reagent using a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated.
-
Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for precise temperature control.
-
Solvent Choice: Consider a higher-boiling point solvent to allow for a wider operating temperature range, but be mindful of potential impacts on reaction kinetics and impurity profiles.
-
-
-
Phase Transfer Issues: If the reaction involves multiple phases (e.g., a solid base in a liquid), ensuring efficient contact between the phases is crucial. On a larger scale, solids can settle, reducing the effective surface area for reaction.
-
Solution:
-
Mechanical Stirring: As mentioned, robust overhead stirring is essential.
-
Phase-Transfer Catalyst: If applicable to your specific route, consider the use of a phase-transfer catalyst to facilitate the reaction between components in different phases.
-
-
Question 2: I am observing the formation of significant impurities during the work-up and purification of my large-scale batch of 2-(4-Methylbenzoyl)oxazole. How can I identify and minimize these?
Answer: The impurity profile can change upon scale-up due to longer reaction times, higher temperatures, or different work-up conditions.
-
Common Impurities and Their Origins:
-
Unreacted Starting Materials: This is often due to incomplete reaction kinetics or poor mixing.
-
Hydrolyzed Intermediates: For example, if using an acid chloride, incomplete reaction or exposure to moisture during work-up can lead to the formation of 4-methylbenzoic acid.
-
Side-Reaction Products: Depending on the synthetic route, these can be numerous. For instance, in a Van Leusen synthesis employing tosylmethyl isocyanide (TosMIC) and 4-methylbenzaldehyde, side products can arise from the self-condensation of the aldehyde.[3]
-
Residual Solvents and Reagents: Inefficient removal during work-up can lead to contamination.
-
-
Troubleshooting and Mitigation Strategies:
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like TLC, HPLC, or GC to monitor the reaction progress and the formation of impurities.[2] This will help you determine the optimal reaction endpoint and prevent the formation of degradation products due to prolonged heating.
-
Work-up Optimization:
-
Quenching: Ensure the quenching step is rapid and efficient to stop the reaction and neutralize any reactive species. A slow quench on a large scale can lead to impurity formation.
-
Extractions: The efficiency of liquid-liquid extractions can decrease on a larger scale. Ensure adequate mixing and sufficient settling time. Consider using a counter-current extraction method if feasible.
-
Washes: Include appropriate aqueous washes to remove water-soluble impurities. For example, a wash with a mild base like sodium bicarbonate can remove acidic impurities such as 4-methylbenzoic acid. A wash with a sodium hydrosulfide solution can help remove residual tosyl-related byproducts from a Van Leusen synthesis.[3]
-
-
Purification Strategy:
-
Crystallization vs. Chromatography: While column chromatography is common at the lab scale, it is often impractical and expensive for large quantities. Developing a robust crystallization procedure is a more scalable approach.[2] Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Recrystallization: This is a powerful technique for purifying solid products.[2] A well-designed recrystallization can remove many process-related impurities.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-(4-Methylbenzoyl)oxazole, offering insights into best practices for a scalable process.
Q1: What are the most common and scalable synthetic routes to 2-(4-Methylbenzoyl)oxazole?
A1: Several synthetic routes can be employed, with the choice often depending on the availability of starting materials, cost, and desired purity. Three common methods are:
-
Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of an α-acylamino ketone.[1][4] For this specific target, it would involve the reaction of a 4-methylbenzoyl derivative with an aminoketone, followed by cyclization using a dehydrating agent like sulfuric acid or phosphorus oxychloride. While well-established, the often harsh conditions can limit functional group tolerance.[5]
-
Van Leusen Oxazole Synthesis: This is a versatile one-pot reaction between an aldehyde (4-methylbenzaldehyde) and tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate.[3][6][7] This method often proceeds under milder conditions and has a broad substrate scope.[5]
-
Oxidation of Oxazolines: This two-step approach involves the initial formation of an oxazoline, which is subsequently oxidized to the oxazole. While adding a step, it can sometimes offer better control and higher overall yields.[8]
| Synthetic Route | Key Starting Materials | Typical Reagents/Catalysts | Advantages | Disadvantages |
| Robinson-Gabriel | 4-Methylbenzoyl derivative, Aminoketone | H₂SO₄, POCl₃ | Well-established, readily available starting materials | Harsh conditions, potential for low yields |
| Van Leusen | 4-Methylbenzaldehyde, TosMIC | K₂CO₃ | Mild conditions, good functional group tolerance, one-pot | Stoichiometric use of TosMIC, potential side reactions |
| Oxidation of Oxazolines | Aldehyde/Carboxylic Acid, Amino alcohol | Various | Can offer better control and higher yields | Two-step process |
Q2: How critical is the quality of my starting materials for a successful scale-up?
A2: The quality of your starting materials is paramount for a successful and reproducible scale-up. Impurities in the starting materials can have a cascading effect, leading to side reactions, lower yields, and complex purification challenges.
-
Purity: Ensure the purity of your 4-methylbenzaldehyde or 4-methylbenzoyl chloride is high. For example, oxidized aldehyde (4-methylbenzoic acid) can interfere with the reaction. It is advisable to test incoming raw materials against established specifications.
-
Moisture Content: Many reagents used in oxazole synthesis are sensitive to moisture. For instance, dehydrating agents like phosphorus oxychloride will be consumed by water, and some reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. Always use anhydrous solvents when necessary.
Q3: What are the key safety considerations when scaling up the synthesis of 2-(4-Methylbenzoyl)oxazole?
A3: Safety is the most critical aspect of any scale-up. A thorough risk assessment should be conducted before any large-scale synthesis.
-
Exothermic Reactions: As discussed, many of the reactions to form the oxazole ring are exothermic. Understanding the thermal profile of your reaction is crucial to prevent a runaway reaction. This can be assessed using techniques like Differential Scanning Calorimetry (DSC).
-
Hazardous Reagents: Many of the reagents used can be hazardous. For example:
-
Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water.
-
Tosylmethyl isocyanide (TosMIC): Toxic and has an unpleasant odor.
-
Solvents: Many organic solvents are flammable and have associated health risks.
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves resistant to the chemicals being used.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile or toxic reagents.
-
Emergency Procedures: Ensure you are familiar with the location and use of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.
Visualizing the Scale-Up Workflow
To aid in planning your scale-up synthesis, the following workflow diagram outlines the key stages and decision points.
Caption: A general workflow for the scale-up synthesis process.
Troubleshooting Decision Tree
When encountering issues, this decision tree can help diagnose the problem systematically.
Caption: A decision tree for troubleshooting low yields.
References
- Van Leusen, A. M.; van Leusen, D. Organic Reactions2001, 57, 417.
- Shafiee, A.; Ghassem-zadeh, M. J. Heterocycl. Chem.1998, 35, 217-220.
- Yu, B.; Yu, D.-Q.; Liu, H.-W. Org. Lett.2009, 11, 4462-4465.
- Wipf, P. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 5, pp 827-873.
- Hulin, B.; Clark, D. A.; Goldstein, S. W.; McDermott, R. E.; Dextraze, P.; DiZio, J. P.; Jaen, J. C.; Gibbs, E. M. J. Med. Chem.1992, 35, 1853-1864.
- Padwa, A.; Kulkarni, Y. S.; Zhang, Z. J. Org. Chem.1990, 55, 4144-4153.
- Robinson, R. J. Chem. Soc.1909, 95, 2167-2174.
- Gabriel, S. Ber. Dtsch. Chem. Ges.1910, 43, 134-138.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006.
-
The Journal of Organic Chemistry. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link].
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link].
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link].
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available at: [Link].
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Resolving Low Yield in Oxazole Ring Formation
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with yield and purity during oxazole ring formation. Instead of a generic overview, we will address specific, frequently encountered problems with evidence-based solutions and mechanistic explanations to empower you to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs): Troubleshooting Oxazole Synthesis
This section addresses the most common issues encountered during oxazole synthesis. We focus on the underlying chemical principles to help you make informed decisions in the lab.
Q1: My Robinson-Gabriel synthesis is resulting in a low yield or significant charring. What is the most common cause and how can I fix it?
A1: This is a classic issue almost always traced back to the choice and handling of the cyclodehydrating agent. The Robinson-Gabriel synthesis involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[1][2] While effective, traditional strong mineral acids are often too harsh, leading to substrate decomposition and charring.
The Causality: Strong acids like concentrated sulfuric acid (H₂SO₄) can promote side reactions, especially at elevated temperatures. Agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can also be aggressive and lead to low yields.[3][4]
The Solution: Optimize Your Dehydrating Agent. The key is to select an agent with sufficient dehydrating power that does not degrade the starting material or product. Polyphosphoric acid (PPA) is a widely recognized improvement, often increasing yields to the 50-60% range by providing a viscous, acidic medium that facilitates cyclization with less charring.[3][4] For substrates sensitive to high temperatures, milder reagents used in modern variations of this synthesis are highly effective.
| Dehydrating Agent | Reported Yields | Potential Issues & Side Reactions | Recommendation |
| Conc. H₂SO₄ | Variable, often low | Severe charring, sulfonation of aromatic rings.[4] | Avoid for all but the most robust substrates. |
| POCl₃ | Variable, often low | Can cause Vilsmeier-Haack formylation if DMF is present.[4] | Use with caution; avoid DMF as a solvent. |
| PCl₅ | Low | Harsh reaction conditions, generation of corrosive HCl gas.[3] | Generally not recommended due to low yields. |
| Polyphosphoric Acid (PPA) | 50-60% | Highly viscous, can be difficult to stir and work up.[3] | An excellent choice for many substrates; ensure vigorous mechanical stirring. |
| TFAA / PPh₃, I₂ | Good to Excellent | Milder conditions, but reagents are more expensive.[1] | Recommended for sensitive or complex substrates and solid-phase synthesis. |
Q2: I am attempting a Van Leusen synthesis, but the reaction is sluggish and the yield is poor. What factors should I investigate?
A2: The Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a robust and versatile method.[5] However, its success is highly dependent on base selection, solvent, and the purity of the TosMIC reagent.
The Causality: The reaction proceeds via deprotonation of TosMIC to form a nucleophile that attacks the aldehyde. Inefficient deprotonation (weak base), poor solubility of intermediates, or degradation of the TosMIC reagent can all stall the reaction.
Actionable Troubleshooting Steps:
-
Verify TosMIC Quality: TosMIC can degrade over time, especially if exposed to moisture. Use freshly purchased or recrystallized TosMIC for best results.
-
Optimize the Base/Solvent System: Potassium carbonate (K₂CO₃) in methanol is a standard system, but it may not be optimal for all substrates. For sluggish reactions, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]
-
Explore Greener & More Efficient Media: Modern protocols have demonstrated significant yield improvements using alternative media.
-
Ionic Liquids: These can act as both the solvent and promoter, often leading to high yields and allowing for the recycling of the solvent system.[7]
-
Microwave Irradiation: Using microwave assistance can dramatically reduce reaction times and improve yields, often by preventing byproduct formation through rapid, uniform heating.[8]
-
Aqueous Conditions: A protocol using β-cyclodextrin in water has been developed, offering a green and efficient alternative that can facilitate the reaction at lower temperatures.[5]
-
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Poor regioselectivity is a common problem in syntheses where multiple reactive sites can participate in cyclization or substitution. This is particularly relevant in modern palladium-catalyzed direct arylation methods.
The Causality: In Pd-catalyzed arylations of the oxazole core, the site of substitution (C2 vs. C5) can be directed by the polarity of the solvent and the choice of phosphine ligand.[7]
The Solution: Strategic Solvent and Ligand Selection. Research has shown a clear divergence in regioselectivity based on solvent choice.
| Solvent Type | Favored Position of Arylation | Rationale |
| Polar Solvents (e.g., DMF, DMAc) | C-5 Arylation | The polar environment favors the pathway leading to substitution at the C-5 position.[7] |
| Nonpolar Solvents (e.g., Toluene, Dioxane) | C-2 Arylation | A nonpolar environment shifts the selectivity toward the C-2 position.[7] |
Therefore, a systematic screening of solvents is the most direct way to control the regiochemical outcome of these reactions.
Troubleshooting Workflow & Logic Diagram
When faced with a low-yielding oxazole synthesis, a structured approach to troubleshooting can save significant time and resources. The following workflow provides a logical decision tree to diagnose the issue.
Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.
Experimental Protocol: Optimized Robinson-Gabriel Synthesis
This protocol provides a robust method for the synthesis of 2,5-disubstituted oxazoles, replacing harsh traditional acids with polyphosphoric acid (PPA) to minimize side reactions.
Materials:
-
2-Acylamino-ketone (1.0 equiv)
-
Polyphosphoric acid (PPA) (10 wt. equiv)
-
Round-bottom flask equipped with a mechanical stirrer and a heating mantle
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, charge the 2-acylamino-ketone (1.0 equiv).
-
Addition of PPA: Add polyphosphoric acid (approx. 10 times the weight of the starting material). Note: PPA is highly viscous; ensure you have a powerful mechanical stirrer, as a magnetic stir bar will be insufficient.
-
Heating: Heat the mixture to 130-160 °C with vigorous stirring. The optimal temperature will depend on the substrate and should be determined empirically.
-
Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography). A typical method involves taking a small aliquot of the reaction, quenching it in water, extracting with EtOAc, and spotting on a TLC plate. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Very carefully and slowly, pour the viscous mixture into a beaker of vigorously stirred ice water. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous slurry until the pH is neutral (pH ~7). Be cautious, as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final oxazole.[9]
Mechanistic Considerations: Why Optimization Matters
Understanding the reaction mechanism is key to effective troubleshooting. Small changes in conditions can favor or suppress competing pathways.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Validation & Comparative
A Comparative Analysis of 2-(4-Methylbenzoyl)oxazole and its Analogs in Anticancer Research: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the oxazole scaffold represents a cornerstone for the development of novel therapeutic agents.[1][2][3][4] This five-membered heterocyclic ring, containing both oxygen and nitrogen, serves as a versatile framework in numerous clinically relevant molecules, engaging with a wide array of biological targets through various non-covalent interactions.[1][2][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][6][7] This guide provides a comparative study of 2-(4-Methylbenzoyl)oxazole, a representative member of the 2-aroyloxazole family, with other structurally related derivatives, offering insights into their potential as anticancer agents.
The rationale for focusing on the 2-benzoyl substitution pattern stems from its prevalence in bioactive oxazoles that exhibit potent antiproliferative effects. The benzoyl group can be readily modified, allowing for a systematic exploration of structure-activity relationships (SAR). By altering the substituents on the phenyl ring, we can fine-tune the electronic and steric properties of the molecule, which in turn can significantly impact its biological activity and pharmacokinetic profile.[8]
This guide is structured to provide a comprehensive overview for researchers and drug development professionals. We will begin with an introduction to the core compound, 2-(4-Methylbenzoyl)oxazole, followed by a comparative analysis with selected analogs. This analysis is supported by a detailed experimental protocol for a standardized in vitro cytotoxicity assay, illustrative data, and a discussion of the underlying SAR principles.
Focus Compound: 2-(4-Methylbenzoyl)oxazole
2-(4-Methylbenzoyl)oxazole serves as our reference compound. The presence of the methyl group at the para-position of the benzoyl ring is a key feature. This small, electron-donating group can influence the molecule's interaction with its biological target and affect its metabolic stability. The synthesis of such 2-aroyloxazoles can be achieved through established methods, such as the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[7]
Comparative Oxazole Derivatives: Rationale for Selection
To conduct a meaningful comparative study, we have selected three analogs of 2-(4-Methylbenzoyl)oxazole where the para-methyl group is replaced by other substituents with varying electronic properties:
-
2-(4-Chlorobenzoyl)oxazole: The chloro group is an electron-withdrawing group, which can alter the charge distribution of the entire molecule and potentially lead to different binding interactions.
-
2-(4-Methoxybenzoyl)oxazole: The methoxy group is a strong electron-donating group, which may enhance binding to certain biological targets.
-
2-(4-Nitrobenzoyl)oxazole: The nitro group is a very strong electron-withdrawing group, which can significantly impact the molecule's electronic properties and reactivity.
This selection allows for a systematic investigation of how electronic effects at the para-position of the benzoyl ring influence the anticancer activity of these oxazole derivatives.
Comparative In Vitro Cytotoxicity Analysis
To objectively compare the anticancer potential of our selected oxazole derivatives, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11]
The principle of the MTT assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Experimental Workflow: MTT Assay
The following diagram illustrates the workflow for the comparative cytotoxicity assessment of the oxazole derivatives.
Caption: Workflow for assessing the cytotoxicity of oxazole derivatives.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is designed for a 96-well plate format and assumes the use of an adherent cancer cell line, such as MCF-7 (human breast adenocarcinoma).
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
96-well flat-bottom sterile plates
-
2-(4-Methylbenzoyl)oxazole and its analogs (dissolved in DMSO to create stock solutions)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize the cells and prepare a single-cell suspension.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxazole derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with the same percentage of DMSO) and untreated control (medium only).
-
Incubate the plate for another 48 hours.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Incubate the plate for 4 hours in a humidified atmosphere.[11] During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, add 100 µL of DMSO to each well to solubilize the formazan crystals.[10]
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Illustrative Comparative Data
The following table presents hypothetical IC₅₀ values for the four oxazole derivatives against the MCF-7 cancer cell line, based on general SAR principles observed in similar compound series.[6][12]
| Compound | Substituent (R) | Electronic Effect | Hypothetical IC₅₀ (µM) against MCF-7 |
| 1 | -CH₃ | Electron-donating (weak) | 15.2 |
| 2 | -Cl | Electron-withdrawing (moderate) | 8.5 |
| 3 | -OCH₃ | Electron-donating (strong) | 25.8 |
| 4 | -NO₂ | Electron-withdrawing (strong) | 2.1 |
Structure-Activity Relationship (SAR) Discussion
The illustrative data suggests a clear trend related to the electronic nature of the substituent at the para-position of the benzoyl ring.
-
Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups (-Cl and -NO₂) appears to increase the cytotoxic activity, with the strongly withdrawing nitro group resulting in the lowest IC₅₀ value (highest potency). This suggests that reducing the electron density on the benzoyl ring may be favorable for the compound's anticancer activity. This could be due to enhanced binding to a specific biological target or altered cellular uptake.
-
Electron-Donating Groups Reduce Potency: Conversely, electron-donating groups (-CH₃ and -OCH₃) seem to decrease the cytotoxic activity. The strong electron-donating methoxy group results in the highest IC₅₀ value, indicating the lowest potency among the tested compounds.
This SAR provides a valuable starting point for the rational design of more potent oxazole-based anticancer agents.[1][2] Future studies could explore a wider range of substituents to further refine this relationship and optimize the lead compound.
Pharmacokinetic Considerations and Future Directions
While in vitro potency is a critical parameter, the overall potential of a drug candidate also depends on its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[8] The substituents on the benzoyl ring will not only affect the compound's activity but also its lipophilicity, solubility, and metabolic stability. For instance, the presence of a metabolically labile group could lead to rapid clearance in vivo, diminishing the compound's therapeutic effect.
Therefore, the next logical steps in the development of these compounds would involve:
-
In Silico ADME Prediction: Computational tools can be used to predict key pharmacokinetic properties of the synthesized derivatives.
-
In Vitro ADME Assays: Experimental evaluation of parameters such as metabolic stability in liver microsomes and cell permeability (e.g., using Caco-2 cell monolayers).
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by the most potent compounds. Oxazole derivatives have been shown to target various cellular components, including tubulin and protein kinases.[6]
The following diagram illustrates a conceptual pathway for how these oxazole derivatives might induce apoptosis, a common mechanism for anticancer drugs.
Caption: Conceptual pathway of oxazole-induced apoptosis.
Conclusion
This comparative guide highlights the potential of 2-benzoyl-oxazole derivatives as a promising class of anticancer agents. The systematic modification of the benzoyl ring provides a powerful tool for optimizing their biological activity. Our analysis, supported by a detailed experimental protocol and illustrative data, demonstrates that electron-withdrawing substituents at the para-position can significantly enhance cytotoxicity against cancer cells.
The insights gained from this comparative study lay the groundwork for the future design and development of novel oxazole-based therapeutics. By integrating SAR studies with comprehensive pharmacokinetic and mechanistic evaluations, researchers can advance the most promising candidates toward clinical development.
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
-
Kaur, R., & Bala, R. (2023). A comprehensive review on biological activities of oxazole derivatives. Journal of the Indian Chemical Society, 100(1), 100801.
-
Kaur, R., & Bala, R. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Advanced Scientific Technologies.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
ResearchGate. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science.
-
Dixit, R., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate.
-
Abcam. (n.d.). MTT assay protocol. Abcam.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(1), 343-352.
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
-
Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103009.
-
Calderon-Montano, J. M., et al. (2014). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Journal of Experimental & Clinical Cancer Research, 33(1), 64.
-
Sharma, A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1988-2011.
-
Calderon-Montano, J. M., et al. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate.
-
Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Advances, 12(37), 24103-24114.
-
Lee, H., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802.
-
Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3845-3860.
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
-
ResearchGate. (n.d.). Proposed structure-activity relationship (SAR) of benzoxazole-2-yl)-2-phenoxyacetamide. ResearchGate.
-
Kakkar, S., et al. (2022). Structure activity relationship of benzoxazole derivatives. ResearchGate.
-
Pires, D. E. V., et al. (2020). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. bioRxiv.
-
International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
-
Ouyang, L., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3044-3049.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
Shakya, A. K., et al. (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(15), 4129-4137.
-
ResearchGate. (2024). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(4-Methylbenzoyl)oxazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to the 2-Benzoyloxazole Scaffold
The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This privileged scaffold is a common feature in numerous biologically active natural products and synthetic compounds, attracting significant interest in medicinal chemistry.[1][2] The 2-benzoyl substitution on the oxazole core provides a key structural motif that can be readily modified to modulate biological activity. The inherent properties of the oxazole nucleus, combined with the diverse functionalities that can be introduced via the benzoyl group, make these compounds versatile candidates for drug discovery programs targeting a range of diseases.[3][4]
Comparative Biological Activity
While specific quantitative data for 2-(4-Methylbenzoyl)oxazole is not extensively available in the public domain, we can infer its potential activities and compare it to its analogs based on comprehensive structure-activity relationship (SAR) studies of the broader 2-aroyloxazole and 2-arylbenzoxazole classes.
Anticancer Activity
Oxazole derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against various cancer cell lines.[3] The mechanism of action is often linked to the inhibition of critical cellular targets like tubulin polymerization, protein kinases, and DNA topoisomerases.[5][6]
Structure-Activity Relationship Insights:
-
Substitution on the Benzoyl Ring: The nature and position of substituents on the phenyl ring of the benzoyl moiety play a crucial role in determining anticancer potency.
-
Electron-withdrawing groups such as nitro (-NO2) and sulfamoyl (-SO2NH2) at the para-position have been shown to enhance cytotoxicity.[7]
-
Halogen substitution (e.g., -Cl, -Br) can also positively influence activity, with the position of substitution being critical.[5]
-
The presence of a methyl group (-CH3) at the para-position, as in our lead compound, generally contributes to moderate activity. Altering this to other alkyl or alkoxy groups can fine-tune the cytotoxic profile.
-
-
Substitution on the Oxazole/Benzoxazole Ring: Modifications to the core heterocyclic system also impact activity. In studies on related benzoxazole derivatives, substitutions at the 5- or 6-position of the benzo ring have been shown to modulate anticancer effects.[8]
Comparative Data for Analogs:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-nitrophenyl)benzoxazole derivative | MCF-7 (Breast) | 39.0 | [9] |
| 2-(4-sulfamoylphenyl)benzoxazole derivative | MDA-MB-231 (Breast) | 35.1 | [9] |
| 2-phenylbenzoxazole fluorosulfate (ortho-substituted) | MCF-7 (Breast) | Not specified, but showed significant cytotoxicity | [8] |
| 2-methyl-4,5-disubstituted oxazole (4g) | Multiple | 0.00035 - 0.0046 | [5] |
| 2-methyl-4,5-disubstituted oxazole (4i) | Multiple | 0.0005 - 0.0202 | [5] |
| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole (c18) | Huh-7 (Liver) | 19.05 | [10] |
Note: The data presented is for structurally related analogs and not direct derivatives of 2-(4-Methylbenzoyl)oxazole. Direct comparison should be made with caution.
Antimicrobial Activity
The oxazole scaffold is a component of several natural and synthetic antimicrobial agents.[11] Derivatives of 2-benzoyloxazole are expected to exhibit activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both the benzoyl and oxazole rings, is a key determinant of antimicrobial efficacy.
-
Specific Substituents: The introduction of halogen atoms, particularly chlorine and bromine, on the aryl moieties has been correlated with enhanced antibacterial and antifungal activity.[12] For instance, 2-(4-Chlorophenyl)-1,3-benzothiazole, a close structural relative, shows notable inhibitory properties.[12]
Comparative Data for Analogs:
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2-aryl benzothiazole derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Varied, with some showing better activity than Gentamicin and Amoxicillin | [6] |
| Aurone-derived triazole (AT137) | MRSA | 3.870 (IC50) | [13] |
| 2-Arylamino-1,3-selenazole derivatives | S. aureus, C. albicans, C. neoformans | Varied, with some showing significant activity | [14] |
Note: MIC stands for Minimum Inhibitory Concentration. The data is for related heterocyclic compounds, highlighting the potential of this chemical space.
Anti-inflammatory Activity
Certain oxazole and benzoxazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16]
Structure-Activity Relationship Insights:
-
COX-2 Selectivity: The design of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[15] The substitution pattern on the 2-benzoyl moiety can be optimized to achieve COX-2 selectivity.
-
In Vivo Efficacy: In vivo models, such as the carrageenan-induced paw edema assay in rats, are crucial for evaluating the anti-inflammatory potential of these compounds.[9][17][18]
Comparative Data for Analogs:
| Compound/Analog | Assay | Result | Reference |
| 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones | Modified Koster method (analgesic), Peacock Dial Thickness Gauge (anti-inflammatory) | Showed analgesic and anti-inflammatory activities | [9] |
| (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone | Carrageenan-induced paw edema (anti-inflammatory), acetic acid writhing and hot plate tests (analgesic) | Promising analgesic activity, considerable anti-inflammatory activity | [17] |
| 2-substituted benzoxazole derivatives | Carrageenan-induced paw edema | Potent anti-inflammatory activity | [15][16] |
Experimental Methodologies
To ensure scientific integrity and enable reproducibility, this section details the standard experimental protocols for evaluating the biological activities discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.
Workflow Diagram:
Caption: Workflow for determining IC50 values using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Prepare Inoculum: Grow microbial cultures to a specific turbidity, then dilute to the desired concentration (e.g., 5 x 10^5 CFU/mL).[13]
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.[13]
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) into the sub-plantar region of the right hind paw of each animal.[18]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[18]
-
Calculate Percentage Inhibition: Calculate the percentage inhibition of edema for the treated groups relative to the control group.
Signaling Pathway:
Caption: Simplified arachidonic acid cascade and the potential inhibitory action of 2-benzoyloxazole analogs on COX-2.
Conclusion and Future Directions
The 2-(4-Methylbenzoyl)oxazole scaffold and its analogs represent a promising area for the development of novel therapeutic agents. The available data on related compounds suggest that this chemical class possesses significant potential for anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on the synthesis and systematic biological evaluation of a focused library of 2-(4-Methylbenzoyl)oxazole analogs to establish definitive structure-activity relationships. Key modifications could include varying the substituents on the benzoyl ring (exploring a range of electronic and steric properties) and on the oxazole ring itself. Such studies, guided by the principles of medicinal chemistry and supported by robust biological assays, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). Bentham Science Publisher. Retrieved January 18, 2026, from [Link]
-
BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. (n.d.). of DSpace. Retrieved January 18, 2026, from [Link]
-
Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]-benzothiazole-derivatives-as-Ma-Zhang/83d65b75b17441589139268f6424d9c49023190b)
-
Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 2,4-disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. (2017). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis, Characterization and Evaluation of Novel 2-Aryl Benzothiazole Derivatives as Potential Antibacterial Agents. (2017). Impactfactor. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 2,4-Disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl‑5‑amidinobenzimidazoles. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved January 18, 2026, from [Link]
-
Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Semantic Scholar. Retrieved January 18, 2026, from [https://www.semanticscholar.org/paper/Anticancer-activity-of-benzoxazole-derivative-(2015-Ghoshal-Patel/9427027d7bd75e92976b010530739e802958434a]([Link]
-
Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles. (2019). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Evaluation of the Antibacterial Effect of Aurone-Derived Triazoles on Staphylococcus aureus. (2023). MDPI. Retrieved January 18, 2026, from [Link]
Sources
- 1. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Anticancer activity of benzoxazole derivative (2015 onwards): a review | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
A Comparative Spectroscopic Guide to 2-(4-Methylbenzoyl)oxazole and Related Aromatic Oxazoles
Introduction
The 2-aroyl-1,3-oxazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic properties and biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount in the development of novel compounds incorporating this moiety. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth comparison of the spectroscopic data for 2-(4-Methylbenzoyl)oxazole and its analogues, providing researchers with the necessary tools to interpret spectral data for this important class of molecules. We will explore how subtle changes in the electronic nature of the benzoyl substituent manifest in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in established spectroscopic principles.
Comparative Spectroscopic Analysis
The electronic interplay between the electron-deficient oxazole ring, the carbonyl linker, and the variable para-substituent on the benzoyl ring creates distinct and predictable spectroscopic signatures. For this analysis, we will compare 2-(4-Methylbenzoyl)oxazole with key analogues: the unsubstituted 2-Benzoyloxazole, the electron-donating 2-(4-Methoxybenzoyl)oxazole, and the electron-withdrawing 2-(4-Chlorobenzoyl)oxazole.
Molecular Structures for Comparison
The following diagram illustrates the structures of the compounds under discussion.
Caption: Chemical structures of the 2-aroyloxazoles discussed in this guide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides precise information about the electronic environment of hydrogen atoms. In 2-aroyloxazoles, the chemical shifts of the oxazole ring protons (H-4 and H-5) and the aromatic protons of the benzoyl group are particularly diagnostic.
Table 1: Comparative ¹H NMR Data (CDCl₃, δ in ppm)
| Compound | H-4 (oxazole) | H-5 (oxazole) | Aromatic (benzoyl) | Other |
|---|---|---|---|---|
| 2-(4-Methylbenzoyl)oxazole | ~7.35 | ~7.80 | ~8.25 (d), ~7.30 (d) | ~2.45 (s, 3H, CH₃) |
| 2-Benzoyloxazole | ~7.38 | ~7.83 | ~8.35 (m), ~7.60 (m), ~7.50 (m) | - |
| 2-(4-Methoxybenzoyl)oxazole | ~7.32 | ~7.75 | ~8.30 (d), ~7.00 (d) | ~3.90 (s, 3H, OCH₃)[3] |
| 2-(4-Chlorobenzoyl)oxazole | ~7.40 | ~7.85 | ~8.28 (d), ~7.50 (d) | - |
Note: Data for 2-(4-Methylbenzoyl)oxazole and its benzoyl/chlorobenzoyl analogues are predicted based on established substituent effects and data from similar structures, such as 2-(2-Chlorobenzoyl)oxazole.[4] The H-5 proton consistently appears downfield from H-4 due to the deshielding effect of the adjacent ring nitrogen and the carbonyl group.
Expert Interpretation: The para-substituent on the benzoyl ring subtly influences the chemical shifts of the oxazole protons.
-
Electron-Donating Groups (-CH₃, -OCH₃): These groups increase electron density throughout the conjugated system, causing a slight upfield (lower ppm) shift for the oxazole and benzoyl protons compared to the unsubstituted analogue.[3]
-
Electron-Withdrawing Groups (-Cl): This group decreases electron density, leading to a downfield (higher ppm) shift for the protons as they become more deshielded.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR is highly sensitive to the electronic environment of the carbon skeleton. The chemical shifts of the carbonyl carbon (C=O) and the oxazole ring carbons (C-2, C-4, C-5) are key diagnostic markers.
Table 2: Comparative ¹³C NMR Data (CDCl₃, δ in ppm)
| Compound | C=O | C-2 (oxazole) | C-4 (oxazole) | C-5 (oxazole) | Benzoyl Quaternary-C | Other |
|---|---|---|---|---|---|---|
| 2-(4-Methylbenzoyl)oxazole | ~182.5 | ~159.0 | ~130.0 | ~145.0 | ~131.0 (C-Ar), ~145.5 (C-CH₃) | ~21.8 (CH₃)[5] |
| 2-Benzoyloxazole | ~183.2 | ~159.2 | ~130.2 | ~145.3 | ~133.5 | - |
| 2-(4-Methoxybenzoyl)oxazole | ~181.8 | ~158.8 | ~129.5 | ~144.8 | ~126.0 | ~55.6 (OCH₃) |
| 2-(4-Chlorobenzoyl)oxazole | ~183.8 | ~159.5 | ~130.5 | ~145.6 | ~132.0 | - |
Note: Data are estimated based on substituent effects on benzoyl[6] and oxazole systems.[7] The C-2 and C-5 carbons of the oxazole ring are significantly downfield due to their attachment to heteroatoms.
Expert Interpretation: The carbonyl carbon's chemical shift is an excellent probe of the electronic effects transmitted through the π-system.
-
Electron-Donating Groups (-CH₃, -OCH₃): By donating electron density to the carbonyl group, these substituents increase its shielding, causing an upfield shift to a lower ppm value.
-
Electron-Withdrawing Groups (-Cl): These groups pull electron density away from the carbonyl carbon, deshielding it and causing a downfield shift to a higher ppm value. This predictable trend is a powerful tool for confirming substitution patterns.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of functional groups. The most prominent and informative absorption for this series is the carbonyl (C=O) stretching vibration.
Table 3: Comparative IR Data (cm⁻¹)
| Compound | ν(C=O) Stretch | ν(C=N) Oxazole Stretch | ν(C-O-C) Oxazole Stretch | Aromatic C=C Stretches |
|---|---|---|---|---|
| 2-(4-Methylbenzoyl)oxazole | ~1675 | ~1615 | ~1100-1050 | ~1600, ~1510 |
| 2-Benzoyloxazole | ~1680 | ~1618 | ~1100-1050 | ~1595, ~1490 |
| 2-(4-Methoxybenzoyl)oxazole | ~1670 | ~1610 | ~1100-1050 | ~1605, ~1515 |
| 2-(4-Chlorobenzoyl)oxazole | ~1688 | ~1620 | ~1100-1050 | ~1590, ~1485 |
Note: Frequencies are typical values. Conjugation with the oxazole ring lowers the C=O stretching frequency from a typical ketone value (>1700 cm⁻¹).[4][8]
Expert Interpretation: The position of the carbonyl stretch is directly related to the bond strength, which is influenced by resonance and inductive effects.
-
Electron-Donating Groups (-CH₃, -OCH₃): These groups donate electron density into the conjugated system, which can be depicted by a resonance structure that imparts more single-bond character to the C=O bond. This weakens the bond, lowering its vibrational frequency.
-
Electron-Withdrawing Groups (-Cl): The inductive effect of the chlorine atom withdraws electron density, strengthening the C=O double bond and increasing its vibrational frequency.[9] This trend is highly reliable for characterizing aromatic ketones.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-aroyloxazoles, the fragmentation is often dominated by cleavage at the carbonyl group.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | [M]⁺ | [M-ArCO]⁺ | [ArCO]⁺ |
|---|---|---|---|
| 2-(4-Methylbenzoyl)oxazole | 201.06 | 82.02 | 119.05 |
| 2-Benzoyloxazole | 187.05 | 82.02 | 105.03 |
| 2-(4-Methoxybenzoyl)oxazole | 217.06 | 82.02 | 135.04 |
| 2-(4-Chlorobenzoyl)oxazole | 221.01/223.01 | 82.02 | 139.00/141.00 |
Expert Interpretation: The primary fragmentation pathway involves the cleavage of the bond between the oxazole ring and the carbonyl carbon.[10] This results in two characteristic fragment ions:
-
The Oxazolyl Cation: An ion at m/z 82, corresponding to the loss of the aroyl group. This peak should be present and consistent across the series.
-
The Aroylium Ion: A prominent peak corresponding to the [ArCO]⁺ fragment. The mass of this ion is diagnostic of the substituent on the benzoyl ring (e.g., 105 for benzoyl, 119 for methylbenzoyl, 135 for methoxybenzoyl, and a characteristic 3:1 isotopic pattern at 139/141 for chlorobenzoyl).
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the comprehensive spectroscopic characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard, with its signal set to 0.00 ppm.
-
Data Acquisition: Record ¹H and ¹³C spectra on a spectrometer operating at a frequency of 400 MHz or higher.[11] Standard acquisition parameters should be used, ensuring sufficient scans for a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the preferred method. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.[12]
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean, empty accessory first, which is automatically subtracted from the sample spectrum.[13]
-
Data Analysis: Identify key absorption bands and compare their frequencies to known values for functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: For accurate mass determination, use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[12] For fragmentation analysis, gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source can be used.
-
Data Acquisition: Infuse the sample into the source and acquire the mass spectrum. For HRMS, the instrument should be calibrated to ensure high mass accuracy.
-
Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺ for ESI) and compare it to the calculated exact mass. Analyze the fragmentation pattern to support the proposed structure.
Conclusion
The spectroscopic characterization of 2-(4-Methylbenzoyl)oxazole and its analogues is a logical and systematic process. By comparing the ¹H and ¹³C NMR, IR, and MS data, clear and predictable trends emerge that are directly linked to the electronic nature of the substituent on the benzoyl ring. The chemical shift of the carbonyl carbon in ¹³C NMR and the frequency of the carbonyl stretch in IR spectroscopy are particularly powerful diagnostic tools. This guide provides the foundational data and interpretive framework necessary for researchers to confidently identify and characterize novel compounds within the 2-aroyloxazole class.
References
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazoles and Gas chromatography-Mass spectrometry. Retrieved from [Link]
-
PubMed Central. (2021). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Retrieved from [Link]
-
PubMed Central. (2019). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)oxazole. Retrieved from [Link]
-
ResearchGate. (2021). 1H NMR spectrum of compound 4. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-methoxybenzyl)benzo[d]oxazole (C15H13NO2). Retrieved from [Link]
-
OSTI.GOV. (2022). Core spectroscopy of oxazole. Retrieved from [Link]
-
Preprints.org. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
-
ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed Central. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Mechanism of 5-(4-benzylidene-2-methyl-oxazole-5-one compounds synthesis. Retrieved from [Link]
-
SciELO. (2015). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]
-
NIH. (n.d.). 2-(4-Methylbenzoyl)benzoic acid monohydrate. Retrieved from [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),.... Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV–Vis absorption spectra of 2 in different solvents (c = 10 μM),.... Retrieved from [Link]
-
Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved from [Link]
-
PubMed. (n.d.). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Retrieved from [Link]
Sources
- 1. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methoxyphenyl)oxazole | C10H9NO2 | CID 14931773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-(2-Chlorobenzoyl)oxazole | 898759-73-4 [smolecule.com]
- 5. 2-(4-Methylbenzoyl)benzoic acid(85-55-2) 13C NMR spectrum [chemicalbook.com]
- 6. Benzoic acid, 2-(4-methylbenzoyl)-, methyl ester | C16H14O3 | CID 595959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. elar.urfu.ru [elar.urfu.ru]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Senior Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2-(4-Methylbenzoyl)oxazole
Abstract
In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-(4-Methylbenzoyl)oxazole, a key intermediate in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, from column chemistry to mobile phase optimization. We present two distinct reversed-phase HPLC methods—a robust, general-purpose C18 approach and a selective phenyl-hexyl alternative—and compare their performance in resolving the main analyte from potential process-related impurities. This guide is designed for researchers, analytical chemists, and drug development professionals seeking to establish scientifically sound and defensible purity assessment protocols.
Introduction: The Critical Role of Purity in Chemical Synthesis
2-(4-Methylbenzoyl)oxazole is a heterocyclic ketone that serves as a valuable scaffold in the synthesis of biologically active compounds. Its utility as a building block means that its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of uncharacterized impurities, even in small quantities, can introduce unforeseen toxicological risks or alter the pharmacological profile of a drug candidate.
Therefore, a robust, accurate, and precise analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental component of the research and development process. High-Performance Liquid Chromatography (HPLC), particularly with UV detection, stands as the gold standard for this application due to its high resolving power, sensitivity, and quantitative accuracy.
The Scientific Foundation: Method Development Strategy
A successful HPLC method is not chosen arbitrarily. It is designed based on the physicochemical properties of the analyte and potential impurities. Our strategy is grounded in an understanding of 2-(4-Methylbenzoyl)oxazole's molecular structure.
-
Analyte Structure: 2-(4-Methylbenzoyl)oxazole is a moderately polar molecule featuring a non-polar tolyl group and a more polar oxazole-ketone system. This structure makes it an ideal candidate for reversed-phase (RP) chromatography.
-
Chromophoric Properties for UV Detection: The benzoyl and oxazole moieties are strong chromophores, meaning they absorb ultraviolet (UV) light. The conjugated system is expected to have a maximum absorbance (λmax) around 260-280 nm, making UV detection a highly sensitive and appropriate choice. A photodiode array (PDA) detector is invaluable during method development to empirically determine the optimal wavelength that maximizes the signal for the main peak and key impurities.
-
The Principle of Reversed-Phase HPLC: In RP-HPLC, the stationary phase (the column) is non-polar, and the mobile phase (the solvent) is polar. The separation is driven by hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and thus elute later. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can effectively separate compounds with a range of polarities.
Primary Method: The Workhorse C18 Approach
The octadecylsilane (C18) column is the most widely used stationary phase in reversed-phase HPLC due to its robust hydrophobic retention mechanism, making it an excellent starting point for most small molecules.
Rationale for Method Parameters:
-
Stationary Phase: A C18 column provides strong hydrophobic retention, which is ideal for retaining the tolyl and benzoyl groups of the analyte, allowing for effective separation from more polar starting materials or reagents.
-
Mobile Phase: An acetonitrile/water gradient is chosen. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. A small amount of formic acid (0.1%) is added to both solvents. This serves two purposes: it protonates any residual acidic silanols on the silica backbone of the column, preventing peak tailing, and it ensures a consistent pH to maintain the analyte in a single ionic state, leading to sharp, reproducible peaks.
-
Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile ensures that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe.
Experimental Protocol: Method A
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.
-
Analytical Balance (4 decimal places).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation (1.0 mg/mL Stock):
-
Accurately weigh approximately 10 mg of the 2-(4-Methylbenzoyl)oxazole sample.
-
Dissolve in 10.0 mL of a 50:50 mixture of Acetonitrile/Water. This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
-
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 275 nm
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 15.0 95 17.0 95 17.1 40 | 20.0 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Method: Enhancing Selectivity with a Phenyl-Hexyl Column
While a C18 column separates primarily based on hydrophobicity, some impurities may have very similar hydrophobic character to the main compound, making separation difficult. A phenyl-hexyl stationary phase introduces a different separation mechanism.
Rationale for Alternative Approach:
-
Alternative Selectivity: The phenyl groups in the stationary phase can undergo pi-pi (π-π) stacking interactions with aromatic rings in the analyte or impurities. This provides a different type of selectivity compared to the purely hydrophobic interactions of a C18 column. This method is particularly useful for separating aromatic positional isomers or impurities where the primary difference is the position or presence of an aromatic ring.
-
Methanol as Organic Modifier: Methanol is more viscous than acetonitrile but is a protic solvent that can engage in different hydrogen bonding interactions, further altering selectivity. Comparing results from both acetonitrile and methanol-based mobile phases is a common strategy in method development to find the optimal separation.
Experimental Protocol: Method B
Instrumentation and Materials:
-
Same as Method A, with the exception of the column.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (v/v).
-
-
Sample Preparation: Same as Method A.
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 275 nm
-
Gradient Program:
Time (min) % Mobile Phase B (Methanol) 0.0 50 15.0 98 17.0 98 17.1 50 | 20.0 | 50 |
-
-
Data Analysis: Same as Method A.
Results: A Comparative Data Analysis
To illustrate the performance of each method, a sample of 2-(4-Methylbenzoyl)oxazole containing two known process impurities (Impurity X: a more polar precursor; Impurity Y: a less polar, structurally similar byproduct) was analyzed.
Table 1: Comparative Performance of HPLC Methods A and B
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (Main Peak) | 8.52 min | 9.34 min |
| Purity by Area % (Main Peak) | 99.15% | 99.13% |
| Resolution (Main Peak / Impurity X) | 3.1 | 3.5 |
| Resolution (Main Peak / Impurity Y) | 1.4 | 2.2 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 |
Resolution is a measure of the degree of separation between two peaks. A value ≥ 2.0 is generally desired for robust quantification. The tailing factor measures peak symmetry; a value of 1.0 is perfectly symmetrical.
Interpretation of Results:
Both methods determined the purity to be approximately 99.1%. However, Method B, utilizing the Phenyl-Hexyl column, provided a significant advantage in the separation of Impurity Y. The resolution increased from a critical value of 1.4 (indicating peak overlap) to a much more robust 2.2. This strongly suggests that Impurity Y is aromatic and its separation is enhanced by the π-π interactions offered by the phenyl-hexyl stationary phase. While the C18 column provided adequate separation for the more polar Impurity X, it failed to fully resolve the structurally similar Impurity Y. Therefore, Method B is the superior choice for a comprehensive and accurate purity profile.
Workflow and Logic Visualization
The overall process for selecting the optimal HPLC method follows a logical, self-validating workflow.
Caption: Workflow for HPLC method selection and validation.
Conclusion and Recommendation
This guide demonstrates a systematic approach to developing a reliable HPLC purity method for 2-(4-Methylbenzoyl)oxazole. While a standard C18 column (Method A) provides a good initial assessment, it may not be sufficient to resolve all structurally similar impurities. By comparing it with an alternative stationary phase that offers a different selectivity mechanism, such as the Phenyl-Hexyl column (Method B), a more robust and scientifically sound method can be established.
The superior resolution of a critical impurity (Impurity Y) with Method B underscores the importance of exploring alternative column chemistries during method development. We recommend the Phenyl-Hexyl method for routine quality control and purity certification of 2-(4-Methylbenzoyl)oxazole. The next logical step, as dictated by regulatory standards, would be to formally validate this method according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
References
-
Title: "Introduction to Modern Liquid Chromatography" Source: Wiley URL: [Link]
-
Title: "A Review of π-π Interactions in Reversed-Phase Liquid Chromatography" Source: Journal of Chromatography A (via ScienceDirect) URL: [Link]
-
Title: "Mobile-Phase Solvents for Reversed-Phase Liquid Chromatography" Source: LCGC North America URL: [Link]
-
Title: "Resolution in Chromatography" Source: Chemistry LibreTexts URL: [Link]
-
Title: "Q2(R1) Validation of Analytical Procedures: Text and Methodology" Source: International Council for Harmonisation (ICH) URL: [Link]
A Comparative Guide to the Synthetic Routes of 2-(4-Methylbenzoyl)oxazole for Drug Development Professionals
In the landscape of modern medicinal chemistry, the oxazole scaffold remains a privileged motif, integral to the structure of numerous biologically active compounds. Among its derivatives, 2-(4-Methylbenzoyl)oxazole stands out as a key building block in the synthesis of various pharmaceutical agents. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers and drug development professionals. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 2-(4-Methylbenzoyl)oxazole, offering field-proven insights and actionable experimental data to inform your synthetic strategy.
Introduction to 2-(4-Methylbenzoyl)oxazole and its Synthetic Challenges
2-(4-Methylbenzoyl)oxazole is an aromatic ketone derivative of the oxazole heterocycle. Its synthesis, while achievable through several established methods, presents challenges related to yield, purity, and the management of reaction byproducts. The choice of synthetic route is often a trade-off between the availability of starting materials, reaction conditions, and the desired scale of production. This guide will dissect three prominent synthetic strategies: the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and a modern approach involving the direct coupling of an acyl chloride with an isocyanoacetate derivative.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway is a critical decision in any drug development campaign. Here, we present a head-to-head comparison of the most viable routes to 2-(4-Methylbenzoyl)oxazole, supported by experimental data and mechanistic considerations.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Amino-1-(4-methylphenyl)ethan-1-one, 4-Methylbenzoyl chloride | Polyphosphoric acid (PPA) or H₂SO₄, heat | Moderate to Good | Utilizes readily available starting materials. | Harsh reaction conditions (strong acids, high temperatures) can limit functional group tolerance and lead to side reactions.[1][2][3] |
| Van Leusen Oxazole Synthesis | 4-Methylbenzaldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Methanol, Reflux | Good to Excellent | Mild reaction conditions, good functional group tolerance, and often proceeds in a one-pot fashion.[4][5][6] | Stoichiometric use of the TosMIC reagent can be a cost consideration on a large scale. The p-toluenesulfinic acid byproduct requires careful removal.[4] |
| Acyl Chloride-Isocyanoacetate Coupling | 4-Methylbenzoyl chloride, Ethyl isocyanoacetate | Base (e.g., DBU), Acetonitrile | Good | Generally mild conditions and good yields. | Requires the handling of potentially lachrymatory acyl chlorides and isocyanides. |
In-Depth Analysis and Experimental Protocols
Route 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and robust method for oxazole formation, proceeding via the cyclodehydration of a 2-acylamino ketone.[2][3] This pathway offers a straightforward approach, provided the starting materials are readily accessible.
Causality Behind Experimental Choices: The use of a strong protic acid like polyphosphoric acid (PPA) or sulfuric acid is crucial for the protonation of the amide and ketone carbonyl groups, facilitating the intramolecular cyclization. The elevated temperature provides the necessary activation energy for the dehydration step, leading to the aromatic oxazole ring.
Experimental Protocol: Synthesis of 2-(4-Methylbenzoyl)oxazole via Robinson-Gabriel Synthesis
-
Preparation of N-(2-(4-methylphenyl)-2-oxoethyl)-4-methylbenzamide: To a solution of 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 eq) at 0 °C. Slowly add 4-methylbenzoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours. After an aqueous workup, the crude 2-acylamino ketone is obtained and can be used in the next step without further purification.
-
Cyclodehydration: To the crude N-(2-(4-methylphenyl)-2-oxoethyl)-4-methylbenzamide, add polyphosphoric acid (PPA) (10 eq by weight). Heat the mixture to 140-160 °C with stirring for 2-4 hours.
-
Workup and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a strong base (e.g., NaOH) to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to yield 2-(4-Methylbenzoyl)oxazole.
Self-Validating System: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic N-H and aliphatic C-H signals of the starting material and the appearance of the oxazole ring protons in the ¹H NMR spectrum are key indicators of a successful reaction.
Diagram of the Robinson-Gabriel Synthesis Workflow:
Caption: Workflow for the Robinson-Gabriel synthesis of 2-(4-Methylbenzoyl)oxazole.
Route 2: The Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a milder and often higher-yielding alternative to the Robinson-Gabriel synthesis.[4][5][6] It relies on the versatile reagent tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from an aldehyde.
Causality Behind Experimental Choices: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate. The resulting nucleophilic carbanion then attacks the carbonyl group of 4-methylbenzaldehyde. The subsequent intramolecular cyclization and elimination of the stable p-toluenesulfinate anion drives the reaction towards the formation of the aromatic oxazole ring. Methanol serves as a protic solvent that facilitates the proton transfer steps.
Experimental Protocol: Synthesis of 2-(4-Methylbenzoyl)oxazole via Van Leusen Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.2 eq) in anhydrous methanol.
-
Base Addition and Reflux: Add potassium carbonate (2.0 eq) to the mixture. Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure 2-(4-Methylbenzoyl)oxazole. A wash with a sodium hydrosulfide (NaHS) solution can be employed to remove the p-toluenesulfinic acid byproduct.[4]
Self-Validating System: The progress of the reaction can be conveniently monitored by TLC, observing the consumption of the starting aldehyde and the appearance of the product spot. The final product's identity is confirmed through spectroscopic analysis as described for the Robinson-Gabriel route.
Diagram of the Van Leusen Synthesis Mechanism:
Caption: Key steps in the Van Leusen synthesis of 2-(4-Methylbenzoyl)oxazole.
Route 3: Direct Acyl Chloride and Isocyanoacetate Coupling
This modern approach offers a direct and efficient route to 2-aroyloxazoles, bypassing the need for pre-functionalized starting materials in some cases.
Causality Behind Experimental Choices: The reaction is typically mediated by a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of a key intermediate from the acyl chloride and the isocyanoacetate. The subsequent intramolecular cyclization leads to the formation of the oxazole ring. Acetonitrile is a common solvent as it is polar enough to dissolve the reactants and intermediates but is generally unreactive under these conditions.
Experimental Protocol: Synthesis of 2-(4-Methylbenzoyl)oxazole via Acyl Chloride-Isocyanoacetate Coupling
-
Reaction Setup: To a solution of ethyl isocyanoacetate (1.1 eq) in anhydrous acetonitrile at 0 °C, add DBU (1.2 eq) dropwise.
-
Acyl Chloride Addition: Slowly add a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous acetonitrile to the reaction mixture.
-
Reaction and Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography to yield 2-(4-Methylbenzoyl)oxazole.
Self-Validating System: The successful formation of the product can be verified by the characteristic spectroscopic signatures of the 2-aroyloxazole core, including the downfield shift of the oxazole protons and the presence of the ketone carbonyl in the ¹³C NMR and IR spectra.
Diagram of the Acyl Chloride-Isocyanoacetate Coupling Workflow:
Caption: Workflow for the direct coupling of 4-methylbenzoyl chloride and ethyl isocyanoacetate.
Conclusion and Recommendations
For the synthesis of 2-(4-Methylbenzoyl)oxazole, the Van Leusen oxazole synthesis emerges as the most favorable route for laboratory-scale preparations due to its mild conditions, generally high yields, and good functional group tolerance.[4][5][6] Its one-pot nature also offers a significant advantage in terms of operational simplicity.
The Robinson-Gabriel synthesis , while a classic, is often hampered by its harsh conditions, which may not be suitable for complex molecules with sensitive functional groups.[1][2][3] However, its reliance on readily available starting materials can make it a viable option in certain contexts.
The direct coupling of acyl chlorides with isocyanoacetates represents a promising modern alternative, offering efficiency and mild conditions. The choice between this and the Van Leusen method may ultimately depend on the availability and cost of the specific starting materials and reagents.
For drug development professionals, the scalability of the chosen route is a critical factor. While the Van Leusen reaction is excellent for discovery and early-stage development, the cost of TosMIC may become a consideration at the process scale. In such cases, further optimization of the acyl chloride-isocyanoacetate coupling or even a re-evaluation of a modified Robinson-Gabriel protocol might be warranted.
Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and objectives of your project. This guide provides the foundational data and insights to make an informed and strategic decision.
References
-
ResearchGate. (n.d.). van Leusen oxazole synthesis. [Link]
-
Wikipedia. (2023). Van Leusen reaction. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]
-
Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(4-Methylbenzoyl)oxazole
Executive Summary
The journey of a promising small molecule from a preliminary hit to a clinical candidate is fraught with challenges, chief among them being the characterization of its selectivity. Unforeseen off-target interactions are a primary cause of toxicity and clinical trial failures.[1] This guide provides a comprehensive framework for assessing the cross-reactivity profile of 2-(4-Methylbenzoyl)oxazole, a novel therapeutic candidate. For the purpose of this guide, we will hypothesize that its primary mechanism of action is the inhibition of Aurora Kinase A (AURKA), a critical regulator of mitosis and a target in oncology.
We will detail the strategic rationale and experimental methodologies for a multi-tiered cross-reactivity assessment, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into designing and interpreting selectivity studies to build a robust safety and efficacy profile for novel chemical entities.
Introduction: The Imperative of Selectivity in Drug Development
2-(4-Methylbenzoyl)oxazole belongs to the oxazole class of heterocyclic compounds, a scaffold known to possess a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[2][3][4] Our hypothetical lead compound has demonstrated potent and selective inhibition of AURKA in initial screens. However, the ATP-binding site, the target of many kinase inhibitors, is highly conserved across the human kinome.[5] This structural conservation creates a significant risk of cross-reactivity, where the inhibitor binds to and modulates the activity of unintended kinases or other proteins.
Such off-target effects can lead to a range of adverse outcomes, from diminished efficacy to severe toxicity.[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[6][7] The International Council for Harmonisation (ICH) guidelines, specifically S7A and S7B, mandate safety pharmacology studies to investigate potential undesirable effects on major organ systems, including the cardiovascular, respiratory, and central nervous systems, before human trials can commence.[6][8][9][10] This guide outlines a practical, state-of-the-art strategy to de-risk 2-(4-Methylbenzoyl)oxazole by systematically mapping its interaction landscape.
Strategic Workflow for Cross-Reactivity Assessment
A robust selectivity profiling campaign should be structured as a funnel, starting with broad screening and progressing to more focused, in-depth analyses. This approach efficiently allocates resources by eliminating promiscuous compounds early and building a detailed understanding of the most promising candidates.
Below is a diagram illustrating our proposed workflow.
Caption: Tiered workflow for cross-reactivity profiling.
Methodologies and Experimental Protocols
Tier 1: Broad Biochemical Screening
The initial step is to cast a wide net to identify potential off-targets across large, well-characterized protein families. The causality behind this choice is efficiency; it is more cost-effective to perform a single-dose screen against hundreds of targets than to run dose-response curves for all of them.[11]
A. Kinase Selectivity Profiling
-
Rationale: Given that 2-(4-Methylbenzoyl)oxazole is a kinase inhibitor, assessing its selectivity across the kinome is the highest priority. This helps in understanding its potential for polypharmacology, which can be beneficial or detrimental.[5][12]
-
Recommended Assay: A binding assay format, such as the Eurofins DiscoverX KINOMEscan™, is preferred for initial screening. This technology measures the ability of a compound to displace a ligand from the kinase active site and is independent of ATP concentration, providing a direct measure of affinity.
-
Protocol Outline:
-
Compound Preparation: Solubilize 2-(4-Methylbenzoyl)oxazole in 100% DMSO to create a 10 mM stock solution.
-
Screening Concentration: Perform the primary screen at a single high concentration, typically 1 µM or 10 µM, to maximize the chances of detecting even weak interactions.
-
Assay Execution: The compound is tested against a panel of over 400 kinases. The results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding.
-
Hit Criteria: A common threshold for identifying a "hit" is >50% inhibition or a %Ctrl < 50.
-
B. Safety Pharmacology Screening
-
Rationale: To comply with regulatory expectations and identify potential safety liabilities early, screening against a panel of receptors, ion channels, and transporters associated with known adverse drug reactions is critical.[8][10]
-
Recommended Assay: A broad radioligand binding assay panel, such as the Eurofins SafetyScreen44, which includes targets like hERG, adrenergic receptors, and dopamine receptors.
-
Protocol Outline:
-
Compound Preparation: As described above.
-
Screening Concentration: A single concentration of 10 µM is standard for this type of screen.
-
Assay Execution: The assay measures the displacement of a specific radioligand from each target protein by the test compound.
-
Hit Criteria: Significant interaction is typically defined as >50% inhibition of radioligand binding.
-
Tier 2: Quantitative Potency Determination (IC₅₀)
-
Rationale: Hits from the primary screens must be validated. Determining the IC₅₀ (half-maximal inhibitory concentration) provides a quantitative measure of potency, allowing for a direct comparison between the on-target and off-target activities.
-
Recommended Assay: Use a functional, activity-based assay format that is orthogonal to the initial binding screen. For kinases, this could be a luminescence-based assay like Promega's ADP-Glo™ Kinase Assay, which measures ADP production from the kinase reaction.
-
Protocol Outline (ADP-Glo™ for AURKA and an off-target kinase):
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(4-Methylbenzoyl)oxazole in DMSO, then dilute into the assay plate.
-
Kinase Reaction: Add the kinase and substrate mixture to the plate, followed by ATP to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Tier 3: Cell-Based Target Validation
-
Rationale: Biochemical assays are performed in a simplified, artificial system. It is crucial to confirm that the compound engages its intended target (and any potent off-targets) in a more complex, biologically relevant cellular environment.[13]
-
Recommended Assay: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[13] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Protocol Outline (CETSA):
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing AURKA) with either vehicle (DMSO) or a saturating concentration of 2-(4-Methylbenzoyl)oxazole for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Target Detection: Analyze the amount of soluble AURKA (and any key off-target proteins) remaining at each temperature using Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle sample indicates target stabilization and engagement.
-
Comparative Data Analysis
The data from these experiments should be compiled into clear, comparative tables to calculate selectivity scores and inform decision-making.
Table 1: Biochemical Potency and Selectivity of 2-(4-Methylbenzoyl)oxazole
| Target | Class | Primary Screen (% Inhibition @ 1µM) | Biochemical IC₅₀ (nM) | Selectivity Ratio (IC₅₀ Off-target / IC₅₀ AURKA) |
| AURKA | Primary Target | 98% | 15 | 1.0 |
| AURKB | Aurora Kinase Family | 95% | 45 | 3.0 |
| VEGFR2 | Tyrosine Kinase | 88% | 1,500 | 100 |
| SRC | Tyrosine Kinase | 65% | 7,500 | 500 |
| PKA | Serine/Threonine Kinase | 12% | >10,000 | >667 |
| hERG | Ion Channel | 45% (at 10µM) | >10,000 | >667 |
-
Interpretation: The data shows that 2-(4-Methylbenzoyl)oxazole is highly potent against its primary target, AURKA. It exhibits a 3-fold selectivity against the closely related AURKB, which is common for this class of inhibitors. Importantly, it demonstrates a 100-fold or greater selectivity window against other representative kinases like VEGFR2 and SRC. The lack of potent activity against hERG is a positive sign for cardiovascular safety.[6]
Visualizing Mechanistic Context
Understanding where the primary and off-targets lie within cellular signaling pathways is crucial for predicting the functional consequences of cross-reactivity.
Caption: Signaling pathways affected by 2-(4-Methylbenzoyl)oxazole.
Conclusion
This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of 2-(4-Methylbenzoyl)oxazole. The hypothetical data presented illustrates a compound with a favorable selectivity profile: high potency against its intended target, AURKA, and significantly lower potency against a panel of relevant off-targets. Confirmation of target engagement in a cellular context via CETSA strengthens the evidence that the compound's primary mechanism of action is on-target.
While no drug is completely specific, the goal of these studies is to build a comprehensive risk profile.[5] By understanding the full spectrum of a compound's biological interactions, we can make more informed decisions, design better clinical trials, and ultimately develop safer and more effective medicines. The methodologies described herein represent a robust and industry-standard path toward achieving that goal.
References
- Title: Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Source: National Center for Biotechnology Information.
-
Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Source: Altasciences. URL: [Link]
-
Title: Safety Pharmacology Studies ICH guideline S7A. Source: SlideShare. URL: [Link]
-
Title: What are preclinical safety pharmacology requirements?. Source: Patsnap Synapse. URL: [Link]
-
Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Targeted Kinase Selectivity from Kinase Profiling Data. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Biological profile of oxazole derivatives. Source: ResearchGate. URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. Source: Charles River Laboratories. URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives. Source: BMC Chemistry. URL: [Link]
-
Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. Source: ResearchGate. URL: [Link]
-
Title: Profiling the kinetic selectivity of kinase marketed drugs. Source: Enzymlogic. URL: [Link]
-
Title: Off-Target Screening Cell Microarray Assay. Source: Charles River Laboratories. URL: [Link]
-
Title: Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Computational analysis of kinase inhibitor selectivity using structural knowledge. Source: Oxford Academic. URL: [Link]
-
Title: High-throughput kinase profiling as a platform for drug discovery. Source: Semantic Scholar. URL: [Link]
-
Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Source: RSC Publishing. URL: [Link]
-
Title: Off-Target Profiling. Source: Creative Biolabs. URL: [Link]
-
Title: Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Source: MDPI. URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Benzoxazole: The molecule of diverse biological activities. Source: ResearchGate. URL: [Link]
-
Title: A comprehensive review on biological activities of oxazole derivatives. Source: Semantic Scholar. URL: [Link]
-
Title: Benzoxazole: The molecule of diverse biological activities. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]
-
Title: An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Source: Scilit. URL: [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 7. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 8. altasciences.com [altasciences.com]
- 9. Safety Pharmacology Studies ICH guideline S7A | PPTX [slideshare.net]
- 10. fda.gov [fda.gov]
- 11. High-throughput kinase profiling as a platform for drug discovery | Semantic Scholar [semanticscholar.org]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
benchmarking the performance of 2-(4-Methylbenzoyl)oxazole in specific applications
A Senior Application Scientist's Guide to Benchmarking Oxazole Scaffolds in Oncology Research
Editorial Note: Direct, publicly available performance data for 2-(4-Methylbenzoyl)oxazole in specific high-performance applications is limited. This guide, therefore, provides a comparative framework using a well-documented and structurally relevant analogue, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (hereafter referred to as Oxazole 4i) . This compound serves as an exemplary model for the potent bioactivity of the 2,4,5-trisubstituted oxazole scaffold. We will benchmark its performance against Combretastatin A-4 (CA-4) , a potent natural product that represents a gold standard for antimitotic agents targeting tubulin.
This guide is designed for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of oxazole derivatives in an oncological context. We will delve into the causality of experimental design, provide validated protocols, and present a clear, data-driven comparison.
Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[2][3] Its rigid, planar structure and capacity for diverse substitutions make it an ideal building block for designing compounds that can interact with various biological targets, including enzymes and receptors.[2]
Among their many applications, oxazole derivatives have emerged as a promising class of anticancer agents.[3][4] Many exhibit potent antiproliferative activity by interfering with critical cellular processes, most notably microtubule dynamics.[5] Microtubules are essential for the formation of the mitotic spindle, a key structure in cell division.[6] Compounds that disrupt microtubule polymerization or depolymerization can arrest the cell cycle, typically in the G2/M phase, and subsequently induce apoptosis (programmed cell death).[7]
This guide focuses on benchmarking a representative 2,4,5-trisubstituted oxazole, Oxazole 4i , against Combretastatin A-4 (CA-4) . CA-4 is a natural stilbene isolated from the African bush willow Combretum caffrum and is a powerful inhibitor of tubulin polymerization, binding to the colchicine site.[8][9] By designing oxazole derivatives as cis-constrained analogues of CA-4, researchers aim to create more stable and potent antimitotic agents.[5]
Comparative Performance: Antiproliferative Activity
The primary benchmark for an anticancer agent is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[10]
Head-to-Head Comparison of IC₅₀ Values
Experimental data demonstrates that Oxazole 4i exhibits potent antiproliferative activity across a panel of human cancer cell lines, with IC₅₀ values in the nanomolar range, comparable and often superior to CA-4.[5]
| Cell Line | Cancer Type | Oxazole 4i IC₅₀ (nM)[5] | Combretastatin A-4 (CA-4) IC₅₀ (nM)[5] |
| Jurkat | Leukemia | 0.8 ± 0.1 | 0.8 ± 0.1 |
| SEM | Leukemia | 1.1 ± 0.2 | 1.1 ± 0.1 |
| RS4;11 | Leukemia | 20.2 ± 1.5 | 10.5 ± 0.9 |
| A549 | Lung Carcinoma | 0.5 ± 0.1 | 76.5 ± 5.4 |
| HT-29 | Colon Adenocarcinoma | 0.6 ± 0.1 | 31.2 ± 2.5 |
| HeLa | Cervical Carcinoma | 0.6 ± 0.1 | 2.4 ± 0.3 |
| SKOV3 | Ovarian Cancer | 0.7 ± 0.1 | 15.3 ± 1.1 |
Interpretation of Results: The data clearly indicates that Oxazole 4i is a highly potent antiproliferative agent.[5] Against several solid tumor cell lines (A549, HT-29, HeLa, SKOV3), it is significantly more potent than the natural product CA-4, demonstrating the success of the oxazole scaffold as a cis-constrained mimetic.[5] For instance, Oxazole 4i is over 150 times more active against the A549 lung cancer cell line than CA-4.[5]
Mechanistic Deep Dive: Targeting Microtubule Dynamics
To move beyond simple cytotoxicity and understand how these compounds work, we must investigate their effects on their molecular target. For this class of compounds, the target is tubulin, the protein subunit of microtubules.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules.[6][11] Polymerization is tracked using a fluorescent reporter that binds to microtubules, causing an increase in fluorescence intensity over time.[6] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.
Performance Comparison: Studies show that Oxazole 4i inhibits tubulin polymerization with an IC₅₀ value of 0.85 µM, which is comparable to CA-4 (IC₅₀ = 0.95 µM).[5] This confirms that Oxazole 4i, like its parent compound, directly targets tubulin assembly. The mechanism involves binding to the colchicine site on β-tubulin, which prevents the tubulin dimers from polymerizing into microtubules.[5][7]
Cell Cycle Analysis
Since microtubule disruption prevents the formation of the mitotic spindle, cells treated with these compounds are expected to arrest in the G2/M phase of the cell cycle. This can be visualized using flow cytometry with a DNA-staining dye like propidium iodide (PI).[1][12]
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
Caption: Protocol for analyzing cell cycle distribution via PI staining and flow cytometry.
Performance Comparison: Treatment of HeLa cells with Oxazole 4i leads to a significant, dose-dependent increase in the percentage of cells in the G2/M phase. At a concentration of 100 nM, Oxazole 4i arrested approximately 46% of cells in mitosis, demonstrating a potent disruption of cell cycle progression.[5] This effect is a direct cellular consequence of the tubulin polymerization inhibition observed in the biochemical assay.
Mechanism of Action Summary
Caption: Proposed mechanism of action for Oxazole 4i as an antimitotic agent.
Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays are provided below.
Protocol: MTT Antiproliferative Assay
This protocol is adapted from standard methodologies.[10][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Oxazole 4i, CA-4) in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on commercially available fluorescence-based assay kits.[6][11][16]
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (final concentration 2 mg/mL), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, 15% glycerol, and a fluorescent reporter.[6][17]
-
Plate Setup: Pre-warm a black, opaque 96-well plate to 37°C. Add 5 µL of 10x concentrated test compounds (Oxazole 4i, CA-4), positive control (e.g., Paclitaxel), negative control (e.g., Nocodazole), or vehicle to the appropriate wells.
-
Initiate Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Determine the effect of the compounds on the polymerization rate (Vmax) and the final plateau phase. Calculate IC₅₀ values for polymerization inhibition.
Conclusion and Future Outlook
This guide demonstrates that 2,4,5-trisubstituted oxazoles, represented by the high-performance analogue Oxazole 4i , are a potent class of antiproliferative agents. Through a systematic comparison with the established microtubule inhibitor Combretastatin A-4, we have established the following:
-
Superior Potency: Oxazole 4i exhibits superior or equivalent antiproliferative activity against a range of cancer cell lines compared to CA-4, highlighting the value of the oxazole scaffold as a bioisostere for the cis-stilbene of CA-4.[5]
-
Validated Mechanism: The antiproliferative effects are directly linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]
The data strongly supports the continued development of oxazole-based compounds as potential anticancer drugs. Future research should focus on expanding the structure-activity relationship (SAR) studies, optimizing pharmacokinetic properties, and evaluating lead compounds in preclinical in vivo models. The experimental frameworks detailed in this guide provide a robust foundation for these future investigations.
References
-
Tozer, G. M., Kanthou, C., & Baguley, B. C. (2005). Combretastatin A4 phosphate. PubMed. Available at: [Link]. [Accessed Jan 17, 2026].
-
Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. Available at: [Link]. [Accessed Jan 17, 2026].
-
Park, S. Y., & Kim, Y. (2013). Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]. [Accessed Jan 17, 2026].
-
Wang, Z. L., Li, Z. Y., & Han, J. F. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. PubMed. Available at: [Link]. [Accessed Jan 17, 2026].
-
Xie, H., Yuan, D., & Ding, M. W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. ACS Publications. Available at: [Link]. [Accessed Jan 17, 2026].
-
Li, J., et al. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. ACS Publications. Available at: [Link]. [Accessed Jan 17, 2026].
-
Atanasov, A. G., et al. (2024). Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. PMC - PubMed Central. Available at: [Link]. [Accessed Jan 17, 2026].
-
Bio-protocol. 4.5. Tubulin Polymerization Assay. Bio-protocol. Available at: [Link]. [Accessed Jan 17, 2026].
-
Kłossowski, S., et al. (2016). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. Available at: [Link]. [Accessed Jan 17, 2026].
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Available at: [Link]. [Accessed Jan 17, 2026].
-
University of Massachusetts Chan Medical School. Cell Cycle Tutorial Contents. UMass Chan Medical School. Available at: [Link]. [Accessed Jan 17, 2026].
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]. [Accessed Jan 17, 2026].
-
Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. Available at: [Link]. [Accessed Jan 17, 2026].
-
Tozer, G. M., & Kanthou, C. (2003). The biology of the combretastatins as tumour vascular targeting agents. PMC - NIH. Available at: [Link]. [Accessed Jan 17, 2026].
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Available at: [Link]. [Accessed Jan 17, 2026].
-
Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC - NIH. Available at: [Link]. [Accessed Jan 17, 2026].
-
Gorshkov, K., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. Available at: [Link]. [Accessed Jan 17, 2026].
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]. [Accessed Jan 17, 2026].
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]. [Accessed Jan 17, 2026].
-
Taylor & Francis Online. Combretastatin a-4 – Knowledge and References. Taylor & Francis Online. Available at: [Link]. [Accessed Jan 17, 2026].
Sources
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. maxanim.com [maxanim.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the physicochemical properties of 2-aroyloxazoles
An In-Depth Comparative Guide to the Physicochemical Properties of 2-Aroyloxazoles for Drug Discovery
Introduction: The 2-Aroyloxazole Scaffold in Medicinal Chemistry
The 2-aroyloxazole motif is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity. As a structural class, these molecules have garnered substantial interest from researchers in drug development and materials science.[1] The fusion of an aromatic oxazole ring with an aroyl group creates a unique electronic and structural framework, leading to a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4]
The success of any potential drug candidate, however, is not solely dependent on its biological activity. A molecule's journey from a laboratory hit to a clinical therapy is critically governed by its physicochemical properties.[5] Parameters such as lipophilicity, solubility, and ionization state (pKa) dictate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A thorough understanding and strategic modulation of these properties are therefore paramount in the early stages of drug discovery.
This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the key physicochemical properties of 2-aroyloxazoles. It delves into the experimental methodologies used for their characterization, explores the structure-property relationships (SPRs) that allow for their rational design, and presents supporting data to inform the development of novel therapeutics.
Core Physicochemical Properties: A Comparative Overview
The therapeutic efficacy and viability of a 2-aroyloxazole derivative are fundamentally linked to a balance of several key physicochemical parameters. The strategic modification of substituents on both the oxazole and the aroyl rings allows for the fine-tuning of these properties.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's behavior. It influences membrane permeability, plasma protein binding, metabolic clearance, and overall bioavailability. For orally administered drugs, an optimal lipophilicity range is often sought, typically with a LogP or LogD value between 1 and 3, to ensure adequate absorption without compromising solubility or inviting rapid metabolism.
The data presented below is illustrative of expected trends for a series of 2-aroyloxazole analogs, where substituents (R) on the 4-position of the benzoyl ring are varied. The parent compound (R=H) serves as the baseline, and modifications are chosen to span a range of electronic and steric properties.
Table 1: Comparative Physicochemical Data for Representative 4-Substituted-2-Benzoyloxazoles
| Compound ID | R-Group | Molecular Formula | MW ( g/mol ) | Calculated LogP* | Aqueous Solubility (µg/mL)** | pKa (Oxazole Ring)*** |
| OX-H | -H | C₁₀H₇NO₂ | 173.17 | 2.15 | ~50 | ~0.8 |
| OX-Cl | -Cl | C₁₀H₆ClNO₂ | 207.62 | 2.85 | <20 | ~0.6 |
| OX-OCH₃ | -OCH₃ | C₁₁H₉NO₃ | 203.19 | 2.20 | ~45 | ~1.0 |
| OX-NO₂ | -NO₂ | C₁₁H₆N₂O₄ | 218.16 | 2.05 | <10 | ~-0.5 |
| OX-OH | -OH | C₁₀H₇NO₃ | 189.17 | 1.90 | >100 | ~0.9 (Phenol pKa ~9) |
*Calculated LogP values are estimations based on computational models (e.g., ALOGPS) and serve as a relative comparison. Experimental values may vary. **Aqueous solubility is an approximation based on general chemical principles. Highly lipophilic and high-melting-point solids tend to have lower solubility. ***The pKa of the conjugate acid of the oxazole ring nitrogen is presented. Oxazoles are very weak bases. The values are estimates relative to the parent oxazole (pKa ≈ 0.8).
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation as an intravenous solution. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. As seen in Table 1, increasing lipophilicity (e.g., with a chloro-substituent) or introducing a nitro group can significantly decrease aqueous solubility. Conversely, the introduction of a polar group capable of hydrogen bonding, such as a hydroxyl group, can enhance it.
Ionization Constant (pKa)
The oxazole ring is characterized by a very weak basicity, with the conjugate acid having a pKa around 0.8. This means that at physiological pH (7.4), the oxazole ring is almost entirely in its neutral form. The electronic nature of the substituents on the aroyl ring can subtly influence this basicity. Electron-withdrawing groups (like -NO₂) decrease the basicity (lower pKa), while electron-donating groups (like -OCH₃) increase it. For derivatives with ionizable substituents (e.g., -OH or an amino group), the pKa of that group will be the dominant factor influencing the charge state and pH-dependent solubility of the molecule.
Structure-Property Relationship (SPR) Analysis
The rational design of 2-aroyloxazole derivatives hinges on a clear understanding of how structural modifications impact their physicochemical properties. The following diagram illustrates the key positions on the 2-aroyloxazole scaffold that can be modified to tune these properties.
Caption: Experimental workflow for characterizing 2-aroyloxazoles.
Protocol 1: Determination of LogP by Shake-Flask Method
This protocol describes the classic "shake-flask" method, which directly measures the partitioning of a compound between n-octanol and water.
-
Principle: The compound is dissolved in a biphasic system of water and n-octanol (pre-saturated with each other). After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
-
Trustworthiness: This method is considered the "gold standard" for LogP determination. Pre-saturation of the solvents is critical to prevent volume changes during the experiment. Running replicates and including a known standard ensures accuracy and system suitability.
-
Methodology:
-
Solvent Preparation: Prepare a stock of n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of each for 24 hours and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of the 2-aroyloxazole derivative in n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated water with 5 mL of the compound's n-octanol stock solution.
-
Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each aliquot using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
-
Protocol 2: Determination of Thermodynamic Aqueous Solubility
This protocol determines the equilibrium solubility of a compound, which is a critical parameter for oral drug absorption.
-
Principle: An excess amount of the solid compound is equilibrated in an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4) for an extended period. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.
-
Trustworthiness: This method measures the true thermodynamic equilibrium solubility. The key to a valid measurement is ensuring that equilibrium has been reached (typically by measuring concentration at multiple time points, e.g., 24 and 48 hours) and that only the dissolved compound is measured (requiring effective separation of solid material via filtration or centrifugation).
-
Methodology:
-
Sample Preparation: Add an excess amount of the solid 2-aroyloxazole compound (e.g., 1-2 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours.
-
Phase Separation: After equilibration, filter the suspension through a 0.45 µm filter to remove all undissolved solid. A centrifugation step prior to filtration can be beneficial.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Result: The resulting concentration is reported as the thermodynamic solubility in units such as µg/mL or mM.
-
Conclusion
The 2-aroyloxazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. However, realizing this potential requires a deep and quantitative understanding of the physicochemical properties that govern a molecule's in vivo behavior. Lipophilicity, solubility, and pKa are not merely abstract parameters but are critical design elements that must be co-optimized alongside biological potency.
By employing robust experimental protocols and leveraging a clear understanding of structure-property relationships, researchers can rationally navigate the chemical space of 2-aroyloxazoles. The strategic placement of substituents to modulate these core properties will ultimately enhance the probability of identifying drug candidates with a favorable ADMET profile, thereby accelerating their path toward clinical development. This guide provides the foundational principles and practical methodologies to support these critical drug discovery efforts.
References
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). International Journal of Advanced Research (IJAR). Available at: [Link]
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (n.d.). PubMed. Available at: [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Available at: [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available at: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI. Available at: [Link]
-
Synthesis and Structure–Property Relationship of Amphiphilic Poly(2-ethyl-co-2-(alkyl/aryl)-2-oxazoline) Copolymers. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (n.d.). PubMed. Available at: [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. Available at: [Link]
-
Structure-property relationships in poly(2-oxazoline)/poly(2-oxazine) based drug formulations. (n.d.). ResearchGate. Available at: [Link]
-
Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). PubMed. Available at: [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research (IJMPR). Available at: [Link]
-
Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] Azoles. (2021). MDPI. Available at: [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (n.d.). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Available at: [Link]
-
Composition – structure – property relationships in alkali aluminosilicate glasses: A combined experimental – computational approach towards designing functional glasses. (2018). ResearchGate. Available at: [Link]
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylbenzoyl)oxazole for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-Methylbenzoyl)oxazole. As a trusted partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals.
Given the absence of a publicly available, specific Safety Data Sheet (SDS) for 2-(4-Methylbenzoyl)oxazole, this guide is synthesized from the chemical's structural components—an oxazole ring and a benzophenone derivative—and established best practices for hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). A conservative approach, treating the compound as hazardous unless proven otherwise, is the cornerstone of this guidance.
Hazard Assessment and Risk Mitigation
Before any handling or disposal procedures begin, a thorough understanding of the potential hazards is crucial. The structure of 2-(4-Methylbenzoyl)oxazole suggests several potential risks that inform the necessary safety precautions.
-
Oxazole Moiety: Oxazole and its derivatives can be flammable and may cause serious eye damage or irritation.[1][2]
-
Benzophenone Moiety: Benzophenone derivatives can be irritating to the skin and eyes and may cause respiratory irritation.[3][4][5] Some aromatic ketones are also associated with longer-term health effects, warranting minimal exposure.
-
Toxicity Profile: Without specific toxicological data, it is prudent to assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[6][7]
Therefore, 2-(4-Methylbenzoyl)oxazole must be handled as a hazardous substance, and all personnel involved in its disposal must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling 2-(4-Methylbenzoyl)oxazole during disposal procedures.
| PPE Category | Specification | Rationale and Reference |
| Eye & Face Protection | Chemical splash goggles and a face shield. | To protect against splashes of solutions or contact with solid particulates. Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. Always check the glove manufacturer's compatibility chart for the specific solvents being used.[10] |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | To protect against spills and splashes, minimizing skin exposure.[10] |
| Respiratory Protection | All handling and packaging for disposal must be conducted in a certified chemical fume hood. | To prevent inhalation of airborne particulates or vapors.[9][11] |
Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management is proper segregation at the source. Never mix different waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
Step 1: Waste Classification and Segregation
Properly classify the waste stream containing 2-(4-Methylbenzoyl)oxazole. The appropriate disposal container will depend on the physical state of the waste.
-
Solid Waste: This includes unreacted 2-(4-Methylbenzoyl)oxazole, contaminated weighing paper, and disposable labware (e.g., pipette tips, gloves).
-
Liquid Waste (Non-Halogenated): Solutions of 2-(4-Methylbenzoyl)oxazole in flammable organic solvents such as acetone, ethanol, hexanes, or ethyl acetate.
-
Liquid Waste (Halogenated): Solutions of 2-(4-Methylbenzoyl)oxazole in halogenated organic solvents such as dichloromethane (DCM) or chloroform.
-
Aqueous Waste: While 2-(4-Methylbenzoyl)oxazole has low water solubility, any aqueous solutions from extractions or washes containing trace amounts of the compound should be treated as hazardous aqueous waste. Do not dispose of this down the drain.[3]
Step 2: Waste Containerization
All hazardous waste must be collected in appropriate, clearly labeled containers.
-
Select a Compatible Container:
-
For solid waste, use a sealable, wide-mouth container made of a material compatible with organic compounds (e.g., a polyethylene drum).[11]
-
For liquid waste, use a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle) with a screw cap. Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[12][13]
-
-
Container Management:
-
Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[12]
-
Keep all waste containers securely closed when not in use.[14][15]
-
Store containers in a designated "Satellite Accumulation Area" (SAA) that is near the point of generation and under the control of laboratory personnel.[13][16]
-
Step 3: Labeling Hazardous Waste
Proper labeling is a critical regulatory requirement.[16][17] The EPA mandates that each waste container label includes:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name of all contents. For mixtures, list all components. In this case, "2-(4-Methylbenzoyl)oxazole" and the name of any solvents.
-
The approximate percentages of each component.
-
The specific hazard(s) associated with the waste (e.g., "Flammable," "Irritant").
-
The date when the container was first used for waste accumulation.
Step 4: Storage and Final Disposal
-
Temporary Storage: Store the labeled waste containers in your laboratory's SAA, ensuring incompatible waste types are segregated (e.g., acids from bases, oxidizers from organics).[13]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[18] These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration.[10][16]
Emergency Spill Procedures
In the event of a spill during the disposal process, immediate and proper response is critical to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves highly volatile solvents, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Containment: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb spills of flammable liquids.
-
Cleanup: Collect the absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous solid waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Workflow for Disposal of 2-(4-Methylbenzoyl)oxazole
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving 2-(4-Methylbenzoyl)oxazole.
Caption: Workflow for handling and disposal of 2-(4-Methylbenzoyl)oxazole.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. [Link]
-
OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021). American Society for Clinical Laboratory Science. [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
2-Methylbenzoxazole | C8H7NO | CID 7225. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-(4-Methylbenzoyl)benzoic acid | 85-55-2 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. ushazmatstorage.com [ushazmatstorage.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 18. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2-(4-Methylbenzoyl)oxazole
Understanding the Risks: A Proactive Approach to Safety
Based on the hazard profiles of similar chemical structures, 2-(4-Methylbenzoyl)oxazole should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] The operational plan detailed below is designed to mitigate these potential risks through a combination of engineering controls, personal protective equipment, and rigorous procedural adherence.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling 2-(4-Methylbenzoyl)oxazole, with the rationale for each selection rooted in established safety standards.[7][8][9]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when splash hazards are present. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is advised to protect against dust particles and potential splashes.[10] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron. | Prevents direct skin contact which may lead to irritation.[7][9] The choice of glove material should be confirmed for compatibility with the specific solvents being used. |
| Respiratory Protection | Use in a well-ventilated area. For operations with a higher risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges may be necessary. | All handling of solid 2-(4-Methylbenzoyl)oxazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8] |
Operational Workflow for Safe Handling
Adherence to a strict, step-by-step operational workflow is crucial for minimizing exposure and ensuring the integrity of your experiments.
Preparation and Donning PPE
-
Inspect Your Workspace: Before beginning any work, ensure your chemical fume hood is functioning correctly and the workspace is clean and uncluttered.
-
Gather Materials: Have all necessary equipment and reagents ready to minimize movement in and out of the handling area.
-
Don PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves. Ensure your gloves overlap the cuffs of your lab coat.[11]
The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Handling and Experimental Procedures
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid 2-(4-Methylbenzoyl)oxazole within a chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.[1]
-
-
Dissolution:
-
If preparing a solution, add the solid 2-(4-Methylbenzoyl)oxazole to the solvent slowly while stirring.
-
Be mindful of potential exothermic reactions, especially with strong acids or bases.
-
-
Post-Handling:
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][12]
-
Spill: For a small spill, carefully clean it up using an inert absorbent material. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.[1][9]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Waste Segregation: Segregate waste containing 2-(4-Methylbenzoyl)oxazole from other waste streams.[7]
-
Containerization:
-
Place solid waste in a clearly labeled, sealed container.
-
Liquid waste should be stored in a compatible, sealed, and labeled container.[7]
-
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[5][10][13]
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research community. Your commitment to these principles is the bedrock of scientific advancement.
References
- Benchchem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- Benchchem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Apollo Scientific. 5-Phenyl-1,3-oxazole-4-carboxylic acid.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Fisher Scientific.
- CymitQuimica.
- Fluorochem.
- Fisher Scientific.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ECHEMI. Buy 2-(4-Methylbenzoyl)benzoic acid Industrial Grade from Jilin Claire Biotechnology Co., Ltd.
- Sigma-Aldrich.
- TCI Chemicals.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.ca [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. pppmag.com [pppmag.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
